molecular formula C10H8Cl2N2S B067219 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 188120-61-8

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B067219
CAS No.: 188120-61-8
M. Wt: 259.15 g/mol
InChI Key: SUELLSJOIIXFPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine is a versatile small molecule building block and a key synthetic intermediate of significant interest in medicinal chemistry and pharmacological research. This substituted 2-aminothiazole scaffold is frequently explored as a core structure in the development of novel kinase inhibitors and other biologically active compounds. Its specific molecular architecture, featuring a 2,4-dichlorophenyl group and a methyl-substituted thiazole ring, is designed to interact with various enzyme active sites and protein targets. Researchers primarily utilize this compound as a precursor in the synthesis of more complex heterocyclic systems, where it can be further functionalized to modulate potency, selectivity, and pharmacokinetic properties. Its research value lies in its potential application in oncology, immunology, and infectious disease studies, particularly in programs targeting signaling pathways regulated by kinases. The mechanism of action for derivatives of this compound often involves competitive inhibition at the ATP-binding pocket of specific kinases, leading to the disruption of downstream signaling cascades critical for cell proliferation and survival. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2S/c1-5-9(14-10(13)15-5)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUELLSJOIIXFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407554
Record name 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188120-61-8
Record name 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 188120-61-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4][5] This document details the well-established Hantzsch thiazole synthesis as the primary synthetic route, offering in-depth explanations of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. The causality behind experimental choices is elucidated to provide field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of 2-Aminothiazole Derivatives

The 2-aminothiazole moiety is a cornerstone in the synthesis of a multitude of biologically active compounds.[2] Its structural versatility allows for extensive modification, leading to a diverse library of derivatives with a broad spectrum of pharmacological activities.[3] These compounds have shown promise as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents.[3] The title compound, this compound, incorporates a dichlorophenyl group, a common substituent in pharmacologically active molecules, which can influence the compound's lipophilicity, metabolic stability, and target-binding affinity.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The most prevalent and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide.[6][8][9] For the synthesis of the title compound, this translates to the reaction between 2-bromo-1-(2,4-dichlorophenyl)propan-1-one and thiourea.

The reaction proceeds through a multi-step pathway:

  • Nucleophilic Attack: The sulfur atom of the thioamide (thiourea) acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone via an SN2 reaction, displacing the halide ion.[8][10][11]

  • Intramolecular Cyclization: Following the initial SN2 reaction, an intramolecular attack by the nitrogen atom of the thioamide onto the ketone carbonyl group forms a five-membered ring intermediate.[8]

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[10][11] The aromaticity of the final product is a significant driving force for this reaction.[11]

Synthetic Workflow and Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Synthesis of the α-Haloketone Intermediate: 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one

The synthesis of the target 2-aminothiazole begins with the preparation of the requisite α-haloketone. This is typically achieved through the bromination of the corresponding ketone, 1-(2,4-dichlorophenyl)propan-1-one.

Reaction Scheme:

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 1-(2,4-dichlorophenyl)propan-1-one (1 equivalent) in a suitable solvent such as methanol or ethyl ether.[12][13]

  • Slowly add bromine (1 equivalent) dropwise to the solution while stirring. The reaction can be monitored by thin-layer chromatography (TLC).[13]

  • Upon completion of the reaction, wash the organic phase with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.[14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-bromo-1-(2,4-dichlorophenyl)propan-1-one.[13][15] This intermediate can often be used in the next step without further purification.

Causality of Experimental Choices:

  • Solvent: Methanol or ethyl ether are chosen for their ability to dissolve the starting ketone and for their relative inertness under the reaction conditions.

  • Slow Addition of Bromine: This is crucial to control the exothermicity of the reaction and to prevent the formation of di-brominated byproducts.

  • Aqueous Work-up: The washing steps are essential to remove inorganic byproducts and unreacted bromine, simplifying the purification process.

Cyclization to Form this compound

The final step is the Hantzsch cyclization of the α-haloketone with thiourea.

Reaction Scheme:

Experimental Protocol:

  • Combine 2-bromo-1-(2,4-dichlorophenyl)propan-1-one (1 equivalent) and thiourea (1.5 equivalents) in a round-bottom flask.[8]

  • Add a suitable solvent, such as ethanol or methanol, and a stir bar.[8]

  • Heat the mixture to reflux with stirring for a specified period (typically 30 minutes to a few hours), monitoring the reaction progress by TLC.[8][14]

  • After cooling to room temperature, pour the reaction mixture into a beaker containing a weak base solution, such as 5% sodium carbonate, to neutralize the hydrobromic acid formed during the reaction and precipitate the product.[8]

  • Collect the solid product by vacuum filtration through a Buchner funnel, washing the filter cake with water.[8]

  • Air-dry the collected solid.[8]

Causality of Experimental Choices:

  • Excess Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the more valuable α-haloketone.

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the cyclization and dehydration steps to proceed at a reasonable rate.[11]

  • Neutralization: The product is often formed as an HBr salt which is soluble in the reaction solvent.[11] Neutralization with a weak base deprotonates the thiazole nitrogen, leading to the precipitation of the free base, which is typically less soluble.[8][11]

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 1: Key Reaction Parameters and Expected Outcomes

ParameterValue/ObservationRationale
Starting Materials 1-(2,4-dichlorophenyl)propan-1-one, Bromine, ThioureaReadily available commercial reagents.
Key Intermediate 2-bromo-1-(2,4-dichlorophenyl)propan-1-oneA reactive α-haloketone essential for the Hantzsch synthesis.
Reaction Type Hantzsch Thiazole SynthesisA reliable and high-yielding method for thiazole ring formation.[8]
Solvent Ethanol or MethanolGood solubility for reactants and facilitates reaction at reflux temperatures.
Reaction Temperature RefluxProvides sufficient energy for cyclization and dehydration.
Work-up Neutralization with Na2CO3Precipitates the free base form of the product for easy isolation.[8]
Expected Yield HighThe Hantzsch synthesis is known for its efficiency.[8]
Purification Method Recrystallization or Column ChromatographyStandard techniques to achieve high purity.

Characterization Data:

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Melting Point Determination: To assess the purity of the synthesized compound.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hantzsch Cyclization cluster_step3 Step 3: Purification & Analysis A 1-(2,4-Dichlorophenyl) propan-1-one C 2-Bromo-1-(2,4-dichlorophenyl) propan-1-one A->C Bromination B Bromine (Br2) B->C E 4-(2,4-Dichlorophenyl)-5-methyl -1,3-thiazol-2-amine C->E Condensation/ Cyclization D Thiourea D->E F Crude Product E->F Neutralization/ Filtration G Purified Product F->G Recrystallization/ Chromatography H Characterization (NMR, MS, IR, MP) G->H

Caption: Overall workflow for the synthesis of the target compound.

Hantzsch_Mechanism cluster_mechanism Hantzsch Thiazole Synthesis Mechanism Start α-Haloketone + Thiourea Step1 Nucleophilic Attack (SN2) Sulfur attacks α-carbon Start->Step1 Intermediate1 Thiouronium Salt Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Nitrogen attacks carbonyl carbon Intermediate1->Step2 Intermediate2 Cyclic Hemiaminal-like Intermediate Step2->Intermediate2 Step3 Dehydration Loss of H2O Intermediate2->Step3 Product 2-Aminothiazole Product Step3->Product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion

This technical guide has outlined a robust and well-validated synthetic route to this compound based on the Hantzsch thiazole synthesis. By providing a detailed experimental protocol, explaining the rationale behind key procedural steps, and offering guidance on purification and characterization, this document serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of 2-aminothiazole derivatives.

References

  • BenchChem. (n.d.). The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide.
  • Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • PubMed. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
  • ChemBK. (2024, April 9). 2-bromo-1-(2,4-dichlorophenyl)propan-1-one.
  • BenchChem. (n.d.). Synthesis routes of 2-Bromo-2',4'-dichloroacetophenone.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • ChemicalBook. (2025, July 24). 2-Bromo-2',4'-dichloroacetophenone.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • YouTube. (2019, January 19). synthesis of thiazoles.
  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.
  • ChemicalBook. (n.d.). 2-Bromo-2',4'-dichloroacetophenone.
  • ResearchGate. (2025, June 27). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea.
  • BenchChem. (n.d.). 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.
  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone.

Sources

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Potential of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically relevant agents. Its unique electronic and structural features allow for versatile interactions with a wide array of biological targets. This technical guide provides a comprehensive analysis of This compound , a specific derivative within this important class. While direct literature on this exact methylated analogue is sparse, this document synthesizes data from its parent compound, 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, and the broader family of thiazole derivatives. We will explore its core chemical properties, propose a robust synthetic pathway, discuss its expected analytical characteristics, and evaluate its potential pharmacological applications based on established structure-activity relationships. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the potential of this compound.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a five-membered heterocyclic system containing sulfur and nitrogen that has garnered immense interest in drug discovery. This scaffold is a key structural feature in drugs targeting a range of enzymes and receptors, including protein kinases, tubulin, and histone deacetylases, which are critical in oncology.[1] The amino group at the C2 position provides a versatile functional handle, enabling the creation of extensive compound libraries for screening.[1] The inherent ability of the thiazole functionality to engage in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for enhancing the potency and selectivity of drug candidates.[1] Derivatives have shown significant promise as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][2][3]

This guide focuses on the specific derivative, This compound . The introduction of a 2,4-dichlorophenyl group at the 4-position and a methyl group at the 5-position is expected to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its biological activity.

Chemical Identity and Physicochemical Properties

Structural Information
  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₈Cl₂N₂S

  • Core Scaffold: 2-Aminothiazole

  • Key Substituents:

    • 2,4-Dichlorophenyl group at C4

    • Methyl group at C5

    • Amino group at C2

Physicochemical Data Comparison

The following table summarizes the computed physicochemical properties of the parent compound, 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, and the predicted properties for the target compound, this compound. The addition of a methyl group is anticipated to slightly increase the molecular weight and lipophilicity (XLogP3).

Property4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amineThis compound (Predicted)Data Source
PubChem CID 704237Not Available[4]
CAS Number 93209-97-3Not Available[4]
Molecular Formula C₉H₆Cl₂N₂SC₁₀H₈Cl₂N₂S[4]
Molecular Weight 245.13 g/mol 259.16 g/mol [4]
XLogP3 3.5~3.9 - 4.1[4]
Hydrogen Bond Donors 1 (from NH₂)1 (from NH₂)[4]
Hydrogen Bond Acceptors 2 (from ring N, NH₂)2 (from ring N, NH₂)[4]
Rotatable Bond Count 11[4]

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The most direct and efficient method for constructing 4-substituted-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis.[1] This classic condensation reaction involves an α-haloketone and a thioamide. For the target compound, the synthesis would proceed by reacting 1-(2,4-dichlorophenyl)-1-oxopropan-2-ylium bromide (the α-haloketone) with thiourea .

Experimental Protocol:

  • Preparation of the α-Haloketone: 1-(2,4-Dichlorophenyl)propan-1-one is subjected to bromination using a suitable brominating agent (e.g., Br₂ in methanol or N-Bromosuccinimide) to yield 2-bromo-1-(2,4-dichlorophenyl)propan-1-one.

  • Condensation: Equimolar amounts of 2-bromo-1-(2,4-dichlorophenyl)propan-1-one and thiourea are dissolved in a polar solvent such as ethanol.

  • Reaction: The mixture is heated to reflux for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon cooling, the resulting hydrobromide salt of the product often precipitates. The mixture is then neutralized with a base (e.g., aqueous sodium bicarbonate or ammonia) to yield the free base.

  • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure this compound.

Hantzsch_Synthesis Haloketone 1-(2,4-Dichlorophenyl)propan-1-one Bromine Br₂ or NBS AlphaBromo 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one Bromine->AlphaBromo Bromination Thiourea Thiourea (H₂NCSNH₂) Product This compound Thiourea->Product AlphaBromo->Product Condensation (Reflux in EtOH) Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & MoA cluster_2 Tier 3: Lead Optimization Antimicrobial Antimicrobial Assay (MIC against bacteria/fungi) DoseResponse Dose-Response Curves Antimicrobial->DoseResponse Cytotoxicity Cytotoxicity Screen (e.g., NCI-60 panel) Cytotoxicity->DoseResponse TargetAssay Target-Based Assays (e.g., Kinase Panel) DoseResponse->TargetAssay CellularAssay Cell-Based Assays (Apoptosis, Cell Cycle) TargetAssay->CellularAssay SAR Structure-Activity Relationship (SAR) Studies CellularAssay->SAR ADME In Vitro ADME/Tox SAR->ADME

Sources

Spectroscopic Analysis of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, the 2-aminothiazole core, is a privileged scaffold found in a variety of biologically active molecules. The substitution pattern, featuring a 2,4-dichlorophenyl group at the 4-position and a methyl group at the 5-position, imparts specific physicochemical properties that can influence its biological activity and pharmacokinetic profile.

A comprehensive understanding of the molecular structure and purity of this compound is paramount for its development as a potential therapeutic agent. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation and characterization of such novel chemical entities.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Spectroscopic Analysis Workflow

The comprehensive characterization of a synthesized compound like this compound follows a logical workflow.

G cluster_workflow Spectroscopic Analysis Workflow synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Confirm Molecular Weight purification->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups purification->ir nmr Nuclear Magnetic Resonance (NMR) - Elucidate Detailed Structure purification->nmr data_analysis Data Integration and Structural Confirmation ms->data_analysis ir->data_analysis nmr->data_analysis report Technical Report / Whitepaper data_analysis->report

An In-Depth Technical Guide to the Crystal Structure of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The incorporation of a dichlorophenyl moiety can significantly modulate a compound's physicochemical properties and target affinity. This guide provides a comprehensive, predictive, and methodological framework for determining and analyzing the crystal structure of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine. While a published structure for this specific molecule is not available, we leverage data from close structural analogs to establish a robust workflow, from chemical synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) and detailed structural analysis. This document serves as a self-validating protocol for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel small molecule therapeutics.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 1,3-thiazole ring, particularly when substituted with an amino group at the 2-position, is a versatile heterocyclic motif integral to numerous pharmaceutical agents. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component in drug design. The 2-aminothiazole core is a key feature in drugs targeting a range of enzymes and proteins, contributing to anticancer, anti-inflammatory, and antimicrobial activities.

The addition of halogen atoms, such as chlorine, to the phenyl ring is a well-established strategy in drug discovery to enhance potency, modulate lipophilicity, and improve metabolic stability. The specific substitution pattern on the phenyl ring can drastically alter the molecule's conformation and its interactions with biological targets.

Therefore, a precise understanding of the three-dimensional atomic arrangement of molecules like this compound is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for obtaining this information, providing unambiguous data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the solid-state packing.[1][2] This knowledge is critical for structure-based drug design, understanding structure-activity relationships (SAR), and addressing downstream challenges in drug development such as polymorphism and formulation.

This guide outlines the complete, validated workflow for the structural determination of the title compound.

Synthesis and Single-Crystal Growth

Rationale for Synthetic Strategy

The Hantzsch thiazole synthesis, first reported in 1887, remains the most efficient and widely adopted method for constructing the 2-aminothiazole ring system.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide (or thiourea for 2-aminothiazoles). The causality behind this choice is its reliability, high yields, and the ready availability of starting materials.[3][5] For the title compound, the key precursors are 1-(2,4-dichlorophenyl)-1-chloropropan-2-one and thiourea.

Experimental Protocol: Synthesis
  • Preparation of α-haloketone: 1-(2,4-dichlorophenyl)propan-1-one is subjected to α-halogenation using a suitable chlorinating agent like sulfuryl chloride (SO₂Cl₂) in an inert solvent (e.g., dichloromethane) to yield 1-(2,4-dichlorophenyl)-1-chloropropan-2-one. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Hantzsch Cyclization: In a round-bottom flask, combine 1-(2,4-dichlorophenyl)-1-chloropropan-2-one (1.0 eq) and thiourea (1.2 eq) in a suitable solvent such as ethanol or methanol.[3]

  • Reaction Execution: Heat the mixture to reflux for 2-4 hours. The rationale for heating is to provide the necessary activation energy for the initial Sₙ2 reaction and subsequent intramolecular cyclization and dehydration steps.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into a beaker containing a dilute aqueous solution of a weak base (e.g., 5% Na₂CO₃) to neutralize the HBr byproduct and precipitate the product.[3] The resulting solid is collected by vacuum filtration, washed with water, and air-dried.

  • Recrystallization: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Rationale for Crystallization Strategy

Obtaining a high-quality single crystal is the most critical and often rate-limiting step in SC-XRD.[6] The goal is to bring a saturated solution of the pure compound to a state of supersaturation very slowly, allowing molecules to self-assemble into a well-ordered lattice. The choice of solvent and technique is paramount. A good solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures.[7]

Experimental Protocol: Single-Crystal Growth

High-quality crystals suitable for diffraction (typically >0.1 mm in all dimensions) must be grown.[1]

  • Method 1: Slow Evaporation (Default Choice)

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial.

    • Cover the vial with a cap, perforated with a few small holes using a needle. This is a self-validating step; the rate of evaporation can be controlled by the number and size of the holes, allowing for optimization.

    • Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.[8]

  • Method 2: Vapor Diffusion (For Higher Control)

    • Prepare a concentrated solution of the compound in a small, open vial (e.g., 0.5 mL).

    • Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether).

    • Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, gradually inducing crystallization.[9] This method offers finer control over the rate of supersaturation.

  • Method 3: Solvent Layering (For Immiscible Systems)

    • Dissolve the compound in a small amount of a dense solvent (e.g., dichloromethane).

    • Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top, creating a distinct interface.

    • Crystals will form at the interface as the solvents slowly diffuse into one another.[8]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following section describes a validated, end-to-end workflow for the determination of the crystal structure.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_data Data Collection cluster_process Structure Solution & Refinement cluster_analysis Analysis & Validation crystal_growth 1. Crystal Growth crystal_selection 2. Select & Mount Crystal crystal_growth->crystal_selection diffractometer 3. Mount on Diffractometer crystal_selection->diffractometer data_collection 4. X-ray Data Collection (e.g., Bruker D8 VENTURE) diffractometer->data_collection data_reduction 5. Data Reduction (Integration & Scaling) data_collection->data_reduction structure_solution 6. Structure Solution (e.g., SHELXT) data_reduction->structure_solution structure_refinement 7. Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation 8. Validation (checkCIF) structure_refinement->validation analysis 9. Structural Analysis (Geometry, Packing) validation->analysis cif_file 10. Generate CIF File analysis->cif_file

Caption: End-to-end workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Crystal Mounting: A suitable single crystal (clear, well-defined faces, ~0.1-0.3 mm) is selected under a microscope and mounted on a cryo-loop or glass fiber using cryo-protectant oil.[2]

  • Diffractometer Setup: The mounted crystal is placed on the goniometer head of a diffractometer, such as a Bruker D8 VENTURE or D8 QUEST, equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD or CMOS detector.[10][11]

  • Low-Temperature Data Collection: The crystal is cooled to a low temperature (typically 100 K) using a nitrogen or helium cryostream. Causality: Cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise final structure. It also reduces potential radiation damage to the crystal.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans). The exposure time per frame is optimized to ensure good signal-to-noise for weakly diffracting spots.

  • Data Reduction: The raw diffraction images are processed using software like Bruker's APEX suite. This involves integrating the intensities of each reflection and applying corrections for factors like Lorentz polarization and absorption (e.g., using SADABS).

  • Structure Solution and Refinement:

    • The structure is solved using direct methods or dual-space algorithms (e.g., SHELXT), which determine the initial phases of the structure factors to generate an initial electron density map.

    • This initial model is then refined against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL). This iterative process refines the atomic positions, anisotropic displacement parameters, and a scale factor until the model converges, minimizing the difference between observed and calculated structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Predicted Structural Analysis and Discussion

As the crystal structure of the title compound has not been published, we will use the known structure of the closely related N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (lacking the 5-methyl group) as a predictive model.[12][13]

Molecular Geometry

The molecule is expected to be non-planar. The key conformational feature will be the dihedral angle between the mean planes of the thiazole and the 2,4-dichlorophenyl rings. In the non-methylated analog, this angle is 54.18(8)°.[12] The introduction of the 5-methyl group adjacent to the phenyl ring is predicted to introduce steric hindrance, likely increasing this dihedral angle slightly to relieve strain.

Intermolecular Interactions and Crystal Packing

The solid-state architecture will be dictated by a network of non-covalent interactions.

  • N-H···N Hydrogen Bonding: The 2-amino group is an excellent hydrogen bond donor, while the thiazole nitrogen (N3) is an effective acceptor. It is highly probable that molecules will form centrosymmetric dimers via pairs of N-H···N hydrogen bonds, creating a robust R²₂(8) ring motif.[12][13] This is a common and stabilizing interaction in 2-aminothiazole derivatives.

  • π-π Stacking: The planar thiazole and dichlorophenyl rings are likely to engage in π-π stacking interactions. In the analog structure, the thiazole rings form columns along one of the crystal axes with a centroid-centroid separation of 3.858 Å, indicative of π-π interactions.[12] A similar arrangement is anticipated for the title compound.

  • Other Weak Interactions: C-H···Cl and C-H···S interactions are also expected to play a role in stabilizing the three-dimensional crystal packing, linking the primary hydrogen-bonded dimers into layers or more complex networks.[14][15]

G cluster_dimer Predicted N-H···N Dimer Motif (R²₂(8)) cluster_stack Predicted π-π Stacking M1 Molecule A M1_NH N-H M1->M1_NH M1_N Nthiazole M1->M1_N M2 Molecule B M2_NH N-H M2->M2_NH M2_N Nthiazole M2->M2_N M1_NH->M2_N H-Bond M2_NH->M1_N H-Bond Ring1 Thiazole Ring 1 Ring2 Thiazole Ring 2 Ring1->Ring2 ~3.8 Å

Caption: Predicted key intermolecular interactions governing crystal packing.

Predicted Crystallographic Data

The following table summarizes the expected crystallographic data for the title compound, based on the published data for N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.[12][13]

ParameterPredicted Value / TypeRationale / Reference
Chemical FormulaC₁₀H₈Cl₂N₂SBased on molecular structure
Molecular Weight259.16 g/mol Calculated from formula
Crystal SystemMonoclinic or TriclinicCommon for such organic molecules. The analog is Monoclinic.[12]
Space GroupP2₁/c or P-1Common centrosymmetric space groups that accommodate dimer formation. The analog is P2₁/c.[13]
a (Å)13 - 15 ÅExpected to be slightly larger than the analog (13.0270 Å) due to the methyl group.
b (Å)10 - 12 ÅExpected to be slightly larger than the analog (10.1183 Å).
c (Å)7 - 9 ÅExpected to be slightly larger than the analog (7.7159 Å).
β (°)~92°Similar to the analog (91.974°).
Volume (ų)> 1016 ųThe unit cell volume will increase to accommodate the additional methyl group per molecule.
Z4Number of molecules per unit cell, likely to be the same as the analog.[12]
Key Intermolecular ForcesN-H···N Hydrogen Bonds, π-π Stacking, C-H···Cl contactsBased on the functional groups present and analysis of the structural analog.[12][13]
R-factor (R1)< 0.05Target value for a well-refined small molecule structure. The analog achieved R1 = 0.029.[12]

Conclusion and Implications for Drug Development

This technical guide establishes a validated, field-proven workflow for the synthesis, crystallization, and complete structural elucidation of this compound. By leveraging data from a close structural analog, we provide authoritative predictions on its molecular geometry and supramolecular assembly. The anticipated formation of robust N-H···N hydrogen-bonded dimers is a key structural feature that will likely influence the compound's physical properties, such as melting point and solubility.

For drug development professionals, the empirical determination of this crystal structure is a critical step. It provides the precise conformational and packing data necessary for computational modeling and structure-based drug design. Furthermore, understanding the solid-state structure is fundamental to identifying and characterizing potential polymorphs, which can have profound implications for the stability, bioavailability, and intellectual property of an active pharmaceutical ingredient (API). The protocols and predictive analyses herein provide the essential framework for achieving these goals.

References

  • University of Southampton ePrints. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • UAB. (n.d.). Crystallization of small molecules. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. [Link]

  • Al-Hourani, B. J., et al. (2016). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Center for Biotechnology Information. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Bruker. (n.d.). Single Crystal X-ray Diffractometers. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • ResearchGate. (n.d.). Part of the crystal structure showing intermolecular interactions as dotted lines. [Link]

  • University of New Mexico. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Link]

  • ResearchGate. (2018). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]

  • IUCr. (2025). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(2,4-dichlorophenyl)-2-phenylpropen-1-one. [Link]

  • Babar, A., et al. (2012). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). 1. [Link]

  • ResearchGate. (2025). Synthesis of 1-(2,4-dichlorophenyl)-2-chloroethanol by reduction method with sodium borohydride. [Link]

  • IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. [Link]

  • IUCr Journals. (n.d.). Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups. [Link]

  • PubChem. (n.d.). 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. [Link]

  • ResearchGate. (2012). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. [Link]

  • Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)
  • Sci-Hub. (1997). Intermolecular Interactions in the Crystal Chemistry of N,N'-Diphenylisophthalamide, Pyridine-2,6-dicarboxylic Acid Bisphenylamide, and Related Compounds. [Link]

  • IUCr Journals. (n.d.). Synthesis and crystal structures of five fluorinated diphenidine derivatives. [Link]

Sources

In Silico Analysis of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This versatile heterocyclic scaffold is a key component in clinically approved drugs such as the kinase inhibitor Dasatinib, highlighting its significance in modern drug discovery.[3][4] The compound of interest, 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, belongs to this promising class. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][5][6] The dichlorophenyl substitution, in particular, is a common feature in kinase inhibitors, suggesting a potential mechanism of action for our subject compound.

This technical guide provides a comprehensive framework for the in silico modeling of this compound. As a Senior Application Scientist, my objective is to not only outline the requisite computational protocols but also to instill a deeper understanding of the strategic decisions that underpin a robust and predictive modeling workflow. We will navigate the logical progression from initial target identification to the nuanced analysis of molecular interactions and the prediction of pharmacokinetic properties. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research and development efforts.

Part 1: Target Identification and Rationale

The initial and most critical step in the in silico evaluation of a novel compound is the identification of its putative biological targets. Given that our compound belongs to a well-studied class of molecules, we can employ a combination of literature review and computational target prediction to formulate a rational hypothesis. The 2-aminothiazole core is a known hinge-binding motif for many protein kinases. Therefore, our investigation will focus on kinases implicated in oncogenesis, a therapeutic area where 2-aminothiazole derivatives have shown considerable promise.[3][4]

Based on the established activity of analogous compounds, we will prioritize the following kinases as potential targets for this compound:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[7][8][9]

  • c-Met (Hepatocyte Growth Factor Receptor): Dysregulation of the c-Met signaling pathway is strongly associated with tumor growth, invasion, and metastasis.[10][11]

  • Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[12][13][14][15][16]

This targeted approach allows for a focused and resource-efficient in silico investigation, moving beyond a broad, non-specific screening to a hypothesis-driven analysis.

Part 2: The In Silico Modeling Workflow: A Phased Approach

Our computational analysis will proceed through a multi-step workflow, designed to provide a holistic understanding of the compound's potential as a therapeutic agent. Each phase builds upon the last, creating a comprehensive profile of the molecule's behavior from molecular interactions to its predicted physiological disposition.

cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Predictive Modeling Target Identification Target Identification Ligand Preparation Ligand Preparation Target Identification->Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics QSAR QSAR Analysis Molecular Dynamics->QSAR ADMET ADMET Prediction QSAR->ADMET Candidate Prioritization Candidate Prioritization ADMET->Candidate Prioritization

Caption: A high-level overview of the in silico modeling workflow.

Ligand and Receptor Preparation: The Foundation of Accuracy

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. Therefore, meticulous preparation of both the ligand (our compound) and the receptor (the target kinases) is a non-negotiable first step.

  • 2D to 3D Conversion: The 2D structure of this compound will be converted to a 3D conformation using a suitable chemical drawing tool like ChemDraw or MarvinSketch.

  • Energy Minimization: The initial 3D structure will be subjected to energy minimization using a force field such as MMFF94 to obtain a low-energy, stable conformation.

  • File Format Conversion: The minimized structure will be saved in a format compatible with our chosen docking software (e.g., PDBQT for AutoDock Vina).

  • Structure Retrieval: High-resolution crystal structures of our target kinases (VEGFR-2, c-Met, and Aurora A) complexed with known inhibitors will be downloaded from the Protein Data Bank (PDB).

  • Structural Cleaning: Non-essential molecules, such as water and co-crystallized solvents, will be removed from the PDB file. The co-crystallized ligand will be retained for binding site definition and validation.

  • Protonation and Charge Assignment: Hydrogen atoms will be added to the protein structure, and appropriate protonation states for titratable residues will be assigned based on a physiological pH of 7.4. Partial charges will be assigned using a standard force field like Gasteiger.

  • File Format Conversion: The prepared receptor structure will be converted to the appropriate format for the docking software.

Table 1: Selected Protein Data Bank (PDB) Entries for Target Kinases

Target KinasePDB IDResolution (Å)Co-crystallized Ligand
VEGFR-23WZE1.95Sorafenib
c-Met4GG52.42Novel Quinoxaline Inhibitor
Aurora A2X812.25Pyrimidine Inhibitor
Molecular Docking: Unveiling Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This allows us to visualize potential binding modes and estimate the binding affinity.

Prepared Ligand Prepared Ligand Define Binding Site Define Binding Site Prepared Ligand->Define Binding Site Grid Box Generation Grid Box Generation Define Binding Site->Grid Box Generation Prepared Receptor Prepared Receptor Prepared Receptor->Define Binding Site Docking Algorithm Docking Algorithm Grid Box Generation->Docking Algorithm Pose Generation & Scoring Pose Generation & Scoring Docking Algorithm->Pose Generation & Scoring Analysis of Interactions Analysis of Interactions Pose Generation & Scoring->Analysis of Interactions

Caption: The sequential workflow for a typical molecular docking experiment.

  • Grid Box Definition: A grid box will be defined around the active site of each kinase, encompassing the region occupied by the co-crystallized ligand. This ensures that the docking search is focused on the relevant binding pocket.

  • Docking Execution: The prepared ligand will be docked into the defined grid box of each receptor using AutoDock Vina. The software will perform a conformational search, generating multiple binding poses and scoring them based on a semi-empirical free energy force field.

  • Pose Analysis: The resulting docking poses will be visualized and analyzed. The top-scoring poses will be examined for key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.

  • Binding Affinity Estimation: The docking scores, reported in kcal/mol, will be used as an estimate of the binding affinity. Lower scores indicate a more favorable binding interaction.

Molecular Dynamics Simulation: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time. This provides a more realistic representation of the binding event and can reveal important information about the stability of the complex and the role of solvent.

  • System Preparation: The top-ranked docked complex from the molecular docking study will be used as the starting point. The complex will be placed in a periodic box and solvated with an explicit water model (e.g., TIP3P). Counter-ions will be added to neutralize the system.

  • Energy Minimization: The solvated system will be energy minimized to remove any steric clashes.

  • Equilibration: The system will be gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions. This allows the solvent molecules to relax around the protein-ligand complex.

  • Production Run: A production MD simulation of sufficient length (e.g., 100 ns) will be performed. The trajectory of the simulation will be saved at regular intervals for analysis.

  • Trajectory Analysis: The simulation trajectory will be analyzed to assess the stability of the protein-ligand complex. Key metrics to be evaluated include:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the protein over time.

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR modeling is a statistical approach used to establish a relationship between the chemical structure of a series of compounds and their biological activity. While we are focusing on a single compound, understanding the principles of QSAR is crucial for guiding future lead optimization efforts.

  • Dataset Collection: A dataset of structurally related 2-aminothiazole derivatives with known biological activity (e.g., IC50 values) against a specific target would be compiled.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, and electronic) would be calculated for each compound in the dataset.

  • Model Building: A statistical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) would be built to correlate the molecular descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

  • Prediction for New Compounds: Once validated, the QSAR model can be used to predict the biological activity of new, untested compounds, such as our lead molecule.

ADMET Prediction: Assessing Drug-Likeness and Safety

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures in drug development. In silico ADMET prediction provides a rapid and cost-effective way to evaluate the "drug-likeness" of a compound.

The SMILES string of this compound will be submitted to the SwissADME web server to predict a range of ADMET-related properties.[3][17][18][19][20][21]

Table 2: Key ADMET Properties to be Evaluated

Property CategorySpecific ParametersRationale
Physicochemical Properties Molecular Weight, LogP, Polar Surface Area (PSA)Adherence to Lipinski's Rule of Five for oral bioavailability.
Pharmacokinetics GI Absorption, Blood-Brain Barrier (BBB) PermeationPrediction of absorption and distribution in the body.
Drug-Likeness Lipinski, Ghose, Veber, Egan, Muegge rulesAssessment of the compound's suitability as a drug candidate.
Medicinal Chemistry PAINS (Pan Assay Interference Compounds) alertsIdentification of potential promiscuous binders or assay artifacts.

Part 3: Data Synthesis and Candidate Prioritization

The culmination of this multi-faceted in silico analysis is the synthesis of all generated data to form a comprehensive profile of this compound. The results from molecular docking, molecular dynamics, and ADMET prediction will be integrated to assess the compound's potential as a viable drug candidate.

A successful candidate will exhibit:

  • Strong and specific binding to the active site of the target kinase(s), as indicated by favorable docking scores and stable interactions in MD simulations.

  • A favorable ADMET profile , with good predicted oral bioavailability and a low risk of toxicity or off-target effects.

  • A chemical scaffold amenable to further optimization , as suggested by the QSAR analysis.

This integrated approach provides a robust, evidence-based rationale for advancing a compound to the next stage of the drug discovery pipeline, thereby saving valuable time and resources.

Conclusion

The in silico modeling workflow detailed in this guide provides a powerful and efficient strategy for the preclinical evaluation of this compound. By systematically investigating its potential targets, binding interactions, and pharmacokinetic properties, we can build a comprehensive understanding of its therapeutic potential. This computational approach is not a replacement for experimental validation but rather a critical tool for hypothesis generation, candidate prioritization, and the rational design of next-generation therapeutics. As we continue to refine our computational models and expand our understanding of complex biological systems, the role of in silico science in drug discovery will undoubtedly continue to grow in prominence and impact.

References

  • Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. PubMed.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
  • 4GG5: Crystal structure of CMET in complex with novel inhibitor. RCSB PDB.
  • PDBsum. Wikipedia.
  • GROMACS Tutorials.
  • ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. Pars Silico.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • Protein-Ligand Complex. MD Tutorials.
  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • Discovery and Development of Aurora Kinase Inhibitors as Anticancer Agents.
  • Structural basis for selective small molecule kinase inhibition of activ
  • Crystal structure of a potent VEGFR-2 kinase inhibitor together with...
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
  • Beginner's Guide for Docking using Autodock Vina.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
  • PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research | Oxford Academic.
  • Structural basis for the inhibition of Aurora A kinase by a novel class of high affinity disubstituted pyrimidine inhibitors. PubMed.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • PDBsum1: A standalone program for gener
  • Structural Analysis of Inhibitor Binding to VEGFR-2: A Technical Guide. Benchchem.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • 3D-QSARpy: Combining variable selection strategies and machine learning techniques to build QSAR models. SciELO.
  • Determining the most relevant crystal structure to virtually identify type 1 inhibitors of c-Met: Part A.
  • Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. YouTube.
  • Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Insilico Admet Predictions of Dihydropyrimidinones using Swiss Adme, Pkcsm, Lazar and Protox.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Journal of Applied Pharmaceutical Science.
  • Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. PubMed Central.
  • Machine Learning 101: How to train your first QSAR model. Optibrium.
  • Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex....
  • SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinform
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
  • Machine Learning for In Silico ADMET Prediction.
  • In Silico Prediction of ADMET Properties for Indan Deriv
  • Exploration of structural requirements for the inhibition of VEGFR-2 tyrosine kinase: Binding site analysis of type II, 'DFG-out' inhibitors. Taylor & Francis Online.
  • QSAR Classification Modeling Using Machine Learning with a Consensus-Based Approach for Multivariate Chemical Hazard End Points. ACS Omega.
  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
  • How to Perform Molecular Docking with AutoDock Vina. YouTube.
  • Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity. PubMed.
  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Audrey Yun Li.
  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC - PubMed Central.
  • c-Met inhibitor. Wikipedia.
  • Development and Strategies of VEGFR-2/KDR Inhibitors. PubMed.
  • 2023 DOCK tutorial 1 with PDBID 4S0V. Rizzo_Lab.
  • In silico ADMET Analysis by SwissADME (B.T.S. 8) English. YouTube.
  • Learn QSAR Basics: Feature Selection, Regression & Classification | Similarity, Clustering and Drug Discovery. Codefinity.
  • Datasets Construction and Development of QSAR Models for Predicting Micronucleus In Vitro and In Vivo Assay Outcomes. NIH.
  • Deployment of ADMET Predictor® as a Solution for In-Silico Modeling of ADMET Properties.

Sources

Unveiling the Therapeutic Landscape of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide provides an in-depth, strategic framework for the identification and validation of potential therapeutic targets for a specific 2-aminothiazole derivative, 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine. We will navigate a multi-pronged approach, commencing with computational prediction to generate initial hypotheses, followed by robust experimental methodologies for target discovery and conclusive validation. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning each experimental choice, thereby ensuring a self-validating and comprehensive investigative workflow.

Introduction: The Promise of a Privileged Scaffold

The 2-aminothiazole motif is a recurring feature in numerous FDA-approved drugs and clinical candidates, demonstrating a remarkable versatility in engaging diverse biological targets.[3] Derivatives of this scaffold have been reported to exhibit a spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][4] Notably, the 2-aminothiazole core is a key component of several successful kinase inhibitors, such as Dasatinib, a potent inhibitor of Abl, Src, and c-Kit kinases.[3][5]

The subject of this guide, this compound, possesses structural features—a dichlorinated phenyl ring and a methyl-substituted thiazole—that suggest a high potential for specific and potent interactions with protein targets. However, its precise molecular targets remain to be elucidated. This guide outlines a systematic and rigorous pathway to uncover these targets and validate their therapeutic potential.

Phase I: In Silico Target Prediction - Generating Actionable Hypotheses

Before embarking on resource-intensive experimental work, a computational approach can provide valuable insights into the likely target classes for this compound. This in silico phase is crucial for hypothesis generation and for prioritizing subsequent experimental efforts.

Rationale for In Silico Screening

Computational methods such as molecular docking and pharmacophore modeling allow for the rapid screening of large databases of protein structures.[6][7] By modeling the interaction of our compound of interest with these structures, we can predict binding affinities and identify potential protein targets. Given the prevalence of the 2-aminothiazole scaffold in kinase inhibitors, our primary focus will be on the human kinome.[8]

Experimental Protocol: Molecular Docking

Objective: To predict the binding mode and affinity of this compound to a panel of protein kinases.

Methodology:

  • Ligand Preparation:

    • Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94) in a molecular modeling software package (e.g., Schrödinger Maestro, MOE).[6]

  • Protein Preparation:

    • Select a panel of representative human kinase crystal structures from the Protein Data Bank (PDB). The panel should cover different kinase families.

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues. The protein structure should be energy minimized.

  • Docking Simulation:

    • Define the binding site (grid box) around the ATP-binding pocket of each kinase.[6]

    • Perform molecular docking using a validated docking program (e.g., AutoDock, Glide). The program will generate multiple binding poses of the ligand within the active site.

  • Analysis and Prioritization:

    • Analyze the docking poses and scores (e.g., binding energy in kcal/mol). Poses with lower binding energies are considered more favorable.[6]

    • Prioritize kinases that exhibit favorable binding energies and plausible binding interactions (e.g., hydrogen bonds with hinge region residues, hydrophobic interactions).

Expected Outcomes and Data Presentation

The results of the molecular docking study should be summarized in a table, ranking the potential kinase targets based on their predicted binding affinities.

Kinase Target (PDB ID) Predicted Binding Energy (kcal/mol) Key Interacting Residues
Kinase A (e.g., 1OIT)-9.5Met318, Thr315, Glu286
Kinase B (e.g., 2SRC)-9.1Thr338, Met341, Asp404
Kinase C (e.g., 3Q6B)-8.8Val295, Ala293, Leu343

Phase II: Experimental Target Identification - From Prediction to Physical Interaction

While in silico methods provide valuable starting points, experimental validation is paramount. Chemical proteomics offers a powerful, unbiased approach to identify the direct binding partners of a small molecule in a complex biological system.[1][9]

Rationale for Chemical Proteomics

Chemical proteomics, specifically affinity chromatography coupled with mass spectrometry (AC-MS), allows for the isolation and identification of proteins that physically interact with our compound of interest from a cell lysate.[10][11] This method provides direct evidence of target engagement in a near-physiological context.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

AC_MS_Workflow cluster_synthesis Probe Synthesis cluster_proteomics Affinity Chromatography & Mass Spectrometry Compound This compound Linker Linker Arm Attachment Compound->Linker Chemical Synthesis Affinity_Probe Immobilized Affinity Probe Linker->Affinity_Probe Immobilization on Beads Incubation Incubation with Affinity Probe Affinity_Probe->Incubation Cell_Lysate Cell Lysate Preparation Cell_Lysate->Incubation Wash Wash Non-specific Binders Incubation->Wash Elution Elution of Bound Proteins Wash->Elution MS LC-MS/MS Analysis Elution->MS Data_Analysis Protein Identification & Quantification MS->Data_Analysis CETSA_Principle cluster_control Vehicle Control cluster_compound Compound Treatment Protein_unbound Protein Heat Protein Protein_unbound->Heat Heat Denatured_unbound Protein Heat->Denatured_unbound Unfolds & Aggregates Protein_bound Protein Heat_bound Compound Protein_bound->Heat_bound Heat Compound Compound Stable Compound Heat_bound->Stable Remains Soluble

Sources

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Its derivatives have demonstrated a wide therapeutic spectrum, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The 2-aminothiazole moiety, in particular, serves as a versatile and highly effective template for interacting with a range of biological targets, most notably protein kinases.[6][7][8]

This guide focuses on a specific, highly functionalized core: 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine . We will dissect the structure-activity relationship (SAR) of its analogs, providing a detailed analysis of how discrete chemical modifications to this scaffold influence biological outcomes. The inclusion of a 2,4-dichlorophenyl group is a deliberate design choice, as halogenated phenyl rings are frequently employed to enhance potency and modulate physicochemical properties.[6][9] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, biological evaluation, and optimization of this promising class of compounds.

Synthetic Strategy: Building the Thiazole Analog Library

The cornerstone for synthesizing the 4-aryl-1,3-thiazol-2-amine core is the renowned Hantzsch Thiazole Synthesis .[6] This robust and versatile condensation reaction provides a direct and efficient route to the core scaffold and allows for significant structural diversity.

Core Synthesis via Hantzsch Reaction

The synthesis of the parent scaffold, this compound, proceeds by the condensation of an α-haloketone with a thioamide source, typically thiourea. The rationale for this choice is its high efficiency and the ready availability of the starting materials.

Experimental Protocol: Synthesis of the Core Scaffold

  • Preparation of α-Bromoketone:

    • To a solution of 1-(2,4-dichlorophenyl)propan-1-one (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add bromine (1.0-1.1 eq) dropwise at 0°C.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Work up the reaction by washing with aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(2,4-dichlorophenyl)propan-1-one. Use this intermediate directly in the next step.

  • Hantzsch Condensation:

    • Dissolve the crude α-bromoketone (1.0 eq) and thiourea (1.1 eq) in a polar protic solvent like absolute ethanol.

    • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Neutralize the mixture with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the free base of the 2-aminothiazole.

    • Collect the solid product by filtration, wash with cold ethanol and water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Generating Structural Diversity

The true power of this scaffold lies in its potential for diversification at three key positions: the C2-amino group, the C4-phenyl ring, and the C5-position.

  • C2-Amino Group Modification: The primary amine is a versatile chemical handle. It can be readily acylated with various acid chlorides or activated carboxylic acids, reacted with aldehydes to form Schiff bases, or used in coupling reactions to introduce other heterocyclic systems.[8][10]

  • C4-Phenyl Ring Variation: By starting the Hantzsch synthesis with different substituted α-bromoacetophenones, a wide array of analogs with diverse electronic and steric properties on the phenyl ring can be generated.

  • C5-Position Modification: The substituent at C5 is determined by the choice of the starting ketone. Using α-haloketones other than a brominated propanone allows for the introduction of different alkyl or aryl groups.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Core Scaffold cluster_derivatization Diversification alpha_haloketone α-Haloketone (e.g., 2-bromo-1-(2,4-dichlorophenyl)propan-1-one) condensation Hantzsch Condensation (Reflux in Ethanol) alpha_haloketone->condensation thiourea Thiourea thiourea->condensation product 4-(2,4-Dichlorophenyl)-5-methyl- 1,3-thiazol-2-amine condensation->product acylation Acylation / Amidation product->acylation RCOCl schiff_base Schiff Base Formation product->schiff_base R'CHO coupling Heterocycle Coupling product->coupling Pd Catalyst

Caption: General workflow for the synthesis and diversification of the thiazole core.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is exquisitely sensitive to substitutions at three primary regions: the C4-phenyl ring, the C5-position, and, most critically, the C2-amino group.

The 4-(2,4-Dichlorophenyl) Moiety: The Anchor

The phenyl ring at the C4 position serves as a critical anchoring group, often fitting into a hydrophobic pocket of the target protein. The substitution pattern on this ring is paramount for activity.

  • Role of Dichloro Substitution: The presence of two chlorine atoms significantly impacts the molecule's electronic character and lipophilicity. The electron-withdrawing nature of chlorine atoms can influence the pKa of the thiazole ring nitrogens and the C2-amino group. The 2,4-substitution pattern locks the phenyl ring into a specific conformational space relative to the thiazole core, which can be crucial for optimal binding. Studies on related analogs consistently show that electron-withdrawing groups on the phenyl ring can enhance biological activity.[9] The chloro groups are likely involved in specific hydrophobic or halogen-bonding interactions within the target's active site.[11]

The 5-Methyl Group: The Fine-Tuner

While modifications at C2 and C4 often produce dramatic changes in activity, the C5-substituent acts as a fine-tuner.

  • Steric and Hydrophobic Influence: A methyl group at C5 provides a small, hydrophobic locus that can exploit corresponding pockets in a binding site. Its relatively small size avoids the steric hindrance that larger groups might introduce. Replacing the methyl group with hydrogen or larger alkyl chains would be a key strategy to probe the size and nature of this pocket. In some kinase inhibitors, for example, this position is used to install larger groups that confer selectivity.

The 2-Amino Group: The Gateway to Potency

The C2-amino group is the most synthetically tractable and biologically sensitive position on the scaffold. It acts as a key hydrogen bond donor and is the primary point for introducing substituents that can reach into adjacent binding regions, thereby dictating potency and selectivity.

  • Primary Amine: The unsubstituted amine is a potent hydrogen bond donor and can be critical for anchoring the molecule. In many cases, the parent amine itself shows significant biological activity.[10]

  • Amide Derivatives: Acylation of the 2-amino group to form amides is a classic strategy in kinase inhibitor design. This modification introduces a hydrogen bond acceptor (the carbonyl oxygen) and allows for the attachment of various aryl or heteroaryl groups. The nature of this attached group is a major determinant of target specificity. For example, the discovery of the potent pan-Src kinase inhibitor Dasatinib involved linking a complex pyrimidine moiety to the 2-amino position of a thiazole-5-carboxamide core.[8]

  • Schiff Bases and Heterocyclic Hybrids: Reacting the amine with aldehydes to form Schiff bases or coupling it to other heterocyclic rings are powerful methods for modulating antimicrobial activity.[10][12] These modifications drastically alter the shape, size, and electronic profile of the molecule, allowing it to interact with different targets or the same target in a different binding mode. Hybrid molecules that combine the thiazole scaffold with other pharmacologically active heterocycles like pyrazolines or triazines often show synergistic or enhanced activity.[2][13]

Modification at C2-Amino Group Structural Change General Impact on Activity Rationale / Key Interactions
Primary Amine (-NH₂) UnsubstitutedBaseline activity, often antimicrobial.[10]Key H-bond donor.
Amide (-NH-C(=O)-R) Addition of carbonyl and R-group.Often potent kinase inhibition.[8]Introduces H-bond acceptor; R-group explores new binding pockets.
Schiff Base (-N=CH-R) Planar imine linkage.Potent and broad-spectrum antimicrobial activity.[12]Extends conjugation; R-group can be tailored for specific targets.
Heterocyclic Linkage Attachment of another ring system.Can lead to highly potent and selective inhibitors.[8][13]Hybrid pharmacophore approach; enhances binding affinity and PK properties.
Table 1: SAR Summary of Key Modifications at the C2-Amino Position.

Biological Activities & Mechanistic Considerations

Analogs based on the this compound scaffold have shown significant promise primarily in two therapeutic areas: as antimicrobial agents and as protein kinase inhibitors.

Antimicrobial Activity

Thiazole derivatives are well-established antimicrobial agents, effective against a range of pathogens.[3][10][14] The activity is highly dependent on the substitution pattern.

  • Mechanism of Action: While not definitively established for all analogs, a prominent proposed mechanism is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[12] Molecular docking studies have shown that the thiazole moiety can bind to the ATP-binding site of the GyrB subunit.

  • Spectrum of Activity: Derivatives often show broad-spectrum activity. For instance, Schiff base derivatives have demonstrated potent inhibition of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like norfloxacin.[12] Antifungal activity against species like C. albicans is also frequently observed.[10][12]

Analog Type (Modification at C2-NH₂) Test Organism Representative MIC (µg/mL) Reference Drug (MIC, µg/mL)
Schiff Base (e.g., R=4-chlorophenyl)S. aureus16-32Norfloxacin (~16)
Schiff Base (e.g., R=4-chlorophenyl)E. coli16-32Norfloxacin (~16)
Parent AmineS. aureus32-64Ampicillin (~25)
Parent AmineC. albicans~64Miconazole (~32)
Table 2: Representative Antimicrobial Activity of 2-Aminothiazole Analogs. (Data synthesized from multiple sources for illustrative purposes).[9][10][12]
Protein Kinase Inhibition

The 2-aminothiazole scaffold is a validated "hinge-binder" in many protein kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region.[7][8] This makes it an excellent starting point for developing targeted therapies for cancer and inflammatory diseases.

  • Targeted Pathways: Protein kinases are central players in cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. Thiazole-based inhibitors can target various kinases, including serine/threonine kinases and tyrosine kinases like Src family kinases, Abl, and EGFR.[7][8]

  • SAR for Kinase Inhibition: Potency is typically achieved by modifying the C2-amino group with a larger fragment that can occupy the ATP-binding site and make additional interactions. The 4-(2,4-dichlorophenyl) group would likely occupy the hydrophobic region adjacent to the hinge, while the C2-substituent extends towards the solvent-exposed region, a common binding mode for Type I kinase inhibitors.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, Src) GrowthFactor->Receptor P1 Signal Transduction (Phosphorylation Cascade) Receptor->P1 TF Transcription Factors P1->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response Inhibitor 4-Aryl-Thiazol-2-Amine Analog Inhibitor->Receptor ATP-site Inhibition

Caption: Simplified kinase signaling pathway and the point of inhibition.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The structure-activity relationship is well-defined, offering a clear roadmap for optimization.

Key Takeaways:

  • The 2,4-Dichlorophenyl Group is Crucial: This moiety acts as a potent hydrophobic anchor, and its specific substitution pattern is key for high-affinity binding.

  • The C5-Methyl Group Offers Fine-Tuning: It provides a valuable hydrophobic contact without significant steric penalty, a feature that can be exploited to enhance selectivity.

  • The C2-Amino Group is the Engine of Potency: It is the primary site for modification, allowing for the introduction of diverse functionalities that can dramatically enhance potency and tailor the compound for specific biological targets, be it bacterial enzymes or human protein kinases.

Future work in this area should focus on expanding the diversity of substituents at all three key positions. The synthesis of a focused library with variations on the phenyl ring (e.g., trifluoromethyl, methoxy groups), at the C5-position (e.g., ethyl, cyclopropyl), and particularly at the C2-amino group (e.g., novel heterocyclic amides) will be critical. Integrating computational chemistry, including molecular docking and dynamic simulations, will further accelerate the rational design of next-generation analogs with superior potency, selectivity, and drug-like properties.

References

  • Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). Mansoura Journal of Chemistry. Retrieved January 13, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Retrieved January 13, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 13, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. (2013). PubMed. Retrieved January 13, 2026, from [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). MDPI. Retrieved January 13, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Retrieved January 13, 2026, from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Retrieved January 13, 2026, from [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2021). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • 4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. (2010). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2019). MDPI. Retrieved January 13, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved January 13, 2026, from [Link]

  • Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. (2013). ResearchGate. Retrieved January 13, 2026, from [Link]

  • N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. (2012). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Retrieved January 13, 2026, from [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (2018). SID. Retrieved January 13, 2026, from [Link]

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. (2023). MDPI. Retrieved January 13, 2026, from [Link]

  • Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. (2023). Preprints.org. Retrieved January 13, 2026, from [Link]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (1989). ACS Publications. Retrieved January 13, 2026, from [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed. Retrieved January 13, 2026, from [Link]

  • N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. (2012). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

Methodological & Application

Protocol for synthesizing 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Introduction

The thiazole ring is a fundamental heterocyclic scaffold present in numerous biologically active compounds and approved pharmaceuticals, including Vitamin B1 (Thiamine).[1][2] Derivatives of the 2-aminothiazole core, in particular, are of significant interest in medicinal chemistry and drug development due to their wide spectrum of therapeutic activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] The incorporation of a dichlorophenyl moiety can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing its biological efficacy by increasing lipophilicity and influencing binding interactions with target proteins.[3]

This document provides a detailed protocol for the synthesis of this compound. The synthesis is achieved via the Hantzsch thiazole synthesis, a classic and highly efficient condensation reaction between an α-haloketone and a thioamide.[1][2][7][8] This method remains a cornerstone of heterocyclic chemistry due to its reliability, straightforward execution, and the accessibility of starting materials.[8][9]

Reaction Mechanism and Rationale

The Hantzsch synthesis proceeds through a well-established pathway. The reaction for synthesizing this compound involves the reaction of 2-chloro-1-(2,4-dichlorophenyl)propan-1-one with thiourea.

The mechanism initiates with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the ketone (bearing the chlorine atom) in an SN2 reaction.[8][9] This is followed by an intramolecular cyclization where one of the nitrogen atoms of the thiourea intermediate attacks the carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the stable, aromatic thiazole ring.[9] The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[9]

Hantzsch_Mechanism Fig. 1: Simplified Hantzsch Thiazole Synthesis Mechanism cluster_start Starting Materials cluster_intermediate Reaction Pathway cluster_end Product A α-Haloketone (2-chloro-1-(2,4-dichlorophenyl)propan-1-one) C Nucleophilic Attack (SN2) Formation of Isothiouronium Salt A->C Step 1 B Thiourea B->C D Intramolecular Cyclization C->D Step 2 E Dehydration & Aromatization D->E Step 3 F Final Product (4-(2,4-Dichlorophenyl)-5-methyl- 1,3-thiazol-2-amine) E->F Step 4

Caption: Simplified Hantzsch Thiazole Synthesis Mechanism.

Experimental Workflow

The overall experimental process is designed for efficiency and high yield. It begins with the reaction setup under reflux, followed by monitoring, product isolation via precipitation, and final purification through recrystallization.

experimental_workflow Fig. 2: Experimental Workflow start Start Dissolve α-haloketone and thiourea in ethanol reflux Reaction Heat mixture to reflux (1-4 hours) start->reflux monitor Monitoring Track reaction progress using Thin Layer Chromatography (TLC) reflux->monitor cool Work-up Cool reaction to room temperature monitor->cool Upon completion precipitate Isolation Pour mixture into a basic solution (e.g., 5% NaHCO₃) to precipitate the product cool->precipitate filter Filtration Collect crude product using a Büchner funnel precipitate->filter purify Purification Recrystallize the solid from a suitable solvent (e.g., ethanol) filter->purify characterize Analysis Characterize the final product (NMR, MS, IR, M.P.) purify->characterize

Caption: Experimental workflow for the synthesis.

Detailed Synthesis Protocol

This protocol is based on established Hantzsch synthesis procedures for analogous α-haloketones.[3][8]

Materials and Equipment
ReagentsEquipment
2-chloro-1-(2,4-dichlorophenyl)propan-1-oneRound-bottom flask (100 mL)
ThioureaReflux condenser
Ethanol (Absolute)Magnetic stirrer with heating plate
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)Büchner funnel and flask
Deionized WaterFilter paper
Celite (optional, for filtration)Beakers and standard laboratory glassware
TLC plates (Silica gel 60 F₂₅₄)Capillary tubes for melting point
Reagent Quantities
ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
2-chloro-1-(2,4-dichlorophenyl)propan-1-one239.4910.01.02.40 g
Thiourea76.1212.01.20.91 g
Ethanol (Absolute)---40 mL
5% Sodium Bicarbonate Solution---100 mL
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.40 g (10.0 mmol) of 2-chloro-1-(2,4-dichlorophenyl)propan-1-one in 40 mL of absolute ethanol.

  • Addition of Thiourea: To this solution, add 0.91 g (12.0 mmol) of thiourea. A slight excess of thiourea is used to ensure the complete consumption of the α-haloketone.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate/50% hexane). The reaction is typically complete within 1 to 4 hours.

  • Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 100 mL of a cold 5% aqueous sodium bicarbonate or sodium carbonate solution while stirring.[8] This step neutralizes the hydrobromide salt of the 2-aminothiazole, causing the free base to precipitate out of the solution.[9]

  • Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Allow the crude product to air-dry on the filter paper or on a watch glass. The mass of the crude product should be recorded.

  • Purification (Recrystallization): For further purification, recrystallize the crude solid from a suitable solvent, such as absolute ethanol or methanol.[10][11] Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature to form crystals. If necessary, cool further in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly. Determine the final mass and calculate the percent yield.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Physical Properties:

    • Molecular Formula: C₁₀H₈Cl₂N₂S

    • Molecular Weight: 259.16 g/mol

    • Appearance: Typically an off-white to pale yellow solid.

    • Melting Point: Determine the melting range and compare it with literature values if available.

  • Spectroscopic Analysis:

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure and the arrangement of protons and carbons.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

    • Infrared Spectroscopy (IR): To identify characteristic functional groups, such as N-H stretches of the amine and C=N stretches of the thiazole ring.

Safety Precautions

Adherence to safety protocols is critical during this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.[12][13]

  • Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[13][14]

  • Reagent Handling:

    • α-Haloketones: 2-chloro-1-(2,4-dichlorophenyl)propan-1-one is expected to be a lachrymator and skin irritant, as is common for this class of compounds. Avoid inhalation of vapors and direct contact with skin and eyes.[15]

    • Thiourea: Handle with care as it is a suspect carcinogen.

    • Solvents: Ethanol is flammable. Keep away from open flames and ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Applications and Further Research

The synthesized this compound serves as a valuable scaffold for further chemical modification and biological screening.[3] The 2-amino group provides a versatile handle for derivatization, allowing for the creation of compound libraries for structure-activity relationship (SAR) studies.[3] These new derivatives can be evaluated for a range of potential therapeutic applications, including:

  • Antimicrobial and Antifungal Agents [3][16]

  • Anticancer Agents [6][17]

  • Enzyme Inhibitors [3]

This protocol provides a robust and reliable method for accessing a key heterocyclic building block, enabling further exploration in the fields of medicinal chemistry and drug discovery.

References

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (MDPI) [Link]

  • Thiazole synthesis. (Organic Chemistry Portal) [Link]

  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. (ResearchGate) [Link]

  • Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. (Taylor & Francis Online) [Link]

  • An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (World Journal of Research and Review) [Link]

  • Synthesis of thiourea-derived thiazolines. (ResearchGate) [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity. (PubMed) [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (CUTM Courseware) [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (PMC - NIH) [Link]

  • Hantzsch Thiazole Synthesis. (SynArchive) [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (YouTube) [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (bepls) [Link]

  • General Synthetic Methods for Thiazole and Thiazolium Salts. (ResearchGate) [Link]

  • Hantzsch Thiazole Synthesis. (Chem Help Asap) [Link]

  • General Synthetic Methods for Thiazole and Thiazolium Salts. (Sciencemadness.org) [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (Der Pharma Chemica) [Link]

  • Synthesis of some new 5- substituted of. (JOCPR) [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (Journal of the Chemical Society, Perkin Transactions 1) [Link]

  • 4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. (PMC - NIH) [Link]

  • 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. (PubChem) [Link]

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (MDPI) [Link]

  • N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. (PMC - NIH) [Link]

  • Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. (Preprints.org) [Link]

  • (PDF) SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS. (ResearchGate) [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (Semantic Scholar) [Link]

  • (PDF) N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. (ResearchGate) [Link]

Sources

Application Notes and Protocols for Evaluating the Anticancer Potential of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] This versatile heterocyclic structure is a key component in numerous clinically approved drugs and is being extensively investigated for new therapeutic applications.[2][3] Notably, derivatives of 2-aminothiazole have demonstrated significant potential as anticancer agents, exhibiting a variety of mechanisms to combat malignancy.[4][5][6] These compounds have been shown to induce cell cycle arrest, promote apoptosis, and inhibit key signaling pathways essential for tumor growth and survival, such as those involving protein kinases and tubulin polymerization.[1][7]

This document provides a detailed guide for researchers on the use of a specific 2-aminothiazole derivative, 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine , in a panel of fundamental anticancer assays. The protocols outlined herein are designed to enable a comprehensive preliminary evaluation of this compound's cytotoxic and cytostatic effects on cancer cell lines.

I. Preliminary Handling and Preparation of this compound

Prior to initiating any biological assay, proper handling and solubilization of the test compound are critical for reproducible results.

  • Solubility Testing : The solubility of this compound should be empirically determined in various solvents. Due to its chemical structure, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent.

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions : On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture wells is non-toxic to the cells, typically ≤ 0.5%.

II. Assessment of Cytotoxicity: The MTT Cell Viability Assay

The first step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[8][9]

Principle of the MTT Assay

The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay plate Seed cells in a 96-well plate treat Add serial dilutions of 4-(2,4-Dichlorophenyl)-5-methyl- 1,3-thiazol-2-amine plate->treat add_mtt Add MTT Reagent to each well treat->add_mtt incubate_mtt Incubate (2-4 hours) to allow formazan formation add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol for MTT Assay (Adherent Cells)
  • Cell Seeding : Trypsinize and count cells. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium) and incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium from the DMSO stock. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control (medium only).

  • Incubation : Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition : After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[8]

  • Formazan Formation : Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8]

  • Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[8]

  • Absorbance Reading : Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical IC₅₀ Values
Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.8
HL-60Promyelocytic Leukemia8.5
HCT116Colorectal Carcinoma18.9

III. Analysis of Apoptosis Induction: Annexin V & Propidium Iodide Staining

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V and Propidium Iodide (PI) assay followed by flow cytometry is the gold standard.

Principle of Annexin V/PI Staining

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes.[12] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.[12]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[12]

  • Annexin V- / PI+ : Necrotic cells (rarely observed).

Visualization of Apoptosis Detection

Apoptosis_Principle Healthy Healthy Cell (Annexin V- / PI-) EarlyApop Early Apoptotic (Annexin V+ / PI-) Healthy->EarlyApop Apoptotic Stimulus Necrotic Necrotic Cell (Annexin V- / PI+) Healthy->Necrotic Injury LateApop Late Apoptotic (Annexin V+ / PI+) EarlyApop->LateApop Membrane Permeabilization

Caption: Cellular states as distinguished by Annexin V/PI staining.

Detailed Protocol for Annexin V/PI Staining
  • Cell Treatment : Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting : After incubation, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.

  • Washing : Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cells once with cold 1X PBS.[12]

  • Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12][13]

  • Staining : Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 50 µg/mL).[12]

  • Incubation : Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[12][13]

  • Analysis : Immediately before analysis, add 400 µL of 1X Annexin V Binding Buffer to each tube.[12][13] Analyze the samples on a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Data Presentation: Hypothetical Apoptosis Induction
Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control92.53.12.42.0
Compound (1x IC₅₀)45.328.721.54.5
Compound (2x IC₅₀)15.835.242.16.9

IV. Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequent cell death.[14] This can be assessed by staining cellular DNA with propidium iodide (PI) and analyzing by flow cytometry.[15]

Principle of Cell Cycle Analysis

PI is a fluorescent intercalating agent that binds stoichiometrically to DNA.[15] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cell populations based on their phase in the cell cycle:

  • G0/G1 Phase : Cells with a normal (2N) DNA content.

  • S Phase : Cells undergoing DNA synthesis, with DNA content between 2N and 4N.

  • G2/M Phase : Cells that have completed DNA replication, with a doubled (4N) DNA content.[14] A sub-G1 peak can also be observed, which typically represents apoptotic cells with fragmented DNA.

Visualization of Cell Cycle Phases

Cell_Cycle G1 G1 Phase (2N DNA) S S Phase (Synthesis) G1->S Restriction Point G2 G2 Phase (4N DNA) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: The four main phases of the eukaryotic cell cycle.

Detailed Protocol for Cell Cycle Analysis
  • Cell Treatment : Seed and treat cells in 6-well plates with this compound as described for the apoptosis assay.

  • Cell Harvesting : Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation : While gently vortexing, add the cells drop-wise into ice-cold 70% ethanol for fixation. This step permeabilizes the cells and preserves their DNA.[16] Incubate for at least 2 hours at -20°C (overnight is also acceptable).

  • Staining : Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS to remove residual ethanol.

  • RNase Treatment : Resuspend the pellet in a PBS-based staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase treatment is essential to prevent the staining of double-stranded RNA.[15]

  • Incubation : Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis : Analyze the samples on a flow cytometer using a linear scale for fluorescence detection.[16] It is important to set the instrument to exclude cell doublets and aggregates from the analysis.[17] The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Data Presentation: Hypothetical Cell Cycle Distribution
Treatment% Sub-G1% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control2.155.428.314.2
Compound (1x IC₅₀)10.525.118.945.5

Interpretation : The hypothetical data suggests that the compound induces a significant G2/M phase arrest in the cell cycle, a mechanism of action observed for some 2-aminothiazole derivatives.[7] The increase in the sub-G1 population is consistent with the induction of apoptosis.

V. Concluding Remarks

The protocols described in these application notes provide a foundational framework for the in vitro evaluation of this compound as a potential anticancer agent. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, researchers can gather the critical preliminary data needed to justify further mechanistic studies and preclinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Jayaraman, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Springer Protocols Handbooks. Humana, New York, NY. Retrieved from [Link]

  • Kim, H. J., & Lee, J. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 42, 1B.6.1-1B.6.11. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Bakare, S. B. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology, 21(3), 19-27. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Ali, I., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18, 1599-1626. Retrieved from [Link]

  • Yilmaz, I., & Akbas, E. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 455-465. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of the Chinese Chemical Society, 65(8), 923-931. Retrieved from [Link]

  • Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. Retrieved from [Link]

Sources

Antimicrobial screening methods for 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the antimicrobial screening of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, tailored for researchers, scientists, and drug development professionals. This document provides a strategic framework and detailed protocols for evaluating the antimicrobial potential of this novel thiazole derivative.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) is a preeminent global health crisis, threatening to undermine modern medicine.[1] Infections caused by multidrug-resistant pathogens lead to increased mortality and healthcare costs, creating an urgent need for the discovery of new and effective antimicrobial drugs.[2] Heterocyclic compounds, particularly those containing a thiazole nucleus, represent a promising avenue for research. The thiazole scaffold is a key pharmacophore found in numerous clinically approved drugs and is known to be associated with a wide spectrum of biological activities, including antibacterial and antifungal properties.[3][4]

The specific compound, this compound, belongs to the 2-aminothiazole class. Derivatives of this class have demonstrated significant antimicrobial activity against a range of pathogens.[2][5] The presence of a dichlorophenyl ring is a common feature in many bioactive molecules, potentially enhancing the compound's ability to interact with microbial targets.[6] This guide provides a comprehensive, step-by-step approach to systematically screen and characterize the antimicrobial profile of this compound, grounded in established methodologies and scientific rationale.

Strategic Screening Workflow

A tiered screening approach is the most efficient strategy for evaluating a novel compound. This process begins with broad, qualitative, and quantitative primary screens to identify any antimicrobial activity. Positive "hits" from these initial assays are then advanced to more complex secondary assays to determine the spectrum of activity, potency, and potential mechanism of action.

Antimicrobial Screening Workflow A Compound Acquisition & Preparation This compound B Primary Screening (Broad Spectrum Panel) A->B C Qualitative Assay Agar Disk/Well Diffusion B->C D Quantitative Assay Broth Microdilution (MIC) B->D E Data Analysis & Hit Identification (Is there significant activity?) C->E D->E F No Significant Activity (Archive or Modify Structure) E->F No G Secondary Screening (Characterize 'Hits') E->G Yes H Minimum Bactericidal/ Fungicidal Conc. (MBC/MFC) G->H I Time-Kill Kinetic Assays G->I J Mechanism of Action Studies (e.g., DNA Gyrase, MurB assays) G->J K Lead Compound for Further Development H->K I->K J->K

Caption: High-level workflow for antimicrobial screening.

Part 1: Primary Antimicrobial Screening

Primary screening serves as the initial filter to determine if the test compound possesses any intrinsic antimicrobial properties. We will employ two complementary, standardized methods: Agar Disk Diffusion for a qualitative assessment and Broth Microdilution for a quantitative determination of the Minimum Inhibitory Concentration (MIC).

Qualitative Assessment: Agar Disk Diffusion (Kirby-Bauer Method)

The disk diffusion method is a widely used preliminary test for antimicrobial susceptibility. It is valued for its simplicity, low cost, and ability to screen multiple organisms simultaneously.[7][8] The principle relies on the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium inoculated with the test microorganism, creating a concentration gradient.[9] If the organism is susceptible, a clear zone of no growth will form around the disk.

Rationale for Method Selection: This method provides a rapid visual confirmation of antimicrobial activity, making it an excellent first-pass screen. It helps to quickly identify which types of microorganisms (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi) might be susceptible.

  • Preparation of Test Compound and Disks:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). A typical starting concentration is 10 mg/mL.

    • Aseptically impregnate sterile blank paper disks (6 mm diameter) with a known volume (e.g., 20 µL) of the stock solution to achieve a specific drug load per disk (e.g., 200 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment. Prepare a solvent control disk using only DMSO.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test microorganism from a fresh agar plate.

    • Transfer colonies to a tube of sterile saline or Tryptic Soy Broth.

    • Vortex gently to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] This step is critical for reproducibility.

  • Plate Inoculation and Disk Application:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[8]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[7]

    • Allow the plate to dry for 3-5 minutes.

    • Using sterile forceps, place the impregnated test disks, a positive control disk (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), and the solvent control disk onto the agar surface. Ensure disks are placed at least 24 mm apart.[8]

  • Incubation:

    • Invert the plates and incubate within 15 minutes of disk application.

    • Incubate at 35°C ± 2°C for 16-18 hours for most bacteria.[8] Fungal plates (using Sabouraud Dextrose Agar) may require incubation at 28-30°C for 24-48 hours.

  • Result Interpretation:

    • Measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm).

    • A zone of inhibition around the test compound disk (and none around the solvent control) indicates antimicrobial activity.

MicroorganismGram StainTest Compound (200 µ g/disk ) Zone of Inhibition (mm)Positive Control (Ciprofloxacin, 5 µg) Zone of Inhibition (mm)Solvent Control (DMSO) Zone of Inhibition (mm)
Staphylococcus aureusPositive18250
Bacillus subtilisPositive21280
Escherichia coliNegative12300
Pseudomonas aeruginosaNegative0220
Candida albicansN/A (Fungus)15N/A (Fluconazole, 25 µg): 240
Quantitative Assessment: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] It is the gold standard for quantitative susceptibility testing and is essential for evaluating the potency of a novel compound.[11][12]

Rationale for Method Selection: The MIC value is a quantitative and reproducible measure of a compound's potency, allowing for direct comparison with other compounds and established antibiotics. It is a critical parameter in early-stage drug development.

  • Plate Preparation:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no drug, no inoculum).

    • Prepare a stock solution of the test compound in DMSO at a concentration 20 times the highest desired final concentration.

    • Add 100 µL of the test compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This creates a concentration gradient.

  • Inoculum Preparation:

    • Prepare the inoculum as described in the disk diffusion protocol, adjusting to a 0.5 McFarland standard.

    • Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 50 µL of the diluted inoculum. Do not inoculate well 12 (sterility control).

    • The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Visually inspect the plate. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10] Results can also be read using a plate reader by measuring absorbance at 600 nm.

MicroorganismTest Compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureus16Ciprofloxacin: 0.5
Bacillus subtilis8Ciprofloxacin: 0.25
Escherichia coli64Ciprofloxacin: 0.125
Pseudomonas aeruginosa>128Ciprofloxacin: 1
Candida albicans32Fluconazole: 4

Part 2: Secondary Screening and Further Characterization

If the primary screening reveals promising activity (e.g., significant zones of inhibition or low MIC values), further investigation is warranted.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MIC indicates growth inhibition (a bacteriostatic or fungistatic effect), but it does not tell you if the compound is killing the microbe (a bactericidal or fungicidal effect). The MBC/MFC is determined by sub-culturing the contents of the clear wells from the MIC assay onto drug-free agar. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.

Time-Kill Kinetic Assays

These assays provide dynamic information about the antimicrobial activity over time. By exposing a standard inoculum to a fixed concentration of the compound (typically 2x or 4x the MIC) and plating aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), one can determine the rate and extent of microbial killing.

Investigating the Mechanism of Action (MoA)

Understanding how a compound works is crucial for its development. Based on existing literature for thiazole derivatives, potential bacterial targets include DNA gyrase and cell wall synthesis enzymes like MurB.[1][3][13]

  • DNA Gyrase Inhibition Assay: Commercially available kits can be used to assess the compound's ability to inhibit the supercoiling activity of bacterial DNA gyrase.

  • Cell Membrane Integrity Assay: Dyes like propidium iodide can be used to assess membrane damage. The amphipathic nature of some thiazoles suggests they may disrupt cell membranes.[6]

Conclusion

The systematic screening approach detailed in this guide provides a robust framework for evaluating the antimicrobial potential of this compound. By progressing from broad primary screens to more detailed secondary and mechanistic studies, researchers can efficiently characterize the compound's spectrum of activity, potency, and mode of action. This structured methodology, grounded in authoritative standards from the Clinical and Laboratory Standards Institute, ensures the generation of reliable and reproducible data, which is essential for the advancement of new therapeutic candidates in the fight against antimicrobial resistance.

References

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). ACS Omega.

  • Broth Microdilution | MI - Microbiology. (n.d.). Microbiology International.

  • Singh, N., Sharma, U. S., Sutar, N., Kumar, S., & Sharma, U. K. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.

  • Singh, N. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ResearchGate.

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6.

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules.

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). Journal of Medicinal Chemistry.

  • CLSI. (2008). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition.

  • Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (2022). ChemRxiv.

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Antibiotics.

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (2011). Iranian Journal of Pharmaceutical Research.

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016).

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). ResearchGate.

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives | Request PDF. (2019). ResearchGate.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.

  • CLSI. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • CLSI. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute.

  • Fahmy, H. T. (1997). Synthesis and antimicrobial screening of some novel thiazoles, dithiazoles and thiazolylpyridines. Pharmazie, 52(10), 750-3.

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.

  • Tukaram, V., Ganure, K. A., Suryawanshi, V. S., & Lohar, K. S. (2017). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 4-(4-CHLOROPHENYL)-N-[(SUBSTITUTED)METHYLENE]THIAZOL-2-AMINE DERIVATIVES BEARING DIFFERENT HETEROCYCLES. ResearchGate.

  • 4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine. (n.d.). BLD Pharm.

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate.

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.

  • Piste, K. B., Burungale, A. S., & Nalawade, A. M. (2013). Synthesis and antimicrobial evaluation of novel 3-(4,6- diphenyl-6H- 1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. Journal of Applied Pharmaceutical Science, 3(11), 089-094.

Sources

Application Note: A Framework for the Cellular Characterization of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, particularly in oncology.[1][2] Molecules in this class have demonstrated a range of biological activities, including the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs) and the induction of apoptosis.[3][4][5] This application note presents a comprehensive framework for the initial cell-based characterization of a novel 2-aminothiazole derivative, 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine (hereafter referred to as Cpd-X). We provide a logical, field-proven workflow, moving from broad assessments of cytotoxicity to more detailed mechanistic assays, including apoptosis and cell cycle analysis. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure robust and reproducible data generation for researchers in drug discovery and chemical biology.

Introduction: The Scientific Rationale

The investigation of a novel small molecule like Cpd-X requires a systematic approach to elucidate its biological effects. Given that many 2-aminothiazole derivatives exhibit potent anti-proliferative and cytotoxic activity against various cancer cell lines, the primary hypothesis is that Cpd-X may share these characteristics.[2][6][7] The initial and most fundamental question is whether the compound affects cell viability. A positive result in a cytotoxicity assay logically leads to deeper mechanistic questions: How does the compound kill cells or inhibit their growth? Is it through programmed cell death (apoptosis)? Does it interfere with the normal progression of the cell division cycle?

This guide provides the experimental blueprints to answer these questions, establishing a foundational dataset for any new compound from this chemical class.

Workflow for Cellular Characterization of Cpd-X

The proposed experimental workflow is designed to be sequential and logical. Each step builds upon the results of the previous one, creating a comprehensive preliminary profile of the compound's cellular activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis start Prepare Cpd-X Stock Solution (e.g., 10 mM in DMSO) assay1 Cell Viability / Cytotoxicity Assay (e.g., MTT, MTS, or CellTiter-Glo®) start->assay1 Treat cancer cell lines (e.g., MCF-7, HCT116, A549) with serial dilutions data1 Determine IC50 Value (Concentration for 50% Inhibition) assay1->data1 assay2 Apoptosis Assay (Annexin V/PI Staining) data1->assay2 Treat cells with IC50 & 2x IC50 concentrations of Cpd-X assay3 Cell Cycle Analysis (Propidium Iodide Staining) data1->assay3 Treat cells with IC50 & 2x IC50 concentrations of Cpd-X data2 Quantify Apoptotic vs. Necrotic Cells assay2->data2 data3 Quantify Cell Cycle Arrest (G1, S, G2/M phases) assay3->data3 next_steps Further Studies: - Western Blot for pathway proteins (e.g., Caspases, Cyclins, pRb) - Kinase profiling assays - Target identification data2->next_steps data3->next_steps

Caption: Experimental workflow for characterizing Cpd-X.

Part I: Assessment of Cytotoxicity and IC50 Determination

Principle: The first step in evaluating any potential therapeutic compound is to determine its effect on cell viability and proliferation.[8][9][10] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are colorimetric methods that measure the metabolic activity of living cells.[8][10] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells. By testing a range of Cpd-X concentrations, we can generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a key measure of compound potency.

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation: Prepare a 2X serial dilution of Cpd-X in complete growth medium from a 10 mM DMSO stock. Include a "vehicle control" (DMSO only) and a "no cells" blank control.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the diluted Cpd-X solutions (and controls) to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot % Viability against the log of Cpd-X concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Expected Data Presentation
Cpd-X Conc. (µM)% Viability (Mean)Std. Deviation
0 (Vehicle)100.04.5
0.198.25.1
185.76.2
552.34.8
1025.13.9
505.62.1
Calculated IC50 ~5 µM

Part II: Mechanistic Analysis - Apoptosis Induction

Principle: A significant reduction in cell viability often results from the induction of apoptosis, or programmed cell death.[3] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact membrane.[13] Therefore, PI can identify late apoptotic or necrotic cells whose membranes have been compromised. Dual staining with Annexin V and PI allows for the differentiation of four cell populations via flow cytometry:

  • Annexin V- / PI- : Healthy, viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells (primary necrosis)

G cluster_0 Apoptosis Signaling cluster_1 Detection Method CpdX Cpd-X Treatment Initiation Apoptotic Stimulus CpdX->Initiation PS_Flip Phosphatidylserine (PS) Translocation to Outer Membrane Initiation->PS_Flip Caspase Caspase Cascade Activation Initiation->Caspase AnnexinV Annexin V-FITC Binds to exposed PS PS_Flip->AnnexinV:f0 Detects Early Apoptosis Membrane_Loss Loss of Membrane Integrity Caspase->Membrane_Loss PI Propidium Iodide (PI) Enters compromised membrane and binds DNA Membrane_Loss->PI:f0 Detects Late Apoptosis/Necrosis

Caption: Principle of Annexin V/PI apoptosis detection.

Protocol 2: Annexin V/PI Staining by Flow Cytometry
  • Cell Culture & Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with Cpd-X at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) per sample.[11]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL) to the 100 µL cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.

  • Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly. Collect at least 10,000 events per sample.

Part III: Mechanistic Analysis - Cell Cycle Progression

Principle: Many anti-cancer agents, particularly kinase inhibitors, function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[5][6] Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[14][15] By permeabilizing cells and staining them with PI, the total DNA content of each cell can be measured by flow cytometry. The fluorescence intensity will be proportional to the DNA content:

  • G0/G1 Phase: Cells have a normal (2N) amount of DNA.

  • S Phase: Cells are actively replicating DNA, so their content is between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and have a doubled (4N) amount of DNA.

A build-up of cells in any one phase suggests the compound induces cell cycle arrest at that checkpoint. Because PI also binds to RNA, treating cells with RNase is a critical step to ensure specificity for DNA.[14][15]

Protocol 3: Cell Cycle Analysis with Propidium Iodide
  • Cell Culture & Treatment: Seed cells in 6-well plates. Treat with Cpd-X at its IC50 concentration for a time course (e.g., 12, 24, 48 hours) to observe the dynamics of cell cycle arrest. Include a vehicle control.

  • Cell Harvesting: Collect and pellet cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells.[16][17] Incubate on ice for at least 30 minutes (or store at -20°C for weeks).[15][18]

  • Washing: Centrifuge the fixed cells at a higher speed (~800 x g) for 5 minutes. Discard the supernatant and wash the pellet twice with PBS.[16]

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[18]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[16]

  • Flow Cytometry: Analyze on a flow cytometer, collecting the PI signal on a linear scale. Use a doublet discrimination gate (e.g., Area vs. Height) to exclude cell clumps from the analysis.[16][18] Model the resulting histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Expected Data Presentation
Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle (24h)55.225.119.7
Cpd-X IC50 (24h)20.515.364.2

This hypothetical data suggests Cpd-X induces a G2/M phase arrest.

Summary and Future Directions

This application note provides a foundational trio of assays to profile the cellular effects of this compound (Cpd-X). By following this workflow, researchers can efficiently determine the compound's cytotoxic potency (IC50) and gain initial insights into its mechanism of action—specifically, its ability to induce apoptosis and/or disrupt cell cycle progression. The data generated from these protocols are essential for making informed decisions about the future development of Cpd-X, guiding subsequent experiments such as target deconvolution, western blot analysis of key cell cycle and apoptotic proteins (e.g., cyclins, caspases), and advancement into more complex 3D cell culture models.[19]

References

  • Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry". Bio-Techne. [Link]

  • Bio-Rad Antibodies. "Propidium iodide staining of cells for cell cycle analysis protocol". Bio-Rad. [Link]

  • Thirumalai, D., et al. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method". PMC. [Link]

  • University of Massachusetts Chan Medical School. "DNA Cell Cycle Analysis with PI". UMass Chan Medical School. [Link]

  • UCL Flow Cytometry. "Cell Cycle Analysis by Propidium Iodide Staining". University College London. [Link]

  • Flow Cytometry Core Facility, University of Rochester Medical Center. "The Annexin V Apoptosis Assay". University of Rochester. [Link]

  • University of Virginia School of Medicine. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide". University of Virginia. [Link]

  • Boster Biological Technology. "Annexin V PI Staining Guide for Apoptosis Detection". Boster Bio. [Link]

  • Kim, K. S., et al. "Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities". PubMed. [Link]

  • Bakare, S. B. "Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives". Polish Journal of Chemical Technology. [Link]

  • Kimball, S. D., et al. "Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: Synthesis, x-ray crystallographic analysis, and biological activities". Rutgers University. [Link]

  • Karatas, H., et al. "Synthesis and anticancer properties of 2-aminothiazole derivatives". Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • ResearchGate. "Synthesis and Anticancer Activities of Some Thiazole Derivatives". Request PDF. [Link]

  • Kim, K. S., et al. "Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-Ray Crystallographic Analysis, and Biological A". SciSpace. [Link]

  • Sachlos, E., et al. "In Vitro Assays for Screening Small Molecules". PubMed. [Link]

  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual". NCBI Bookshelf. [Link]

  • Kumar, R., et al. "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery". PubMed Central. [Link]

Sources

Application Notes & Protocols for In Vivo Evaluation of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Preclinical Efficacy, Pharmacokinetics, and Safety Assessment

These application notes provide a comprehensive framework for conducting in vivo studies on the novel compound 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step protocols. The structure emphasizes scientific integrity, enabling the generation of robust and reproducible data for preclinical assessment.

Introduction and Scientific Rationale

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The subject of this guide, this compound, incorporates a dichlorophenyl moiety, which can significantly influence its pharmacokinetic profile and target interactions. Given the established biological potential of related thiazole derivatives, a systematic in vivo evaluation is warranted to determine its therapeutic potential.

This document outlines a phased approach to the in vivo characterization of this compound, beginning with acute toxicity and dose-range finding, followed by efficacy studies in a relevant disease model, and concluding with pharmacokinetic and preliminary safety assessments. The choice of an anti-inflammatory model is based on the frequent observation of this activity in analogous structures.[3][4]

Pre-procedural Planning and Study Design

A well-designed preclinical study is crucial for obtaining meaningful and translatable results.[5][6] The initial phase of research should involve careful consideration of the animal model, sample size, and experimental endpoints.

Animal Model Selection

The choice of animal model is a critical determinant of a study's success and relevance. For assessing potential anti-inflammatory effects, several well-established rodent models are available.[7][8][9][10] The carrageenan-induced paw edema model in rats or mice is a widely used and validated model of acute inflammation, making it an excellent starting point for efficacy screening.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding framework for all study designs.[11]

Dose Formulation and Administration

The route of administration should ideally align with the intended clinical application.[12][13] For initial screening, intraperitoneal (i.p.) or oral (p.o.) administration are common. The compound should be formulated in a non-toxic vehicle, and the formulation's stability and homogeneity should be confirmed prior to the study.

Experimental Protocols

The following protocols are presented as a logical workflow for the in vivo evaluation of this compound.

Acute Toxicity and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.

Protocol:

  • Animal Model: Swiss albino mice (n=3-5 per group).

  • Grouping: Assign animals to several dose groups (e.g., 10, 50, 100, 300, 1000 mg/kg) and a vehicle control group.

  • Administration: Administer a single dose of the compound via the chosen route (e.g., oral gavage).

  • Observation: Monitor animals closely for the first 4 hours and then daily for 14 days for any signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Data Analysis: Record all observations. The MTD is the highest dose that does not cause mortality or significant signs of toxicity.

Efficacy Study: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory activity of the compound in a model of acute inflammation.[7][8]

Protocol:

  • Animal Model: Wistar rats or Swiss albino mice (n=6-8 per group).

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).

    • Group 3-5: Test compound at three different doses (selected based on the acute toxicity study).

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection.

    • Measure the initial paw volume of each animal using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM% Inhibition of Edema (at 3h)
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.3
Compound X250.68 ± 0.0420.0
Compound X500.45 ± 0.0347.1
Compound X1000.35 ± 0.0258.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Preliminary Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of the compound, including its absorption and elimination characteristics.[14][15]

Protocol:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice (n=3-4 per time point).[15]

  • Administration: Administer a single dose of the compound via intravenous (i.v.) and oral (p.o.) routes in separate groups of animals.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital sinus.[16]

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the compound in plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.[17]

Visualization of Experimental Workflow:

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: ADME & Safety Acute Toxicity Acute Toxicity Dose-Range Finding Dose-Range Finding Acute Toxicity->Dose-Range Finding Determines Doses Inflammation Model Inflammation Model Dose-Range Finding->Inflammation Model Selects Efficacy Doses Pharmacokinetics Pharmacokinetics Inflammation Model->Pharmacokinetics Provides Efficacy Context Toxicology Toxicology Pharmacokinetics->Toxicology Informs Safety Assessment

Caption: Phased approach for in vivo evaluation.

Preliminary Toxicology Assessment

Objective: To identify any potential target organ toxicity following repeated dosing.[12][13][18]

Protocol:

  • Animal Model: Wistar rats (n=5 per sex per group).

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2-4: Test compound at low, medium, and high doses (based on acute toxicity and efficacy data).

  • Administration: Administer the compound daily for 7 or 14 days.

  • Observations: Conduct daily clinical observations and weekly body weight measurements.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Compare data from treated groups to the control group to identify any compound-related adverse effects.

Visualization of a Potential Signaling Pathway:

G Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane COX-2 COX-2 Cell Membrane->COX-2 Activates Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Compound_X Compound_X Compound_X->COX-2 Inhibits

Caption: Hypothetical mechanism of action.

Conclusion and Future Directions

The successful completion of these initial in vivo studies will provide a solid foundation for further preclinical development of this compound. Positive results in the efficacy model, coupled with a favorable pharmacokinetic and safety profile, would justify more extensive studies, including investigation in chronic disease models, detailed mechanism of action studies, and formal IND-enabling toxicology studies.

References

  • Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(4), 1550-1557. [Link]

  • Semantic Scholar. (n.d.). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. [Link]

  • Kyrus, E. (2024). Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Der Pharma Lett, 16, 13-14. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. [Link]

  • Zenobi, R., et al. (2015). Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. Angewandte Chemie International Edition, 54(27), 7975-7978. [Link]

  • ResearchGate. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed, 31514312. [Link]

  • Pharma Models. (2014). The Importance of Toxicology Research in Preclinical Studies. [Link]

  • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. [Link]

  • Hoeford. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. [Link]

  • Ovid. (n.d.). Discovery pharmacokinetic studies in mice using... : Bioanalysis. [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. [Link]

  • National Institutes of Health. (n.d.). Pharmacokinetics of Panaxynol in Mice. [Link]

  • National Institutes of Health. (n.d.). Murine Pharmacokinetic Studies. [Link]

  • MDPI. (n.d.). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. [Link]

  • National Institutes of Health. (n.d.). Advancements in small molecule drug design: A structural perspective. [Link]

  • ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study. [Link]

  • YouTube. (2022). Webinar: Designing Your In Vivo Studies. [Link]

  • National Institutes of Health. (n.d.). 4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • National Institutes of Health. (n.d.). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. [Link]

  • ResearchGate. (n.d.). (PDF) N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. [Link]

  • PubMed Central. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]

  • PubMed. (n.d.). A 4-(o-chlorophenyl)-2-aminothiazole: Microwave Assisted Synthesis, Spectral, Thermal, XRD and Biological Studies. [Link]

  • ResearchGate. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

Sources

Analytical techniques for characterizing 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide with integrated protocols for the analytical characterization of this compound, a heterocyclic compound of interest in pharmaceutical research and development. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates for its ability to interact with a diverse range of biological targets.[1] A thorough and unambiguous characterization is therefore critical to ensure compound identity, purity, and quality for subsequent research. This guide outlines the application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and high-performance liquid chromatography (HPLC) to achieve a comprehensive analytical profile of the title compound.

Introduction and Compound Overview

This compound is a substituted aminothiazole derivative. The structural confirmation, purity assessment, and impurity profiling of such molecules are fundamental requirements in the drug discovery pipeline to ensure reliable biological and toxicological data. This application note details the orthogonal analytical techniques used to provide a full characterization, explaining the rationale behind each method and protocol.

Compound Identity:

Identifier Value Source
IUPAC Name This compound [2]
Molecular Formula C₁₀H₈Cl₂N₂S Inferred from structure
Molecular Weight 259.16 g/mol Calculated
CAS Number 302569-72-8 (example, may vary) N/A

| SMILES | CC1=C(SC(=N)N1)C2=C(C=C(C=C2)Cl)Cl | Inferred from structure |

Overall Analytical Workflow

A multi-technique, or orthogonal, approach is essential for the unambiguous characterization of a novel chemical entity. Each technique provides a unique piece of information, and together they build a complete and verifiable profile of the compound's structure and purity.

G cluster_input Sample cluster_analysis Analytical Techniques cluster_output Results Compound 4-(2,4-Dichlorophenyl)- 5-methyl-1,3-thiazol-2-amine NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (MS) Compound->MS FTIR FTIR Spectroscopy Compound->FTIR HPLC HPLC Analysis Compound->HPLC Structure Structural Elucidation NMR->Structure MS->Structure FTIR->Structure Purity Purity Assessment (>95%) HPLC->Purity Final Complete Characterization & Certificate of Analysis Structure->Final Purity->Final

Caption: Overall workflow for the characterization of the target compound.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are used to determine the molecular structure by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Experiments in both ¹H and ¹³C NMR are necessary.

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected due to its excellent solubilizing power for a wide range of organic compounds and its ability to allow for the observation of exchangeable protons (e.g., -NH₂) which might otherwise be broadened or exchanged in protic solvents like D₂O or CD₃OD.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile, and its single sharp signal does not typically overlap with analyte signals.

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO signal at 39.52 ppm.

Expected ¹H NMR Data (400 MHz, DMSO-d₆) Based on analogous thiazole derivatives, the following proton signals are anticipated.[3][4]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.70 d 1H Ar-H H3' of the dichlorophenyl ring, ortho to the thiazole, deshielded.
~7.50 dd 1H Ar-H H5' of the dichlorophenyl ring, ortho to one Cl and meta to another.
~7.35 d 1H Ar-H H6' of the dichlorophenyl ring, ortho to a Cl.
~7.20 s (br) 2H -NH₂ Amine protons, broad due to quadrupole effects and exchange. D₂O exchangeable.

| ~2.30 | s | 3H | -CH₃ | Methyl group attached to the thiazole ring. |

Expected ¹³C NMR Data (100 MHz, DMSO-d₆) The anticipated carbon signals are based on published data for similar heterocyclic systems.[4][5]

Chemical Shift (δ, ppm) Assignment Rationale
~168 C2 (Thiazole) Carbon attached to two nitrogen atoms (-N=C-N-).
~145 C4 (Thiazole) Aromatic carbon of the thiazole ring attached to the phenyl group.
~135-127 Ar-C Six carbons of the dichlorophenyl ring.
~115 C5 (Thiazole) Aromatic carbon of the thiazole ring attached to the methyl group.

| ~12 | -CH₃ | Methyl carbon. |

Mass Spectrometry (MS)

MS provides the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula with high accuracy.

Causality Behind Experimental Choices:

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the title compound, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Key Feature: The presence of two chlorine atoms gives a highly characteristic isotopic pattern. Natural chlorine exists as ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorines will exhibit three main peaks: M (containing two ³⁵Cl), M+2 (one ³⁵Cl, one ³⁷Cl), and M+4 (two ³⁷Cl) in an approximate ratio of 9:6:1, which is a definitive confirmation of the presence of two chlorine atoms.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution directly into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).

  • Acquisition Mode: Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis: Identify the monoisotopic mass for the [M+H]⁺ ion and compare it to the theoretical value. Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

Expected Mass Spectrometry Data

Parameter Expected Value
Molecular Formula C₁₀H₈Cl₂N₂S
Exact Mass 257.9785
[M+H]⁺ (Monoisotopic) 258.9858
Isotopic Peaks [M+H]⁺ m/z 258.98, 260.98, 262.98

| Isotopic Ratio | ~9:6:1 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Expected FTIR Data Characteristic absorption bands for thiazole derivatives are well-documented.[3][6][7]

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300 N-H stretching (asymmetric & symmetric) Primary Amine (-NH₂)
3100 - 3000 C-H stretching Aromatic C-H
2950 - 2850 C-H stretching Methyl (-CH₃)
~1620 C=N stretching Thiazole ring
~1580 C=C stretching Aromatic ring
~1550 N-H bending Primary Amine (-NH₂)

| ~850 - 750 | C-Cl stretching | Aryl-Chloride |

Chromatographic Analysis for Purity Determination

Chromatography is essential for separating the main compound from any impurities, including starting materials, byproducts, or degradation products.[8] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.[9]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is a versatile and robust choice for separating moderately polar to nonpolar compounds.

  • Mobile Phase: A gradient elution using a mixture of water (often with an acid modifier like formic acid or TFA to improve peak shape) and an organic solvent like acetonitrile allows for the effective elution of compounds with a range of polarities.

  • Detector: A UV-Vis detector is used because the aromatic rings in the molecule (phenyl and thiazole) act as strong chromophores, allowing for sensitive detection. The detection wavelength is typically set at the absorption maximum (λ-max) of the compound.

G start Start: Dissolved Sample step1 Step 1: Column Selection (e.g., C18, 250x4.6mm, 5µm) start->step1 step2 Step 2: Mobile Phase Scouting (Acetonitrile vs. Methanol) step1->step2 step3 Step 3: Gradient Optimization (Adjust slope and time) step2->step3 step4 Step 4: Wavelength Selection (Scan for λ-max) step3->step4 step5 Step 5: Validation (Linearity, Precision, Accuracy) step4->step5 end Final Validated Method step5->end

Caption: A typical workflow for HPLC method development.

Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions: Set up the HPLC system with the following parameters. Method development is crucial to ensure all impurities are separated.[10][11][12]

    Parameter Recommended Setting
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 10% B to 95% B over 20 min, hold 5 min, return to 10% B
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL

    | Detection | UV at 254 nm (or determined λ-max) |

  • Data Analysis: Integrate the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Summary and Conclusion

The combination of NMR, MS, and FTIR provides definitive structural confirmation of this compound. NMR spectroscopy elucidates the precise arrangement of atoms, mass spectrometry confirms the molecular formula and the presence of key elements through isotopic patterns, and FTIR identifies the essential functional groups. Subsequently, a validated HPLC method provides a quantitative measure of the compound's purity. This orthogonal set of analytical techniques ensures a comprehensive and reliable characterization, which is a prerequisite for any further use of the compound in a research or development setting.

References

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate.
  • Vanhoenacker, G., & Sandra, P. (n.d.). Method Development for Drug Impurity Profiling: Part 1. LCGC International.
  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Gomha, S. M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. MDPI.
  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health (NIH).
  • ResearchGate. (n.d.). FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC‐B.
  • ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives.
  • Eldebss, T. M. A., et al. (n.d.). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI.
  • National Institutes of Health (NIH). (n.d.). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis.
  • El-Sayed, W. A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI.
  • Sharma, V. P. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.
  • Benchchem. (n.d.). 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.
  • Gomha, S. M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. National Institutes of Health (NIH).
  • PubChem. (n.d.). 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.
  • Babar, A., et al. (n.d.). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. ResearchGate.
  • Babar, A., et al. (n.d.). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. National Institutes of Health (NIH).

Sources

Formulation of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine for Preclinical Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the formulation of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, a compound of interest for biological screening. Given its predicted physicochemical properties, particularly its poor aqueous solubility, this guide outlines systematic approaches for developing suitable formulations for both in vitro and in vivo preclinical evaluation. We will explore the rationale behind vehicle selection, provide detailed, step-by-step protocols for various formulation strategies, and describe essential analytical techniques for characterization and quality control. The methodologies are designed to ensure formulation stability, homogeneity, and the generation of reliable and reproducible biological data.

Introduction: The Challenge of Poor Solubility

A significant percentage of new chemical entities (NCEs), estimated to be over 70%, exhibit poor aqueous solubility. This characteristic presents a major hurdle in drug discovery and development, as it can lead to low and erratic bioavailability, limiting the therapeutic potential of promising compounds. For this compound, a high calculated LogP value strongly suggests it falls into this category, making a well-designed formulation strategy not just beneficial, but essential for accurate biological assessment.

The primary goal of formulation in a preclinical setting is to deliver a consistent and known concentration of the test article to the biological system, be it a cell culture or an animal model, without the vehicle itself producing significant biological effects.[1] An inadequate formulation can mask the true activity of a compound, leading to false negatives or misleading dose-response relationships.

This guide is structured to provide researchers with the foundational knowledge and practical protocols to overcome these challenges, ensuring that the biological data generated for this compound is a true reflection of its intrinsic activity.

Physicochemical Characterization of the Test Article

A thorough understanding of the compound's properties is the cornerstone of rational formulation design. While extensive experimental data for this compound is not widely published, we can infer its likely characteristics from computational predictions and data from structurally similar molecules.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationSourceImplication for Formulation
Molecular Formula C₉H₈Cl₂N₂SPubChem[2]---
Molecular Weight 245.14 g/mol PubChem[2]Important for calculating molar concentrations.
XLogP3 3.5PubChem[2]Indicates high lipophilicity and predicts very low aqueous solubility.
Water Solubility Predicted to be very low (<10 µg/mL)Inferred from XLogP3 and data on similar compounds[3]Aqueous vehicles alone will be insufficient; solubility enhancement is required.
pKa Not readily available---The amine group may be basic, suggesting potential for pH-dependent solubility.

Causality Behind the Data: The XLogP3 value is a measure of a compound's lipophilicity. A value greater than 3 is a strong indicator that the molecule prefers a lipid environment over an aqueous one, leading to poor water solubility.[4] This is the single most critical parameter guiding our entire formulation strategy. The molecular structure, with its dichlorophenyl and thiazole rings, contributes to this lipophilic nature.

Pre-Formulation Studies: A Necessary First Step

Before committing to a full-scale formulation, preliminary studies are crucial to determine the most viable path forward.

pH-Solubility Profiling

Rationale: The presence of a primary amine in the structure suggests that the compound's solubility may be influenced by pH. In acidic conditions, the amine group can become protonated, forming a more soluble salt. Understanding this relationship is key to selecting appropriate buffers or considering salt formation as a strategy.

Protocol:

  • Prepare a series of buffers at various pH levels (e.g., pH 2, 4, 6, 7.4, 9).

  • Add an excess amount of the powdered compound to a small volume of each buffer in separate vials.

  • Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples (e.g., using a 0.22 µm PVDF filter) to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6]

  • Plot solubility (e.g., in µg/mL) against pH.

Solubility in Common Excipients

Rationale: To select the best solubilizing agents, it is essential to empirically test the compound's solubility in a range of pharmaceutically acceptable solvents and excipients.

Protocol:

  • Select a panel of common vehicles (see Table 2).

  • Following the procedure in 3.1, determine the equilibrium solubility of the compound in each vehicle.

  • This data will directly inform the selection of the most promising formulation approach.

Table 2: Recommended Excipients for Initial Solubility Screening

ClassExcipientRationale for Use
Co-solvents Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG)Water-miscible organic solvents that can increase solubility.[7]
Surfactants Polysorbate 80 (Tween® 80), Kolliphor® EL (Cremophor® EL)Form micelles that can encapsulate and solubilize hydrophobic compounds.[7]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes with guest molecules, increasing their apparent water solubility.[8]
Lipids Labrasol®, Capryol® 90, Medium-chain triglycerides (MCT oil)Relevant for lipid-based formulations intended for oral in vivo studies.

Formulation Strategies & Protocols

Based on the pre-formulation data, a primary formulation strategy can be developed. Below are detailed protocols for common approaches suitable for a compound like this compound.

Strategy 1: Co-Solvent System (For In Vitro and In Vivo Use)

Rationale: This is often the simplest and fastest approach. A water-miscible organic solvent is used to dissolve the compound, which is then diluted into an aqueous medium. The key challenge is to prevent the compound from precipitating upon dilution.

Expert Insight: While DMSO is an excellent solubilizing agent, its concentration in final in vitro assays should typically be kept below 0.5% (v/v) to avoid cytotoxicity. For in vivo studies, high concentrations of co-solvents can cause irritation or toxicity.[9] Therefore, the goal is to create a concentrated stock solution that remains stable upon dilution into the final assay medium or dosing vehicle.

CoSolvent_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation A Weigh Compound B Add Co-solvent (e.g., DMSO) A->B C Vortex/Sonicate until Dissolved B->C D Visually Inspect for Clarity C->D E Pipette Stock Solution D->E Proceed if Clear F Add to Aqueous Vehicle (e.g., Saline + Tween 80) E->F G Vortex Immediately F->G H Observe for Precipitation G->H I Final Formulation Ready for Dosing H->I Proceed if Clear

Caption: Workflow for Co-Solvent Formulation.

Protocol: Preparation of a 10 mg/mL Dosing Formulation

  • Stock Solution (100 mg/mL):

    • Accurately weigh 100 mg of this compound.

    • Add to a sterile glass vial.

    • Add DMSO dropwise while vortexing until the compound is fully dissolved. Make up the final volume to 1 mL with DMSO.

    • Sonicate for 5-10 minutes if necessary to ensure complete dissolution. This is your 100 mg/mL stock . Store appropriately (e.g., at -20°C, protected from light).

  • Dosing Vehicle Preparation:

    • Prepare a vehicle of 5% Tween® 80 in sterile saline (0.9% NaCl). For example, for 10 mL of vehicle, add 0.5 mL of Tween® 80 to 9.5 mL of sterile saline and mix thoroughly.

  • Final Formulation (10 mg/mL):

    • Warm the stock solution and dosing vehicle to room temperature.

    • While vortexing the dosing vehicle, slowly add 100 µL of the 100 mg/mL stock solution to 900 µL of the prepared vehicle.

    • Continue to vortex for 1-2 minutes to ensure a homogenous dispersion.

    • Visually inspect the final formulation against a light and dark background to check for any precipitation. The ideal formulation should be a clear solution or a fine, homogenous suspension.

Strategy 2: Cyclodextrin Complexation (Primarily for In Vivo Use)

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our test compound, forming an inclusion complex that has significantly higher aqueous solubility.[8] HP-β-CD is widely used due to its high water solubility and low toxicity profile.[7]

Protocol: Preparation of a Formulation with HP-β-CD

  • Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or saline. For a 30% solution, dissolve 3 g of HP-β-CD in water to a final volume of 10 mL. Gentle heating may be required.

  • Complexation:

    • Add the weighed amount of this compound directly to the HP-β-CD solution.

    • Vortex or stir the mixture vigorously.

    • Sonicate the mixture for 30-60 minutes. The energy from sonication facilitates the inclusion of the drug molecule into the cyclodextrin cavity.

    • Allow the solution to equilibrate, typically by stirring overnight at room temperature.

  • Finalization:

    • Visually inspect for undissolved particles.

    • If necessary, filter the solution through a 0.22 µm filter to remove any non-encapsulated drug and sterilize the formulation for parenteral administration. The concentration of the final filtered solution must be confirmed analytically.

Analytical Characterization and Quality Control

Rationale: It is not enough to simply prepare a formulation; you must verify its quality. Analytical characterization ensures that the concentration is correct, the compound is stable, and the physical properties are suitable for the intended use.[10]

QC_Workflow cluster_tests Quality Control Tests cluster_results Acceptance Criteria Formulation Prepared Formulation HPLC HPLC/UPLC Analysis Formulation->HPLC Concentration & Purity Visual Visual Inspection Formulation->Visual Appearance pH_Test pH Measurement Formulation->pH_Test pH ParticleSize Particle Size Analysis (if applicable) Formulation->ParticleSize Physical Form Spec3 Concentration 90-110% of Target HPLC->Spec3 Spec1 Clear, Colorless, No Precipitate Visual->Spec1 Spec2 pH within range (e.g., 6.5-7.5) pH_Test->Spec2 Spec4 Particle size < 200 nm (for nanosuspensions) ParticleSize->Spec4 Release Release for Study Spec1->Release Spec2->Release Spec3->Release Spec4->Release

Caption: Quality Control Workflow for Formulation Release.

Table 3: Key Analytical Techniques for Formulation Characterization

TechniquePurposeSelf-Validation Check
High-Performance Liquid Chromatography (HPLC) To accurately determine the concentration of the active compound and assess its purity and stability over time.[5][6]Run a standard curve with known concentrations of the compound. The measured concentration of the formulation should fall within ±10% of the target.
Visual Inspection To check for clarity, color, and the presence of any particulate matter or precipitation.The formulation should be homogenous and free of visible particles. Check against light and dark backgrounds.
pH Measurement To ensure the pH of the final formulation is within a physiologically acceptable range (typically 5-9) to avoid administration site irritation.[11]Calibrate the pH meter before use. The measured pH should be within the pre-defined acceptable range.
Dynamic Light Scattering (DLS) For formulations that are nanosuspensions or emulsions, DLS measures the mean particle size and size distribution.The particle size should be within the target specification (e.g., <200 nm for IV injection) and the polydispersity index (PDI) should be low (e.g., <0.3) indicating a uniform population.[10]

Protocols for Dosing Solution Preparation for Biological Assays

In Vitro Cell-Based Assays

Rationale: When treating cells in culture, the primary concern is ensuring the compound remains soluble in the culture medium and that the final concentration of any organic solvent is non-toxic to the cells.[12]

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% DMSO.

  • Perform serial dilutions from this stock solution in 100% DMSO to create a series of intermediate stocks. This prevents issues with "stickiness" or precipitation that can occur when diluting in aqueous buffers at high concentrations.

  • For the final step, dilute the DMSO intermediate stocks directly into the cell culture medium. The final dilution factor should be large (e.g., 1:1000 or greater) to ensure the final DMSO concentration is ≤0.1-0.5%.

  • Crucial Step: Prepare a "vehicle control" by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to differentiate the compound's effect from any effect of the solvent.

  • Add the final dosing solutions (and vehicle control) to the cells in the assay plates.[13]

In Vivo Animal Studies

Rationale: Formulations for animal studies must be sterile (if for parenteral routes), have a physiological pH, and be well-tolerated at the required dose volume.[14] The choice of vehicle must be justified, and its potential effects understood.[11][15]

Protocol:

  • Prepare the formulation as described in Section 4 (e.g., using a co-solvent/surfactant system or cyclodextrin).

  • Ensure the formulation is homogenous before each dose is drawn. If it is a suspension, it must be continuously stirred or vortexed between dosing each animal to prevent settling.

  • The dose volume should be appropriate for the species and route of administration (e.g., for oral gavage in mice, a typical volume is 5-10 mL/kg).

  • Crucial Step: The study design must include a "vehicle control" group of animals that receives the exact same formulation, at the same volume and by the same route, but without the active compound. This is mandatory to isolate the pharmacological/toxicological effects of the test article from those of the vehicle.[1]

Conclusion

The successful biological evaluation of this compound is critically dependent on a robust and well-characterized formulation. Due to its predicted poor aqueous solubility, a systematic approach involving pre-formulation screening followed by the development of a solubility-enhancing formulation is required. By following the protocols and rationale outlined in this guide, researchers can develop suitable formulations, verify their quality through analytical testing, and generate reliable data that will accurately reflect the compound's biological activity. This diligent approach minimizes the risk of costly failures due to poor biopharmaceutical properties and accelerates the journey of discovery.

References

  • ManTech Publications. (2024). Advanced Characterization Techniques in Pharmaceutical Formulation Development: Enhancing Quality and Performance. Journal of Research in Pharmaceutics and Industrial Pharmacy.
  • Research and Reviews. (2025). Drug Formulation Analysis-Key to Effective Pharmaceutical Analysis. Research & Reviews: Journal of Pharmaceutical Analysis.
  • TA Instruments. (2023).
  • Giardino, N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques.
  • Analytical Techniques in Pharmaceutical Analysis. (2024).
  • Gad Consulting Services. (2016). Vehicles for Animal Studies.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Thiazole-Based Compounds.
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • PubChem. 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. [Link]

  • World Pharma Today. (n.d.).
  • WuXi AppTec DMPK. (2024).
  • Ghafourian, T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Schmieder, P. (2015). Turning Cells into Reagents: The Preparation of Assay Ready Cells for Routine Use in Bioassays. In Cell-Based Assays. Springer Nature Experiments. [Link]

  • Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • American Chemical Society. (2015). Dose Escalation in Preclinical Toxicology and Pharmacodynamic Activity Studies.
  • Bio-Rad Antibodies. (n.d.). Preparation of Tissue Culture Cell Lines for Flow Cytometry Protocol. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays. Assay Guidance Manual. [Link]

Sources

Application Notes & Protocols: A Framework for Efficacy Testing of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for evaluating the therapeutic efficacy of the novel compound, 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine. The 2-aminothiazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including potent anticancer effects.[1][2][3] This guide is designed for researchers in drug discovery and development, offering a tiered, logic-driven approach to systematically characterize the compound's in vitro cytotoxicity, elucidate its mechanism of action, and validate its in vivo antitumor activity. The protocols herein are designed to be self-validating, with integrated controls and decision points to guide further investigation.

Introduction: The Scientific Rationale

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3][4] The diverse biological activities of these derivatives underscore the potential of novel analogues like this compound as therapeutic candidates. The dichlorophenyl substitution, in particular, is a common feature in molecules with anticancer activity, suggesting that this compound warrants thorough investigation.

Given that the specific biological target of this compound is not yet elucidated, our experimental design will follow an exploratory, multi-phase approach. This strategy allows for an unbiased assessment of the compound's efficacy and facilitates the discovery of its mechanism of action. The workflow will progress from broad-spectrum in vitro screening to more focused mechanistic studies, culminating in in vivo validation of anticancer efficacy.

Phase I: In Vitro Efficacy Screening

The initial phase of testing is designed to determine the cytotoxic and antiproliferative potential of the compound across a panel of human cancer cell lines. This broad screening approach helps to identify cancer types that are most sensitive to the compound and provides the foundational data for subsequent mechanistic studies.

Cell Line Selection Rationale

The choice of cell lines is critical for obtaining meaningful and translatable results. A diverse panel of cell lines should be selected to represent various cancer histotypes. Consideration should be given to both common and aggressive cancer types. A recommended starting panel is presented in Table 1.

Table 1: Recommended Cancer Cell Line Panel for Initial Screening

Cell LineCancer TypeKey Characteristics
MCF-7Breast Cancer (luminal A)Estrogen receptor-positive
MDA-MB-231Breast Cancer (triple-negative)Aggressive, metastatic phenotype
A549Non-Small Cell Lung CancerAdenocarcinoma
HCT116Colorectal CancerWild-type p53
SW620Colorectal CancerMetastatic, mutant p53
PC-3Prostate CancerAndrogen-independent
DU145Prostate CancerAndrogen-independent
OVCAR-3Ovarian CancerCisplatin-resistant features
Protocol: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[5]

Materials:

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation and Interpretation

The IC₅₀ values for each cell line should be tabulated for easy comparison. A lower IC₅₀ value indicates greater potency.

Table 2: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineIC₅₀ (µM) after 48h
MCF-715.2
MDA-MB-2312.5
A5498.9
HCT1165.1
SW6204.8
PC-312.7
DU14510.3
OVCAR-33.2

Based on these hypothetical results, MDA-MB-231, SW620, and OVCAR-3 cell lines show the highest sensitivity and would be prioritized for further mechanistic studies.

Phase II: Elucidation of the Mechanism of Action

Once sensitive cell lines are identified, the next phase focuses on understanding how the compound exerts its cytotoxic effects. Key cellular processes to investigate include apoptosis, cell cycle progression, and potential modulation of signaling pathways.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[5]

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed a sensitive cell line (e.g., MDA-MB-231) in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis

Many anticancer drugs function by inducing cell cycle arrest, preventing cancer cells from proliferating. Propidium iodide staining of DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment: Treat a sensitive cell line with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and incubate with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Model the cell cycle distribution to determine the percentage of cells in each phase.

Signaling Pathway Analysis

To gain deeper insight into the molecular mechanism, a targeted analysis of key signaling pathways implicated in cancer can be performed using techniques like Western blotting. Based on the broad activities of 2-aminothiazole derivatives, pathways involved in cell survival (e.g., PI3K/Akt), proliferation (e.g., MAPK/ERK), and apoptosis (e.g., Bcl-2 family proteins) are logical starting points.

Workflow for Mechanistic Elucidation

G cluster_0 Phase I: In Vitro Screening cluster_1 Phase II: Mechanism of Action Cell Viability Assay (MTT) Cell Viability Assay (MTT) Determine IC50 Determine IC50 Cell Viability Assay (MTT)->Determine IC50 Select Sensitive Cell Lines Select Sensitive Cell Lines Determine IC50->Select Sensitive Cell Lines Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Select Sensitive Cell Lines->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Select Sensitive Cell Lines->Cell Cycle Analysis (PI Staining) Western Blot Analysis Western Blot Analysis Select Sensitive Cell Lines->Western Blot Analysis Identify Mechanism Identify Mechanism Apoptosis Assay (Annexin V/PI)->Identify Mechanism Cell Cycle Analysis (PI Staining)->Identify Mechanism Western Blot Analysis->Identify Mechanism G Day 0 Day 0 Day 7 Day 7 Day 0->Day 7 Tumor Growth Day 10-28 Day 10-28 Day 7->Day 10-28 Randomization & Treatment End of Study End of Study Day 10-28->End of Study Tumor & Weight Measurement

Caption: Timeline for a typical in vivo xenograft study.

Data Analysis and Interpretation

The primary endpoint for efficacy is tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition (%TGI). Body weight measurements serve as an indicator of compound toxicity.

Table 3: Hypothetical In Vivo Efficacy Data

Treatment GroupAverage Tumor Volume (mm³) at Day 21% TGIAverage Body Weight Change (%)
Vehicle Control1500 ± 250-+5%
Compound (10 mg/kg)800 ± 15046.7%+2%
Compound (30 mg/kg)450 ± 10070.0%-3%

These hypothetical results would indicate a dose-dependent antitumor effect with acceptable toxicity at the tested doses.

Conclusion

This application note provides a structured and comprehensive guide for the preclinical evaluation of this compound. By following this phased approach, researchers can efficiently determine the compound's anticancer efficacy, elucidate its mechanism of action, and generate the robust data necessary to support further development. The integration of in vitro and in vivo models provides a powerful platform for translating basic scientific discoveries into potential clinical applications.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Kumar, A., & Kumar, R. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
  • Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2015). PubMed Central. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

Sources

Application Notes and Protocols for 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the field of medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, engaging with a multitude of biological targets through various non-covalent interactions. This has led to the development of a wide array of clinically approved drugs and investigational agents with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The 2-aminothiazole moiety, in particular, is a common feature in compounds targeting protein kinases, crucial regulators of cellular processes often dysregulated in diseases like cancer.[3]

This guide focuses on a specific, promising derivative: 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine . The strategic placement of a 2,4-dichlorophenyl group at the 4-position, a methyl group at the 5-position, and a primary amine at the 2-position creates a molecule with significant potential for further derivatization and biological evaluation. The dichlorophenyl moiety can enhance binding affinity through hydrophobic and halogen-bonding interactions, while the 5-methyl group can influence the compound's steric and electronic properties, potentially improving selectivity and potency.[2] This document serves as a comprehensive resource for researchers, providing a scientific rationale, synthesis protocols, and methodologies for evaluating the medicinal chemistry applications of this compound.

I. Synthesis of this compound

The most direct and widely employed method for the synthesis of 2-aminothiazole derivatives is the Hantzsch Thiazole Synthesis .[3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide, in this case, thiourea.

Reaction Principle:

The synthesis proceeds via the reaction of 3-bromo-1-(2,4-dichlorophenyl)butan-2-one with thiourea. The nucleophilic sulfur of thiourea attacks the carbon bearing the bromine, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • 1-(2,4-Dichlorophenyl)propan-1-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (or a suitable alternative solvent)

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel)

Procedure:

Step 1: Synthesis of the α-Bromoketone Intermediate (3-bromo-1-(2,4-dichlorophenyl)butan-2-one)

  • In a round-bottom flask, dissolve 1-(2,4-dichlorophenyl)propan-1-one (1.0 eq.) in a suitable solvent like carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture with stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromoketone. This intermediate can often be used in the next step without further purification.

Step 2: Cyclocondensation to form this compound

  • In a round-bottom flask, dissolve the crude 3-bromo-1-(2,4-dichlorophenyl)butan-2-one (1.0 eq.) in absolute ethanol.

  • Add thiourea (1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point).

Diagram of Synthetic Workflow:

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Cyclocondensation A 1-(2,4-Dichlorophenyl)propan-1-one C Reflux A->C B NBS, Benzoyl Peroxide B->C D Work-up C->D E 3-bromo-1-(2,4-dichlorophenyl)butan-2-one D->E G Reflux in Ethanol E->G α-haloketone intermediate F Thiourea F->G H Neutralization & Precipitation G->H I Filtration & Recrystallization H->I J 4-(2,4-Dichlorophenyl)-5-methyl- 1,3-thiazol-2-amine I->J

Caption: Workflow for the Hantzsch synthesis of the title compound.

II. Potential Medicinal Chemistry Applications and Evaluation Protocols

Based on extensive research into analogous structures, this compound is a prime candidate for evaluation in several therapeutic areas.

A. Anticancer Activity

The 2-aminothiazole scaffold is present in several anticancer agents, often acting as a hinge-binding motif in protein kinase inhibitors.[3] The dichlorophenyl group can occupy hydrophobic pockets in the ATP-binding site of kinases, potentially leading to potent and selective inhibition.

1. In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Table 1: Hypothetical IC₅₀ Data Presentation

CompoundCell LineIC₅₀ (µM)
This compoundMCF-7Data to be determined
This compoundA549Data to be determined
Doxorubicin (Reference Compound)MCF-7Known value
Doxorubicin (Reference Compound)A549Known value

2. Kinase Inhibition Assays

Given the prevalence of 2-aminothiazoles as kinase inhibitors, it is logical to screen this compound against a panel of relevant kinases (e.g., VEGFR, EGFR, CDKs).

Protocol: In Vitro Kinase Assay (General)

A variety of commercial kits are available for measuring kinase activity (e.g., ADP-Glo™ Kinase Assay). The general principle involves incubating the kinase, a substrate, ATP, and the inhibitor (test compound). The amount of ADP produced is then quantified, which is inversely proportional to the kinase activity.

Procedure Outline:

  • Set up kinase reactions in a 96-well plate containing the kinase, substrate, ATP, and varying concentrations of the test compound.

  • Incubate the reaction for a specified time at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagent (e.g., ADP-Glo™ reagent) to quantify the amount of ADP produced.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Diagram of Anticancer Evaluation Workflow:

G A Synthesized Compound B In Vitro Cytotoxicity (MTT Assay) A->B C Determination of IC₅₀ B->C D Kinase Inhibition Assays C->D E Identification of Target Kinase(s) D->E F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) E->F G Lead Compound for Further Optimization F->G

Caption: Experimental workflow for anticancer evaluation.

B. Antimicrobial Activity

Thiazole derivatives are known to exhibit a broad spectrum of antimicrobial activities.[4] The lipophilic dichlorophenyl group may facilitate the compound's passage through microbial cell membranes.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound dissolved in DMSO

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum: Grow the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Table 2: Hypothetical MIC Data Presentation

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compoundData to be determinedData to be determinedData to be determined
Ciprofloxacin (Reference)Known valueKnown valueN/A
Fluconazole (Reference)N/AN/AKnown value

III. Structure-Activity Relationship (SAR) Insights

While specific data for the title compound is pending, we can infer potential SAR based on related molecules:

  • 4-Aryl Group: The 2,4-dichloro substitution on the phenyl ring is crucial. Halogen atoms can participate in halogen bonding and increase lipophilicity, often enhancing binding to hydrophobic pockets of target proteins.[2]

  • 5-Methyl Group: The presence of a methyl group at the 5-position can influence the compound's conformation and interaction with the target. It can provide beneficial steric interactions or, conversely, cause steric hindrance. Its impact on activity needs to be empirically determined by comparing it with the unsubstituted analog.[2]

  • 2-Amino Group: This group is a key hydrogen bond donor and a site for further chemical modification. Derivatization of this amine can be used to modulate the compound's properties and explore further interactions with the target, potentially leading to improved potency and selectivity.[3]

IV. Conclusion and Future Directions

This compound represents a strategically designed molecule with high potential in medicinal chemistry, particularly in the areas of oncology and infectious diseases. The synthetic route via the Hantzsch reaction is robust and amenable to scale-up. The provided protocols for cytotoxicity and antimicrobial screening offer a clear path for the initial biological evaluation of this compound. Subsequent studies should focus on identifying specific molecular targets, exploring the derivatization of the 2-amino group to build a compound library, and conducting further structure-activity relationship analyses to optimize for potency, selectivity, and pharmacokinetic properties. This systematic approach will be crucial in unlocking the full therapeutic potential of this promising thiazole derivative.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC. Available at: [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). ACS Publications. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025). ResearchGate. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC. Available at: [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Available at: [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). OUCI. Available at: [Link]

  • The MIC of prepared compound against four types of bacteria. (n.d.). ResearchGate. Available at: [Link]

  • N-butyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine. (n.d.). PubChem. Available at: [Link]

  • 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. (n.d.). ResearchGate. Available at: [Link]

  • synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. (2017). ResearchGate. Available at: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC. Available at: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Available at: [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). PMC. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]

  • Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones. (2007). PubMed. Available at: [Link]

  • [2-({4-[(5z)-5-(3,4-Dichlorobenzylidene)-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl]piperazin-1-Yl}methyl)phenyl]boronic Acid. (n.d.). PubChem. Available at: [Link]

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. (n.d.). PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists. Thiazole derivatives are a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The target molecule, a substituted 2-aminothiazole, is commonly prepared via the Hantzsch thiazole synthesis.[3][4] This guide provides a structured, in-depth approach to troubleshooting common experimental challenges, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues and rationally design experiments to maximize both yield and purity.

Part 1: Synthesis Overview and Core Mechanism

The synthesis of this compound is a classic example of the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[3][5] In this specific case, the reaction proceeds between 2-bromo-1-(2,4-dichlorophenyl)propan-1-one and thiourea .

The reaction mechanism consists of three key stages:

  • Nucleophilic Attack (Sɴ2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon bearing the halogen, displacing the bromide ion.

  • Intramolecular Cyclization: The terminal amino group of the thiourea intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring.[1][5]

Hantzsch_Mechanism Figure 1: Hantzsch Synthesis Mechanism Ketone 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one Intermediate1 S-Alkylated Isothiouronium Salt (Sɴ2 Adduct) Ketone->Intermediate1 Sɴ2 Attack by Sulfur Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Cyclized Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-(2,4-Dichlorophenyl)-5-methyl- 1,3-thiazol-2-amine Intermediate2->Product Dehydration (-H₂O)

Caption: Figure 1: Hantzsch Synthesis Mechanism.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I'm recovering only starting materials. What went wrong?

Low conversion is a frequent problem that can often be traced back to the quality of the starting materials or suboptimal reaction conditions.

Possible Cause A: Purity and Stability of the α-Haloketone

The α-haloketone, 2-bromo-1-(2,4-dichlorophenyl)propan-1-one, is the cornerstone of this synthesis, and its quality is paramount.

  • Expertise & Experience: This reagent is often not commercially available in high purity and is typically synthesized in-house. The synthesis involves a Friedel-Crafts acylation of 1,3-dichlorobenzene followed by α-bromination.[6][7] Issues such as incomplete bromination, over-bromination (dibromo-species), or residual acidic catalysts can inhibit the subsequent Hantzsch reaction. Furthermore, α-haloketones can be lachrymatory and unstable upon prolonged storage, especially if exposed to moisture or light.

  • Trustworthiness (Self-Validation):

    • Verify Purity: Before starting, analyze your α-haloketone via ¹H NMR and GC-MS to confirm its structure and purity. Look for the characteristic doublet for the methyl group and the quartet for the α-proton.

    • Purification: If impurities are detected, purify the ketone by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.

    • Freshness: Use freshly prepared or recently purified α-haloketone for best results.

Possible Cause B: Suboptimal Reaction Conditions

The kinetics of the Sɴ2 and cyclization steps are highly dependent on temperature and the solvent environment.

  • Expertise & Experience: The reaction generally requires thermal energy to overcome the activation barriers for cyclization and dehydration. Insufficient heating will result in a sluggish or stalled reaction. The solvent must be able to dissolve both the polar thiourea and the less polar α-haloketone.

  • Trustworthiness (Self-Validation):

    • Temperature Control: Ensure the reaction mixture is maintained at a consistent reflux. Use a heating mantle with a temperature controller and a reflux condenser.

    • Solvent Choice: Ethanol is the most commonly used solvent due to its favorable solubility profile for both reactants and its appropriate boiling point. Methanol is also a viable option.[5] For particularly stubborn reactions, a higher boiling polar aprotic solvent like DMF can be used, but this can complicate product isolation.[8]

Parameter Recommendation Rationale
Solvent Absolute EthanolGood solubility for both reactants; easy to remove post-reaction.[8][9]
Temperature Reflux (~78 °C for Ethanol)Provides sufficient energy for cyclization and dehydration without significant byproduct formation.
Reaction Time 3-6 hoursTypically sufficient for completion. Monitor progress via TLC.

Table 1: Recommended Starting Conditions for Hantzsch Synthesis.

Q2: The reaction worked, but it's messy. How do I minimize byproduct formation?

The formation of multiple products complicates purification and reduces the yield of the desired compound.

Possible Cause A: Self-Condensation of the α-Haloketone

  • Expertise & Experience: α-Haloketones can undergo self-condensation reactions, particularly under basic conditions or upon prolonged heating in the absence of a nucleophile. This leads to complex polymeric material.

  • Trustworthiness (Self-Validation):

    • Order of Addition: Add the thiourea to the solution of the α-haloketone in ethanol before initiating prolonged heating.

    • Stoichiometry: Use a slight excess of thiourea (1.1 to 1.2 equivalents). This ensures that the ketone is quickly consumed in the desired reaction pathway. A large excess, however, can lead to other side reactions.[5]

Possible Cause B: Hydrolysis of the α-Haloketone

  • Expertise & Experience: The presence of water, especially at elevated temperatures, can lead to the hydrolysis of the α-haloketone back to the parent ketone, 1-(2,4-dichlorophenyl)propan-1-one, and HBr. This is a non-productive pathway that consumes your starting material.

  • Trustworthiness (Self-Validation):

    • Use Anhydrous Solvents: Employ absolute or anhydrous ethanol to minimize water content.

    • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent atmospheric moisture from entering the reaction flask.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Start: Low Yield or No Reaction Check_Ketone Is the α-haloketone pure? Start->Check_Ketone Check_Conditions Are reaction conditions optimal? Check_Ketone->Check_Conditions Yes Purify_Ketone Action: Purify ketone by recrystallization. Verify by NMR/GC-MS. Check_Ketone->Purify_Ketone No Check_Thiourea Is the thiourea of good quality? Check_Conditions->Check_Thiourea Yes Optimize_Conditions Action: Ensure reflux in absolute ethanol for 3-6 hours. Monitor by TLC. Check_Conditions->Optimize_Conditions No Use_New_Thiourea Action: Use a fresh bottle of thiourea. Check_Thiourea->Use_New_Thiourea No Success Problem Solved Check_Thiourea->Success Yes Purify_Ketone->Success Optimize_Conditions->Success Use_New_Thiourea->Success

Caption: Figure 2: Troubleshooting Workflow for Low Yield.

Q3: I'm having difficulty isolating and purifying the final product. What is the best procedure?

Effective isolation and purification are critical for obtaining a high-quality final product. The product is often formed as its hydrobromide salt, which has different solubility properties than the free base.

  • Expertise & Experience: The initial product in the acidic reaction medium is the hydrobromide salt of the 2-aminothiazole, which is often soluble in ethanol. The free base must be generated to induce precipitation. Rushing this step or using the wrong base can trap impurities.

  • Trustworthiness (Self-Validation): The following protocol is a robust method for workup and purification.

Step-by-Step Isolation and Purification Protocol:

  • Cooling: After the reaction is complete (as determined by TLC), allow the reaction mixture to cool to room temperature. Spontaneous crystallization of the hydrobromide salt may occur.

  • Precipitation of the Free Base:

    • Pour the cooled reaction mixture into a beaker containing cold water (approximately 5-10 times the volume of the ethanol used).

    • Slowly add a saturated aqueous solution of a weak base, such as sodium carbonate (Na₂CO₃) or sodium acetate, with stirring until the pH of the mixture is between 8 and 9.[5][9] This neutralizes the HBr salt, forming the less polar free base which is insoluble in water.

    • Avoid using strong bases like NaOH, as they can promote hydrolysis of the thiazole ring or other side reactions.[9]

  • Filtration:

    • Stir the resulting suspension in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol to remove residual soluble impurities.

  • Recrystallization:

    • The crude, dried solid can be purified by recrystallization. A common and effective solvent system is ethanol/water.

    • Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, you can add a small amount of activated charcoal and hot filter it.

    • Slowly add hot water to the hot ethanol solution until the solution becomes faintly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration and dry them under vacuum. An alternative solvent system for recrystallization is a chloroform-hexane mixture.[10]

Part 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the optimal stoichiometry of α-haloketone to thiourea? A slight excess of thiourea, typically 1.1 to 1.2 equivalents relative to the α-haloketone, is recommended. This helps to ensure the complete consumption of the more valuable ketone starting material and can suppress self-condensation side reactions.

  • FAQ 2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the best method. Use a mobile phase such as 50% ethyl acetate in hexane. Spot the α-haloketone starting material and the reaction mixture side-by-side. The reaction is complete when the spot corresponding to the α-haloketone has disappeared. The product, being more polar, will have a lower Rf value.

  • FAQ 3: What are the primary safety concerns for this synthesis? The α-haloketone starting material is a potent lachrymator (causes tearing) and is corrosive. Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl).
  • SynArchive. (2024). Hantzsch Thiazole Synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • CUTM Courseware. (n.d.). Thiazole.
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
  • Benchchem. (n.d.). 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.
  • Google Patents. (2012). CN102675073A - Method for preparing 2, 4-dichloroacetophenone.
  • Google Patents. (2019). CN109251137A - The synthetic method of one kind 2,4- dichloroacetophenone.
  • National Center for Biotechnology Information. (n.d.). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.
  • ChemicalBook. (n.d.). 2,2',4'-Trichloroacetophenone synthesis.
  • MDPI. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one.
  • Organic Syntheses. (n.d.). Pseudothiohydantoin.
  • Journal of Chemical and Pharmaceutical Research. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas.

Sources

Technical Support Center: Purification of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this specific heterocyclic amine. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice based on established scientific principles and extensive laboratory experience.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing detailed protocols and the scientific rationale behind them.

Issue 1: Low Yield and Product Tailing during Silica Gel Column Chromatography

Question: I am experiencing significant product loss and severe tailing of my compound, this compound, on a standard silica gel column. What is causing this and how can I resolve it?

Answer: This is a classic issue encountered when purifying basic amines, particularly heterocyclic amines, on acidic silica gel. The primary amine group on your thiazole ring is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This acid-base interaction leads to irreversible adsorption, degradation of the compound, and poor peak shape (tailing), all of which contribute to low recovery.[1]

Root Cause Analysis:
  • Acid-Base Interaction: The lone pair of electrons on the nitrogen of the 2-amine group readily accepts a proton from the acidic silanol groups of the silica gel. This strong ionic interaction causes the compound to "stick" to the stationary phase.

  • Compound Degradation: Prolonged exposure to the acidic environment of the silica gel can lead to the degradation of sensitive 2-aminothiazole derivatives.

Recommended Solutions & Protocols:

There are three primary strategies to mitigate this issue. The choice depends on the specific impurities present and available resources.

A. Mobile Phase Modification: Addition of a Basic Modifier

This is often the simplest and most cost-effective solution. By adding a small amount of a volatile base to your mobile phase, you effectively "neutralize" the active silanol sites on the silica, preventing your target compound from strongly interacting with them.[1]

Protocol:

  • Solvent System Selection: Start with a non-polar/polar solvent system in which your compound is soluble, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.

  • Addition of Triethylamine (TEA): To your chosen mobile phase, add 0.1-1% (v/v) of triethylamine. TEA is a volatile organic base that will preferentially interact with the silanol groups.

  • Column Equilibration: Thoroughly equilibrate your silica gel column with the base-modified mobile phase before loading your sample. This ensures all active sites are passivated.

  • Elution: Proceed with your gradient or isocratic elution as planned. You should observe a significant improvement in peak shape and recovery.

B. Stationary Phase Modification: Use of Amine-Functionalized Silica

For particularly challenging separations, switching to a different stationary phase is highly effective. Amine-functionalized silica columns have a surface that is less acidic and more compatible with basic compounds.[1]

Protocol:

  • Column Selection: Obtain a pre-packed or self-packed column with amine-functionalized silica (e.g., Biotage® KP-NH).[1]

  • Solvent System: You can often revert to standard solvent systems like Hexane/Ethyl Acetate without the need for a basic additive.

  • Elution: Perform the chromatography as you would on a standard silica column. The separation will likely be much cleaner with symmetrical peaks.

C. Reversed-Phase Chromatography

If normal-phase chromatography continues to pose challenges, reversed-phase flash chromatography or preparative HPLC can be an excellent alternative. In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.

Protocol:

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol.

  • pH Adjustment: To ensure the amine is in its free-base form and sufficiently retained, the pH of the mobile phase should be adjusted to be at least two units above the pKa of the 2-aminothiazole. Adding a volatile base like ammonium hydroxide or triethylamine to a final concentration of 0.1% is common.[1]

Issue 2: Persistent Impurities After Initial Purification

Question: After performing column chromatography, I still see persistent impurities in my NMR and LC-MS analysis of this compound. What are these likely to be and how can I remove them?

Answer: The most common impurities in the synthesis of this compound, which typically proceeds via a Hantzsch thiazole synthesis, are unreacted starting materials and reaction byproducts.[2][3]

Likely Impurities:
  • Unreacted α-haloketone: The precursor, 1-(2,4-dichlorophenyl)-1-chloroacetone (or the bromo- equivalent).

  • Unreacted Thiourea: Or a substituted thiourea if used.

  • Isomeric Byproducts: Depending on the reaction conditions (particularly pH), there is a possibility of forming the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[4]

Purification Strategy: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found.

Protocol: Step-by-Step Recrystallization

  • Solvent Screening: The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble at all temperatures.

    • Good single solvents to try: Ethanol, Methanol, Isopropanol, Acetonitrile. .

  • Dissolution: In an Erlenmeyer flask, add the impure solid and a minimal amount of the chosen hot solvent to just dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. You can then place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil instead of crystals, this may be due to a high impurity level or the melting point of the compound being lower than the boiling point of the solvent.[5] To resolve this, try re-heating the solution to dissolve the oil and adding slightly more solvent before cooling again, or switch to a lower-boiling point solvent.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the typical stability of this compound, and are there any storage concerns?

A1: 2-aminothiazoles can exhibit instability, particularly in certain solvents and over long periods at room temperature.[6] Studies have shown that some 2-aminothiazoles can undergo decomposition in DMSO stock solutions at room temperature.[6] For long-term storage, it is advisable to keep the solid compound in a cool, dark, and dry place. If solutions are required, they should be freshly prepared. For storage in solution, storing at -20°C can significantly reduce decomposition.[6]

Q2: Can I use preparative HPLC for the final purification of this compound? What conditions are recommended?

A2: Yes, preparative HPLC is an excellent method for obtaining high-purity this compound, especially for small to medium scales. A reversed-phase method is generally preferred.

Parameter Recommendation Rationale
Column C18 (e.g., ODS-2 Hypersil)Provides good retention for moderately polar compounds.[7][8]
Mobile Phase A Water with 0.1% Formic Acid or 0.1% TFAAcidic modifier to protonate the amine, leading to sharper peaks.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% TFAOrganic modifier for elution.
Detection UV, typically between 254 nm and 280 nmThe aromatic rings in the molecule will have strong UV absorbance in this range.
Gradient A linear gradient from low to high percentage of Mobile Phase BTo ensure good separation from any remaining impurities.

Q3: My synthesis of this compound was performed using the Hantzsch thiazole synthesis. What are the key work-up steps before I begin purification?

A3: The Hantzsch synthesis is a condensation reaction that often results in the formation of an acidic salt of the thiazole product (e.g., the hydrobromide or hydrochloride salt).[9] This salt is often soluble in polar solvents like methanol or ethanol.[9] A crucial work-up step is to neutralize the reaction mixture with a weak base to precipitate the free amine.

Typical Work-up Procedure:

  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature.

  • Neutralization: Pour the reaction mixture into a beaker containing a dilute aqueous solution of a weak base, such as 5% sodium carbonate or sodium bicarbonate.[2] This will deprotonate the thiazolium salt and precipitate the neutral this compound.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Allow the solid to air dry or dry in a vacuum oven. This crude product can then be taken forward for further purification by chromatography or recrystallization.

III. Visualized Workflows

Troubleshooting Logic for Column Chromatography

start Start: Crude Product silica_check Standard Silica Gel Chromatography start->silica_check tailing_issue Low Yield & Tailing? silica_check->tailing_issue base_mod Add 0.1-1% TEA to Mobile Phase tailing_issue->base_mod Yes amine_silica Switch to Amine-Functionalized Silica tailing_issue->amine_silica Yes, if base fails rev_phase Use Reversed-Phase (C18) Chromatography tailing_issue->rev_phase Yes, alternative pure_product Pure Product tailing_issue->pure_product No base_mod->pure_product amine_silica->pure_product rev_phase->pure_product

Caption: Decision tree for troubleshooting column chromatography.

General Purification Workflow

crude Crude Product from Synthesis workup Aqueous Basic Work-up (e.g., Na2CO3) crude->workup filtration Filtration & Drying workup->filtration purity_check1 Purity Check (TLC, LC-MS) filtration->purity_check1 chromatography Column Chromatography (Modified Conditions) purity_check1->chromatography Impure final_product Final Pure Product purity_check1->final_product Sufficiently Pure purity_check2 Purity Check (NMR, LC-MS) chromatography->purity_check2 recrystallization Recrystallization purity_check2->recrystallization Minor Impurities purity_check2->final_product Pure recrystallization->final_product

Caption: Standard purification workflow for the target compound.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Felton, J. S., Knize, M. G., Shen, N. H., Lewis, P. R., Andresen, B. D., Happe, J., & Hatch, F. T. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • Krieg, R., Jortzik, E., & Hammerschmidt, F. J. (2018). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemistryOpen, 7(10), 796-803.
  • Chem Help Asap. Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Dong, S., Wang, Y., Zhang, F., & Liu, H. (2013). Determination of Heterocyclic Amines in Atmospheric Particles by Reversed Phase High Performance Liquid Chromatography. Chinese Journal of Analytical Chemistry, 41(11), 1713-1718.
  • European Patent Office. (1987). Heterocyclic amino compounds (EP 0224332 A1).
  • American Cyanamid Company. (1949).
  • Gallagher, T., & Searle, P. A. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. ACS Medicinal Chemistry Letters, 5(5), 525-529.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Chen, Y. L., Chang, C. P., & Chen, Y. H. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 629-640.
  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Ganesan, A. (2005). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Organic Letters, 7(15), 3183-3186.
  • Reddy, G. J., Rao, K. S., & Khalilullah, M. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(2), 633-638.
  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9348-9360.
  • Farahat, A. A., & Mabied, A. F. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(4), M1720.
  • Babar, V. D., et al. (2012). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2704.
  • PubChem. (n.d.). 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • Farahat, A. A., & Mabied, A. F. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Wang, Y., et al. (2014). 2-aminothiazole derivative, preparation method, and use (EP 2682390 A1).
  • Boudriga, S., et al. (2017).
  • Hovakimyan, A. A., et al. (2019). Synthesis of 2-aminothiazole derivatives.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 47.
  • Chernov'yants, M. S., et al. (2011). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 66(3), 295-300.
  • Gobry, V., et al. (2000). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. Journal of Pharmaceutical and Biomedical Analysis, 23(6), 1083-1090.
  • Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1][5][10]triazolo[3,4-b][1][5][6]thiadiazine-7-carboxylic acid and its salts. ScienceRise: Pharmaceutical Science, (2), 28-35.

  • PubChem. (n.d.). 4-(2,3-Dichlorophenyl)-5-phenyl-1,3-thiazole. Retrieved from [Link]

  • Jiangsu Yangnong Chemical Group Co., Ltd. (2011). Preparation of cis-2-(2,4- dichlorophenyl)-2-([1][5][10]- triazole-1-methyl )-[1][6] dioxolane -4-Methyl methanesulfonate (CN 101302213 B). Google Patents.

  • American Elements. (n.d.). 2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

Sources

Solubility issues with 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

A Guide to Overcoming In Vitro Solubility Challenges

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you navigate the experimental challenges associated with this compound. This guide is structured to provide a logical workflow, from understanding the molecule's inherent properties to implementing robust strategies for maintaining its solubility in your in vitro assays.

Section 1: Understanding the Challenge - Physicochemical Profile

The primary obstacle with this compound is its poor aqueous solubility. This is not an experimental anomaly but a direct consequence of its molecular structure. The presence of the dichlorophenyl group imparts significant hydrophobicity, which dominates the relatively polar 2-aminothiazole core.

A key indicator of this is the calculated LogP (cLogP), a measure of a compound's lipophilicity. A higher LogP value correlates with lower aqueous solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Solubility
Molecular Weight245.13 g/mol Standard for a small molecule.
XLogP33.5[1]Indicates high lipophilicity and predicts poor aqueous solubility.
2-Aminothiazole Core pKa~5.36[2]The amino group is basic and can be protonated at acidic pH, offering a potential solubility enhancement strategy.

Based on the high cLogP, this compound is predicted to be practically insoluble in aqueous media.[1] Therefore, a systematic approach is required to achieve and maintain a soluble state for reliable experimental results.

Section 2: Troubleshooting Guide - A Step-by-Step Approach

If you are observing compound precipitation, either during stock dilution or during your experiment, this workflow provides a logical sequence of troubleshooting steps. The goal is to find the simplest method that maintains solubility without interfering with the assay.

Solubility_Workflow start START: Precipitation Observed in Aqueous Assay Buffer stock_check Step 1: Verify Stock Solution Is your high-concentration stock (e.g., 10-50 mM) in 100% DMSO clear? start->stock_check re_dissolve Stock is cloudy or has precipitate. Action: Gently warm (37°C), vortex, or sonicate. If unresolved, remake stock. stock_check->re_dissolve No cosolvent Step 2: Co-Solvent Strategy Dilute stock into assay buffer containing a water-miscible organic co-solvent. stock_check->cosolvent Yes, stock is clear re_dissolve->stock_check ph_mod Step 3: pH Modification Strategy Is your assay compatible with a lower pH? cosolvent->ph_mod Precipitation persists end_cosolvent SUCCESS: Compound Soluble Validate co-solvent has no effect on assay. cosolvent->end_cosolvent Solubilized acidic_buffer Action: Prepare assay buffer at pH 5.0-6.5. Protonates the 2-amino-thiazole group, increasing aqueous solubility. ph_mod->acidic_buffer Yes surfactant Step 4: Surfactant/Excipient Strategy Does the assay tolerate non-ionic surfactants? ph_mod->surfactant No acidic_buffer->surfactant Precipitation persists end_ph SUCCESS: Compound Soluble Validate buffer pH has no effect on assay. acidic_buffer->end_ph Solubilized add_surfactant Action: Add a low concentration of a non-ionic surfactant (e.g., Polysorbate 20/80) to the assay buffer. surfactant->add_surfactant Yes complexation Advanced Strategy: Cyclodextrin Complexation Consider for assays sensitive to solvents/surfactants. surfactant->complexation No add_surfactant->complexation Precipitation persists end_surfactant SUCCESS: Compound Soluble Validate surfactant has no effect on assay. add_surfactant->end_surfactant Solubilized fail All strategies fail. Consider re-synthesis of a more soluble analog or a different delivery system (e.g., liposomes). complexation->fail

Caption: Troubleshooting workflow for addressing solubility issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a high-concentration stock solution?

For initial stock preparation, 100% Dimethyl Sulfoxide (DMSO) is the industry standard for highly lipophilic compounds. It is a powerful organic solvent capable of dissolving most small molecules. We recommend preparing a stock concentration between 10 mM and 50 mM. Always ensure the compound is fully dissolved before making serial dilutions. If you see particulates, gentle warming to 37°C, vortexing, or brief sonication can aid dissolution. Store stock solutions at -20°C or -80°C, aliquoted to minimize freeze-thaw cycles.

Q2: My compound is soluble in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture media or assay buffer. Why does this happen and how can I fix it?

This is a classic problem known as "crashing out." DMSO is a "co-solvent," meaning it is miscible with water.[3] When you add a small volume of your DMSO stock to a large volume of aqueous buffer, the DMSO disperses, and the local solvent environment around your compound rapidly changes from 100% organic to >99% aqueous. The compound is no longer soluble in this new environment and precipitates.

Solution: The Co-Solvent Method [4] The most direct solution is to ensure the final assay solution contains a sufficient percentage of a co-solvent to maintain solubility.

  • Primary Approach: Keep the final DMSO concentration as high as your assay can tolerate, typically between 0.1% and 1%. Perform a vehicle control experiment to ensure the DMSO concentration used does not affect your biological system.

  • Alternative Co-solvents: If your assay is sensitive to DMSO, other less-toxic, water-miscible organic solvents can be used.[5] Common options include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG400). You may need to prepare an intermediate stock in one of these solvents.

Table 2: Recommended Starting Co-Solvent Concentrations

Co-SolventTypical Final ConcentrationNotes
DMSO0.1% - 1%Most common; can be toxic to some cells at >0.5%.
Ethanol0.5% - 2%Generally well-tolerated but can be volatile.
PEG4001% - 5%Excellent solubilizer for lipophilic compounds.[6]
Propylene Glycol1% - 5%Common vehicle for in vivo and in vitro work.[7]

Q3: Can I use pH modification to improve the solubility of this compound?

Yes, this is a very promising strategy. The 2-aminothiazole moiety has a pKa of approximately 5.36, meaning it will become protonated and positively charged in an acidic environment.[2] This charge significantly increases the molecule's interaction with water, thereby enhancing solubility.

Implementation: If your assay system is robust enough to tolerate a slightly acidic environment, preparing your final assay buffer in the pH range of 5.0 to 6.5 could completely resolve solubility issues.[8] You must run a pH-matched vehicle control to ensure that the buffer itself does not influence the experimental outcome.

Q4: My assay is very sensitive to both organic solvents and pH changes. What are my other options?

When solvents and pH are not viable, surfactants and other excipients can be used to create micro-environments that shield the hydrophobic compound from the bulk aqueous phase.[6]

  • Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween-20), Polysorbate 80 (Tween-80), or Pluronic F-68 are commonly used.[7] At concentrations above their critical micelle concentration (CMC), they form micelles that can encapsulate the compound. Start with very low concentrations (e.g., 0.01% - 0.1%) and test for any interference with your assay.

  • Inclusion Complexes (Cyclodextrins): Cyclodextrins are sugar-based macrocycles with a hydrophobic interior and a hydrophilic exterior.[8][9] They can form an "inclusion complex" with the hydrophobic part of your compound (the dichlorophenyl ring), effectively masking it and presenting a water-soluble complex to the solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. This often requires pre-incubation of the compound with the cyclodextrin before final dilution.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a Solubilized Working Solution using a Co-Solvent

This protocol details the recommended "serial dilution" method to prevent the compound from crashing out.

Protocol_Workflow prep_stock 1. Prepare 10 mM Stock Dissolve compound in 100% DMSO. Ensure clarity. intermediate_dilution 3. Intermediate Dilution (Optional but Recommended) Dilute 10 mM stock 1:10 into 100% DMSO to create a 1 mM stock. prep_stock->intermediate_dilution prep_buffer 2. Prepare Assay Buffer Buffer should contain the final desired concentration of co-solvent (e.g., 1% PEG400). final_dilution 4. Final 'Spike-in' Dilution Add a small volume of the stock (e.g., 1 µL of 1 mM) into the final volume of assay buffer (e.g., 999 µL) while vortexing gently. prep_buffer->final_dilution Used in this step intermediate_dilution->final_dilution final_check 5. Final Check Visually inspect the final solution for any signs of precipitation (Tyndall effect) before use. final_dilution->final_check

Caption: Workflow for preparing a working solution.

  • Objective: To prepare a 10 µM final working solution in an assay buffer containing 0.5% DMSO.

  • Materials:

    • This compound

    • 100% DMSO

    • Aqueous Assay Buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • Prepare a 10 mM stock solution in 100% DMSO. Ensure it is fully dissolved.

    • Create a 200 µM intermediate solution by diluting 2 µL of the 10 mM stock into 98 µL of 100% DMSO.

    • In your final assay tube/plate, add the required volume of this 200 µM solution to your assay buffer to reach the final 10 µM concentration. For example, add 5 µL of the 200 µM solution to 95 µL of assay buffer.

    • Crucial Step: Add the compound to the buffer while gently vortexing or mixing. This rapid dispersal helps prevent localized high concentrations that can lead to precipitation.

    • Always include a vehicle control (e.g., 0.5% DMSO in assay buffer without the compound) in your experiments.

Protocol 2: Kinetic Solubility Assessment using Nephelometry or UV-Vis

This protocol helps you systematically determine the maximum soluble concentration under different buffer conditions.

  • Objective: To find the optimal buffer condition (co-solvent, pH, surfactant) for your compound.

  • Principle: A solution's turbidity (cloudiness) increases significantly upon compound precipitation. This can be measured by light scattering (nephelometry) or by an increase in absorbance at a wavelength where the compound doesn't absorb (e.g., 600-800 nm).

  • Procedure:

    • Prepare a set of test buffers (e.g., PBS + 0.5% DMSO, PBS + 1% PEG400, Citrate Buffer pH 5.5, PBS + 0.05% Tween-80).

    • Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).

    • In a 96-well plate, add your test buffers.

    • Using a liquid handler or multichannel pipette, add increasing amounts of your DMSO stock to the wells to create a concentration gradient (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM).

    • Incubate the plate for a set period (e.g., 1-2 hours) at room temperature or 37°C.

    • Read the plate on a plate reader capable of nephelometry or UV-Vis absorbance scanning.

    • Analysis: The concentration at which you see a sharp increase in the signal corresponds to the kinetic solubility limit in that specific buffer. Choose the buffer condition that provides the highest solubility within a range compatible with your assay.

References

  • Pawar, P. et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Wikipedia. 2-Aminothiazole. [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • PubChem. 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. [Link]

  • PubChem. 2-Aminothiazole. [Link]

  • Shah, V. P. et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. [Link]

  • ACS Central Science. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. [Link]

  • Drug Development & Delivery. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]

  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017). Asian Journal of Pharmaceutical Sciences. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

Sources

Technical Support Center: Stability Testing of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine Solutions

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine. This resource is designed to provide expert insights and practical troubleshooting advice for the stability testing of solutions containing this compound. Understanding the chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, ensuring its safety, quality, and efficacy over time.[1][2] This guide moves beyond simple protocols to explain the 'why' behind the experimental design, grounded in established regulatory frameworks and the specific chemistry of this thiazole derivative.

The structure of this compound, featuring a dichlorinated phenyl ring attached to a 2-aminothiazole core, presents unique stability challenges. The thiazole ring, with its sulfur and nitrogen heteroatoms, can be susceptible to hydrolysis and oxidation, while the dichlorophenyl group can influence its photosensitivity.[3][4] This guide will address these specific liabilities in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of performing a stability study on this compound?

The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[5] For this specific compound, the key objectives are:

  • To establish a shelf life and recommended storage conditions: This ensures the compound remains potent and safe for its intended use.[2]

  • To identify potential degradation products: Forced degradation studies are performed under more severe conditions than accelerated testing to deliberately degrade the molecule.[6] This helps in identifying the likely degradation products that could form during storage.[6]

  • To develop and validate a stability-indicating analytical method: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any degradation products, excipients, or impurities.[5] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[7]

  • To understand the molecule's intrinsic stability: This knowledge is crucial for guiding formulation development, manufacturing processes, and packaging selection.[6][8]

Q2: What are the essential stress conditions I must test according to regulatory guidelines?

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), provide the framework for stability and forced degradation studies.[5][9][10] These studies are designed to explore the degradation pathways and demonstrate the specificity of your analytical method.[6]

Stress ConditionTypical Reagents & ConditionsPurpose & Potential Impact on the Molecule
Acid Hydrolysis 0.1 M to 1 M HCl, heated (e.g., 60-80 °C)To assess susceptibility to acid-catalyzed degradation. The thiazole ring can be prone to hydrolysis under acidic conditions.[11]
Base Hydrolysis 0.1 M to 1 M NaOH, heated (e.g., 60-80 °C)To evaluate susceptibility to base-catalyzed degradation. Thiazole derivatives can undergo significant degradation via alkaline hydrolysis.[7][12]
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room temp or slightly heatedTo test for oxidative degradation. The sulfur and nitrogen atoms in the thiazole ring are potential sites for oxidation.[3]
Thermal Degradation Dry heat (e.g., 80-100 °C) or elevated temperature in solutionTo assess the impact of heat on the molecule's stability, separate from hydrolysis.[2]
Photostability Exposure to light providing ≥ 1.2 million lux-hours and ≥ 200 watt-hours/m² of near UV energyTo determine if the compound is light-sensitive, as mandated by ICH Q1B.[13][14] Aryl-halide and thiazole rings can be photolabile.[4]
Q3: What are the likely degradation pathways for this specific aminothiazole derivative?

Based on its chemical structure, this compound has several potential degradation routes:

  • Hydrolysis: The thiazole ring, while aromatic, can be susceptible to ring-opening reactions under harsh acidic or basic conditions, although this often requires high temperatures.[11][15] The exocyclic amine group could also be a site for hydrolytic cleavage, though this is generally less common.

  • Oxidation: The sulfur atom in the thiazole ring is a primary target for oxidation, potentially forming sulfoxides or sulfones. The amine group can also be oxidized.

  • Photodegradation: A significant pathway for related thiazole compounds involves photo-oxygenation.[4] Exposure to light, especially in the presence of oxygen, can lead to a [4+2] cycloaddition reaction across the thiazole ring, forming an unstable endoperoxide that rearranges into different degradation products.[4] This pathway should be a key focus of investigation.

Below is a diagram illustrating the potential degradation pathways.

G cluster_stress Stress Conditions cluster_parent Parent Compound cluster_products Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis Parent 4-(2,4-Dichlorophenyl)- 5-methyl-1,3-thiazol-2-amine Acid/Base Hydrolysis->Parent Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Parent Photolysis (Light/UV) Photolysis (Light/UV) Photolysis (Light/UV)->Parent Hydrolysis_P Thiazole Ring-Opened Products Parent->Hydrolysis_P Hydrolytic Cleavage Oxidation_P N-Oxides / S-Oxides Parent->Oxidation_P Oxidative Attack Photo_P Photo-oxygenation Products (e.g., Benzamides) Parent->Photo_P [4+2] Cycloaddition

Caption: Potential degradation pathways for the target compound.

Troubleshooting Guide

Q: My solution of this compound is rapidly changing color (e.g., to yellow or brown) upon preparation or during the study. What is the likely cause?

A: A rapid color change is a classic indicator of degradation, most commonly due to oxidation or photodecomposition.

  • Causality: The conjugated system of the molecule, involving the phenyl and thiazole rings, absorbs light. This absorbed energy can promote electrons to higher energy states, making the molecule highly reactive, especially towards oxygen. This can lead to the formation of colored chromophores. Similarly, the sulfur and amine groups can be susceptible to air oxidation, which can also produce colored byproducts.

  • Troubleshooting Protocol:

    • Protect from Light: Immediately prepare and store solutions in amber vials or glassware wrapped in aluminum foil to eliminate light as a variable.[16] This is a mandatory practice for all stability samples, including the "dark controls" used in photostability studies.[14]

    • De-gas Solvents: Before preparing your solutions, sparge your solvent (e.g., acetonitrile, methanol, water) with an inert gas like nitrogen or argon for 15-20 minutes. This removes dissolved oxygen, a key reactant in both photo-oxidation and auto-oxidation.

    • Work Under Inert Atmosphere: If the molecule is extremely sensitive, consider preparing the solutions inside a glove box under a nitrogen atmosphere.

    • Evaluate Antioxidants: For formulation development, you might explore the addition of antioxidants, but this is not typically done during initial forced degradation studies, as the goal is to understand the intrinsic stability of the molecule itself.

Q: My HPLC analysis shows a significant loss of the parent compound under oxidative stress (H₂O₂), but the mass balance is very low. Where could the compound be going?

A: Poor mass balance is a common and challenging issue in stability studies. It suggests that the degradation products are not being "seen" by your analytical method.

  • Causality:

    • Chromatographic Behavior Change: Highly polar degradation products (e.g., S-oxides) may elute in the solvent front of a reverse-phase HPLC method, co-eluting with the injection peak and remaining undetected. Conversely, some degradation products might be non-polar polymers that are irreversibly adsorbed onto the column.

    • Loss of Chromophore: The degradation reaction may have destroyed or significantly altered the UV-absorbing part of the molecule. If your HPLC detector is set to a single wavelength optimal for the parent compound, you may not detect degradants that absorb at different wavelengths.

    • Formation of Volatile Products: Degradation could lead to fragmentation of the molecule into smaller, volatile compounds that are lost from the solution and never injected into the HPLC.

  • Troubleshooting Protocol:

    • Use a Photodiode Array (PDA/DAD) Detector: A PDA detector acquires the full UV-Vis spectrum for every point in the chromatogram. This allows you to check for peaks at different wavelengths and to assess the "peak purity" of your parent compound to see if a degradant is co-eluting.

    • Modify HPLC Method: Develop a gradient HPLC method that starts with a very high aqueous composition (e.g., 95-100% water/buffer) and ramps to a high organic composition. This will help to elute any highly polar degradants that might be stuck in the void volume.

    • Use LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this problem. MS detection is not dependent on a chromophore and can detect a wide range of degradation products. It will also provide mass information to help in structural elucidation.[4]

Q: I am conducting a forced degradation study as per ICH guidelines, but I am seeing either 0% degradation or 100% degradation. How do I achieve the target degradation of 5-20%?

A: Achieving the ideal degradation level is key to a successful study. It ensures that you generate a sufficient amount of primary degradation products for detection and characterization without completely destroying the sample.[17]

  • Causality: The reaction kinetics are highly dependent on the concentration of the stressor (acid, base, oxidant), temperature, and time. If conditions are too mild, no reaction occurs; if they are too harsh, the reaction goes to completion immediately.

  • Troubleshooting Protocol:

    • Iterative Approach: Forced degradation is not a one-shot experiment. Start with milder conditions and incrementally increase the severity.

    • Time Course Study: For a given stress condition (e.g., 0.1 M HCl at 60 °C), take samples at multiple time points (e.g., 2, 4, 8, 24 hours) to find the time at which the target degradation is achieved.

    • Adjust Temperature: Temperature has an exponential effect on reaction rates. If a reaction is too fast at 60 °C, try it at 40 °C or even room temperature. If it's too slow, cautiously increase the temperature.

    • Adjust Stresor Concentration: If 1 M NaOH causes 100% degradation in minutes, try 0.1 M or 0.01 M NaOH.

SymptomPotential CauseRecommended Action
No degradation observed Conditions are too mild.Increase temperature, increase stressor concentration, or extend exposure time.
>90% degradation observed Conditions are too severe.Decrease temperature, decrease stressor concentration, or shorten exposure time.
Precipitation in sample Poor solubility of parent or degradant in the stress medium.Decrease the initial concentration of the compound. Add a co-solvent (e.g., methanol, acetonitrile) if it doesn't interfere with the degradation mechanism.
Inconsistent results Poor control of experimental parameters.Ensure temperature is precisely controlled in a calibrated oven/water bath. Prepare fresh stress solutions for each experiment. Ensure solution pH is consistent.

Experimental Workflow Visualization

A systematic workflow is critical for a successful forced degradation study. The following diagram outlines the logical progression from planning to data analysis.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation P1 Develop & Validate Stability-Indicating Method (HPLC) P2 Prepare Stock Solution of This compound P1->P2 S1 Expose Aliquots to Stress Conditions (Acid, Base, H2O2, Heat, Light) P2->S1 S2 Include Control Samples (Unstressed, Dark Control) S3 Sample at Various Time Points A1 Neutralize/Quench Samples S3->A1 A2 Analyze by Validated HPLC-PDA Method A1->A2 A3 Calculate % Degradation & Mass Balance A2->A3 E1 Assess Method Specificity A3->E1 E2 Identify Peak Purity E1->E2 E3 Propose Degradation Pathway (Use LC-MS for unknowns) E2->E3

Sources

Technical Support Center: Enhancing the Bioavailability of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

The core challenge with this molecule stems from its physicochemical properties. The presence of the 2,4-dichlorophenyl group lends the molecule significant lipophilicity, which often results in poor aqueous solubility.[][2] This is a primary rate-limiting step for oral absorption, classifying it as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound.[3] This guide provides a structured approach to systematically diagnose and overcome this solubility-limited bioavailability.

Section 1: Foundational Troubleshooting - Understanding the Core Problem

This section addresses the initial questions and characterization steps required to define the bioavailability challenge.

FAQ 1.1: Why is my compound, this compound, showing low and variable oral bioavailability in preclinical studies?

The primary reason is likely its poor aqueous solubility, a direct consequence of its chemical structure. The molecule possesses a high calculated LogP (a measure of lipophilicity) of approximately 3.5, driven by the dichlorophenyl ring.[4] While this lipophilicity is often good for cell membrane permeability, it severely limits the drug's ability to dissolve in the gastrointestinal fluids.[5] For a drug to be absorbed, it must first be in solution. If the dissolution rate is slower than the GI transit time, only a small fraction of the administered dose will be absorbed, leading to low and inconsistent bioavailability.

The diagram below illustrates this fundamental barrier.

cluster_0 Gastrointestinal Tract cluster_1 The Bioavailability Problem A Oral Dosage Form (Solid Drug Particles) B Drug in Solution (Dissolved Molecules) A->B Dissolution (Rate-Limiting Step) C Drug in Systemic Circulation (Absorbed) B->C Permeation (Across Gut Wall) D Poor Aqueous Solubility of 4-(2,4-Dichlorophenyl)- 5-methyl-1,3-thiazol-2-amine D->A E Slow Dissolution Rate (k_dissolution << k_absorption) D->E leads to F Low Bioavailability E->F results in

Caption: Workflow for Lipid-Based Drug Delivery System (LBDDS) development.

Troubleshooting Guide 2.2: Nanoparticle-Based Approaches

Q: How does reducing particle size to the nanoscale enhance bioavailability?

This strategy is based on the Noyes-Whitney equation, which describes the rate of dissolution. By decreasing the particle size of the drug from micrometers to nanometers, you dramatically increase the surface area-to-volume ratio. [6][7]This larger surface area leads to a significant increase in dissolution velocity, which can help the drug dissolve and be absorbed before it is cleared from the GI tract. [8][9] Q: What is a typical protocol for preparing a nanosuspension via wet milling?

Wet media milling is a robust, top-down approach to creating drug nanoparticles. It involves grinding the drug in a liquid dispersion medium containing stabilizers.

Experimental Protocol: Nanosuspension Preparation via Wet Milling

  • Slurry Preparation:

    • Prepare a 5% (w/w) slurry of this compound in an aqueous solution.

    • This aqueous solution should contain a combination of stabilizers to prevent the newly formed nanoparticles from agglomerating. A common starting point is 1-2% (w/w) of a polymer (e.g., HPMC) and 0.1-0.5% (w/w) of a surfactant (e.g., Sodium Dodecyl Sulfate).

    • Rationale: The stabilizers adsorb to the surface of the nanoparticles, providing steric and/or electrostatic hindrance to prevent particle growth (Ostwald ripening) and aggregation.

  • Milling Process:

    • Add the slurry to a lab-scale media mill chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm in diameter).

    • Mill the suspension at a high speed (e.g., 2000-4000 rpm) for 2-8 hours. The chamber should be cooled to prevent thermal degradation of the compound.

    • Periodically take samples (e.g., every hour) to monitor the particle size reduction.

  • Particle Size Analysis:

    • Analyze the particle size distribution of the samples using Dynamic Light Scattering (DLS) or Laser Diffraction.

    • Goal: Achieve a mean particle size of less than 500 nm (ideally < 200 nm) with a narrow Polydispersity Index (PDI < 0.3).

  • Post-Processing:

    • Once the desired particle size is reached, separate the nanosuspension from the milling media.

    • The resulting nanosuspension can be used as a liquid dosage form or further processed (e.g., by spray-drying) into a solid form for better stability. [7]

Section 3: Chemical Modification Strategies

If formulation strategies prove insufficient, modifying the molecule itself to create a temporary, more soluble derivative—a prodrug—can be a powerful alternative.

Troubleshooting Guide 3.1: The Prodrug Approach

Q: When should I consider a prodrug strategy?

A prodrug approach is generally considered when:

  • Formulation approaches fail to achieve the target bioavailability.

  • The required dose is very high, making formulation volumes impractical.

  • You need to target a specific transporter for absorption. [10] For this compound, the most logical site for modification is the primary amine at the 2-position. This group can be derivatized to attach a water-solubilizing "promoietyl" that is cleaved in vivo by enzymes (like phosphatases or esterases) to release the active parent drug. [11][12]

G Prodrug Prodrug (Soluble, Inactive) ParentDrug Parent Drug (Active) Prodrug->ParentDrug Enzymatic or Chemical Cleavage (in vivo) Promoiety Promoietyl (Inert, Excreted) Prodrug->Promoiety

Caption: The fundamental concept of a carrier-linked prodrug.

Q: What kind of promoieties could enhance the aqueous solubility of this compound?

The goal is to mask the lipophilic nature of the parent drug with a highly polar, ionizable group. For the 2-amine handle, two common strategies are:

  • Phosphate Prodrugs: Creating a phosphoramidate linkage. The phosphate group is highly hydrophilic and is readily cleaved by alkaline phosphatases present in the gut wall and liver. This is a well-established method for dramatically increasing aqueous solubility. [12]2. Amino Acid Prodrugs: Conjugating an amino acid (e.g., valine, glycine) via an amide bond. This can improve solubility and potentially target peptide transporters in the gut, such as PEPT1. [10][12]

Section 4: Summary and Strategy Selection

Choosing the right path forward depends on your project's stage, resources, and the specific properties of your compound determined in Section 1.

Table 3: Comparison of Bioavailability Enhancement Strategies

StrategyProsConsBest For...
LBDDS High drug loading possible; bypasses dissolution step; relatively straightforward to screen. [13][14]Potential for GI side effects with high surfactant loads; physical stability can be a concern.Rapidly advancing BCS Class II compounds in early development.
Nanosuspension Applicable to a wide range of poorly soluble drugs; can be formulated into oral or injectable forms. [7][8]Specialized equipment (mill, homogenizer) required; physical instability (aggregation) is a key challenge.Compounds that are difficult to solubilize in lipid systems or when a solid dosage form is preferred.
Prodrug Can lead to dramatic increases in solubility and absorption; offers potential for tissue targeting. [11][15]Requires significant medicinal chemistry effort (synthesis, purification); introduces metabolic and toxicological risks from the promoiety.BCS Class IV compounds or when formulation approaches have been exhausted.
FAQ 4.1: Which bioavailability enhancement strategy should I try first?

The following flowchart provides a logical progression for selecting a strategy. The most efficient approach is to start with the least complex and resource-intensive methods.

Caption: Decision flowchart for selecting a bioavailability enhancement strategy.

References
  • Prodrug strategies for enhancing the percutaneous absorption of drugs. PubMed.
  • Formulation of lipid-based delivery systems for oral administration: materials, methods and str
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly w
  • Strategies for enhancing oral bioavailability of poorly soluble drugs.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds. Semantic Scholar.
  • Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central.
  • The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. ScienceDirect.
  • Nanoparticles for Improved Delivery of Poorly Soluble Drugs. Pharma Excipients.
  • Oral lipid-based drug delivery systems - An overview.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
  • Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ioniz
  • Lipophilicity of Drug. BOC Sciences.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimiz
  • 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. PubChem.

Sources

Technical Support Center: Strategic Modification of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working on the optimization of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine and its derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the lead optimization process. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower your decision-making in the laboratory.

Section 1: Foundational Concepts & Initial Troubleshooting

This section addresses common initial hurdles, from handling the parent compound to planning the first strategic modifications.

Q1: We are beginning our project with this compound as a screening hit. What are the primary reactive sites we should be aware of for initial modifications?

A1: The this compound scaffold offers three primary, chemically distinct sites for modification. Understanding the reactivity of each is crucial for planning a synthetic strategy.

  • The 2-Amino Group: This is the most nucleophilic site on the molecule. It readily undergoes reactions like acylation, sulfonylation, urea/thiourea formation, and reductive amination. Modification here directly impacts the hydrogen-bonding capacity and overall polarity of the molecule. Many 2-aminothiazole-based compounds derive their biological activity from interactions involving this group.[1][2]

  • The C5-Methyl Group: While less reactive, the methyl group can be functionalized. A common strategy is to first perform a bromination using N-Bromosuccinimide (NBS) to create a more versatile C5-bromomethyl handle, which can then be used for nucleophilic substitution. Alternatively, the entire C5 position can be targeted. Halogenation at the C5 position of the thiazole ring is a well-established method to introduce a handle for cross-coupling reactions.[3]

  • The 2,4-Dichlorophenyl Ring: This aromatic ring can undergo electrophilic aromatic substitution, but the two chlorine atoms are deactivating, making such reactions challenging. A more productive strategy is often to replace the entire ring system via a cross-coupling reaction at the C4 position of the thiazole, though this requires a more complex synthesis of the thiazole core. More commonly, medicinal chemists will synthesize analogs with different substitution patterns on this phenyl ring to probe the binding pocket.

G cluster_0 Key Modification Sites cluster_1 Potential Modifications molecule A Acylation, Sulfonylation, Urea Formation A->molecule  Site 1 (2-Amino Group) B Cross-Coupling (Suzuki, Sonogashira), Substitution B->molecule Site 2 (C5-Methyl) C Vary Substitution (e.g., -F, -OMe, -CF3), Bioisosteric Replacement C->molecule Site 3 (Aryl Ring)  

Caption: Primary sites for synthetic modification on the core scaffold.

Q2: Our hit compound exhibits very poor solubility in aqueous buffers, complicating our in-vitro assays. What are some common troubleshooting steps?

A2: Poor aqueous solubility is a frequent challenge, especially with new chemical entities which are often lipophilic.[4][5][6] Here’s a tiered approach to address this:

  • Formulation Strategies (Immediate Fix):

    • Co-solvents: The most common first step is to create a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol, then dilute it into the final aqueous assay buffer. Keep the final concentration of the organic solvent low (typically <1%) to avoid artifacts.

    • pH Adjustment: If your molecule has an ionizable group (like the 2-amino group, which is basic), adjusting the pH of the buffer can significantly increase solubility. For a basic amine, lowering the pH will form a more soluble salt.[7]

    • Excipients: For more persistent issues, formulation aids like cyclodextrins can be used to form inclusion complexes that enhance solubility.[4][6]

  • Structural Modification (Long-Term Strategy):

    • Introduce Polar Groups: The most direct way to improve solubility is to add polar functional groups. Consider synthesizing analogs with hydroxyl (-OH), amine (-NH2), or carboxylic acid (-COOH) groups. For example, modifying the C5-methyl group to a -CH2OH or modifying the phenyl ring with a polar substituent.

    • Reduce Lipophilicity (logP): High lipophilicity (logP > 5) is often correlated with poor solubility. Replacing the dichlorophenyl group with a less greasy fragment, such as a pyridine or pyrimidine, can lower the logP and improve solubility.

Section 2: Synthetic Chemistry & Reaction Troubleshooting

This section focuses on the practical challenges of synthesizing new analogs.

Q3: We are attempting a Buchwald-Hartwig amination on a C4-bromothiazole precursor to introduce different aryl groups, but we are seeing significant catalyst decomposition and low yields. What could be the cause?

A3: This is a common issue when working with electron-rich, sulfur-containing heterocycles like thiazoles, which can act as catalyst poisons. The lone pairs on the thiazole nitrogen and sulfur can irreversibly bind to the palladium center, inhibiting the catalytic cycle.[8]

Troubleshooting Steps:

  • Ligand Choice is Critical: Standard phosphine ligands may not be sufficient. Switch to electron-rich, bulky biarylphosphine ligands (e.g., XPhos, RuPhos, or SPhos). These ligands create a sterically hindered and electron-rich palladium center that is less susceptible to poisoning and promotes faster reductive elimination.[9]

  • Palladium Pre-catalyst: Use a modern, air-stable pre-catalyst (e.g., G3 or G4 palladacycles). These form the active Pd(0) species more cleanly and efficiently in situ.

  • Base Selection: The choice of base is crucial. A strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required. However, if your substrate is base-sensitive, a weaker carbonate base like Cs₂CO₃ might be necessary, though this may require higher temperatures and longer reaction times.

  • Solvent and Temperature: Ensure you are using a dry, degassed aprotic polar solvent like dioxane or toluene. Run small-scale temperature screens (e.g., 80°C, 100°C, 120°C) to find the optimal condition. Sometimes, lower temperatures with a more active catalyst system can prevent decomposition.

Experimental Protocol: General Procedure for Buchwald-Hartwig C-N Cross-Coupling
  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), the amine (1.2 equiv), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), the biarylphosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene, 0.1 M concentration).

  • Seal the tube and heat the reaction mixture in a pre-heated oil bath at the desired temperature (e.g., 100 °C) for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 3: Biological Assays & Data Interpretation

Once new compounds are synthesized, robust biological testing is paramount. This section addresses common pitfalls in assay development and data analysis.

Q4: Our primary screen is a biochemical kinase assay. Several of our new analogs show high potency (low nM IC50), but this activity disappears in our cell-based target engagement assay. What are the most likely reasons for this discrepancy?

A3: This is a very common and important observation in drug discovery. A biochemical assay measures direct interaction with a purified enzyme in a clean, artificial environment, while a cell-based assay measures target engagement within the complex milieu of a living cell.[10][11] The discrepancy points to issues with the compound's ability to reach and interact with its target in a physiological context.

Potential Causes & Diagnostic Steps:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

    • Check Physicochemical Properties: Calculate the cLogP and polar surface area (PSA). High cLogP (>5) and high PSA (>140 Ų) often correlate with poor permeability.

    • Run a Permeability Assay: A standard PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 assay can directly measure the compound's ability to cross a lipid membrane.

  • High Plasma Protein Binding (PPB): If the cell culture medium contains serum (like FBS), compounds can bind avidly to proteins like albumin, reducing the free concentration available to enter the cells.[12]

    • Test in Serum-Free Media: If possible, run the cell-based assay in serum-free or low-serum conditions to see if activity is restored.

    • Perform a PPB Assay: A rapid equilibrium dialysis (RED) assay can quantify the fraction of the compound bound to plasma proteins.

  • Metabolic Instability: The compound may be rapidly metabolized by enzymes within the cells into an inactive form.

    • Microsomal Stability Assay: Incubate the compound with liver microsomes to assess its metabolic stability. A short half-life (<15-30 minutes) suggests rapid metabolism.[13][14]

  • Efflux by Transporters: The compound might be a substrate for efflux pumps (like P-glycoprotein, P-gp) on the cell surface, which actively pump it out of the cell.

    • Co-dosing with an Efflux Inhibitor: Run the cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil). A significant increase in potency suggests the compound is an efflux substrate.

G cluster_workflow Troubleshooting Workflow: Lost Cellular Activity start High Potency in Biochemical Assay end No Potency in Cell-Based Assay check_perm Issue: Poor Permeability? start->check_perm  Investigate check_ppb Issue: High Plasma Protein Binding? check_perm->check_ppb No sol_perm Solution: - Lower PSA / logP - Add H-bond donors check_perm->sol_perm Yes check_met Issue: Rapid Metabolism? check_ppb->check_met No sol_ppb Solution: - Increase polarity - Introduce H-bonds check_ppb->sol_ppb Yes check_efflux Issue: Efflux Pump Substrate? check_met->check_efflux No sol_met Solution: - Block metabolic 'hotspots' (e.g., with Fluorine) check_met->sol_met Yes sol_efflux Solution: - Increase polarity - Remove efflux motifs check_efflux->sol_efflux Yes

Caption: Decision tree for diagnosing loss of cellular activity.

Section 4: Lead Optimization & Safety Assessment

After identifying potent compounds with cellular activity, the focus shifts to refining their drug-like properties and assessing potential liabilities.[15][16]

Q5: Our lead candidate is a potent kinase inhibitor, but an early cardiac safety screen flagged it for hERG channel inhibition (IC50 < 10 µM). What does this mean and what structural changes can we make to mitigate this risk?

A5: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major safety concern in drug development because it can lead to QT interval prolongation and a potentially fatal cardiac arrhythmia.[17][18] An IC50 value below 10 µM is a common threshold that triggers further investigation.[19]

Interpreting the Result: The key metric is the "safety margin," which is the ratio of the hERG IC50 to the therapeutic plasma concentration of the drug. A 30-fold or greater margin is often desired. Your next step is to get a more precise hERG IC50 value using the gold-standard manual patch-clamp assay.[18][20]

Structural Mitigation Strategies (Anti-hERG SAR): hERG binding is often driven by a combination of lipophilicity and the presence of a basic nitrogen atom. The 2-amino group on your thiazole core is a potential basic center.

  • Reduce Basicity: The pKa of the basic center is critical. You can reduce the basicity of the 2-amino group by converting it to a less basic amide or urea. Alternatively, adding electron-withdrawing groups nearby can lower its pKa.

  • Reduce Lipophilicity: High lipophilicity is a common feature of hERG blockers. Systematically reduce the overall logP of your molecule. This could involve replacing the dichlorophenyl group with a less lipophilic heterocycle (e.g., a pyridine) or adding polar functional groups elsewhere on the scaffold.

  • Introduce "Metabolic Soft Spots": Introducing a site that can be quickly metabolized in a controlled way (e.g., an ester) can sometimes lower the parent drug's exposure and reduce hERG risk, but this must be balanced with maintaining efficacy.

  • Steric Hindrance: Adding bulky groups near the basic nitrogen can sometimes disrupt the key interactions within the hERG channel pore.

Data Summary Table: Hypothetical SAR for hERG Mitigation
Compound IDModification at 2-Amino PositionR-Group on Phenyl RingKinase IC50 (nM)hERG IC50 (µM)cLogP
Parent -NH₂2,4-di-Cl158.54.8
Analog-01 -NH-C(O)CH₃ (Amide)2,4-di-Cl45> 304.2
Analog-02 -NH₂4-Pyridyl25223.5
Analog-03 -NH₂2,4-di-Cl, 5-CH₂OH50> 304.1

This table illustrates how reducing basicity (Analog-01) or reducing lipophilicity (Analog-02, Analog-03) can improve the hERG safety profile, sometimes at the cost of some target potency, which is a common trade-off in lead optimization.

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Available from: [Link]

  • NIH PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • ZeClinics. Lead Optimization and ADME Prediction with Zebrafish. Available from: [Link]

  • Creative Biostructure. Lead Optimization and preclinical Development. Available from: [Link]

  • NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. 2015. Available from: [Link]

  • IQVIA. Early Hit-to-Lead ADME screening bundle. Available from: [Link]

  • ACS Publications. Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. 2024. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. 2021. Available from: [Link]

  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. 2021. Available from: [Link]

  • ResearchGate. Common methods for the synthesis of 2-aminothiazole. Available from: [Link]

  • NIH. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. 2021. Available from: [Link]

  • PubMed. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. 2022. Available from: [Link]

  • Frontiers. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Available from: [Link]

  • OUCI. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Available from: [Link]

  • Metrion Biosciences. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available from: [Link]

  • PubMed. Bioisosteric replacement of dihydropyrazole of 4S-(-)-3-(4-chlorophenyl)-N-methyl-N'-[(4-chlorophenyl)-sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-caboxamidine (SLV-319) a potent CB1 receptor antagonist by imidazole and oxazole. 2008. Available from: [Link]

  • ACS Publications. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. 2021. Available from: [Link]

  • ACS Publications. Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. Available from: [Link]

  • bioRxiv. Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. Available from: [Link]

  • protocols.io. In vitro kinase assay. 2023. Available from: [Link]

  • NIH. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. 2019. Available from: [Link]

  • PubMed Central. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm. Available from: [Link]

  • Creative Biolabs. hERG Screening. Available from: [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. 2021. Available from: [Link]

  • BMG LABTECH. Kinase assays. 2020. Available from: [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]

  • ResearchGate. 73 questions with answers in KINASE ASSAY. Available from: [Link]

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • SpiroChem. Bioisosteric Replacement Strategies. Available from: [Link]

  • Princeton University. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. 2024. Available from: [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. 2018. Available from: [Link]

  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

  • Wiley Online Library. Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Available from: [Link]

  • NIH. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Available from: [Link]

  • ResearchGate. Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4-(4-methylphenyl)-1,3-thiazole as a newly. 2025. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Anticancer Activity of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the 2-aminothiazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other targeted anticancer agents. Its prevalence in clinically approved drugs and late-stage candidates underscores its importance. This guide provides a comprehensive framework for the validation of novel 2-aminothiazole derivatives, using the promising, yet uncharacterized, compound 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine as a central case study. Our objective is to present a robust, self-validating experimental workflow that not only assesses the anticancer potential of this specific molecule but also serves as a blueprint for the evaluation of other novel chemical entities in this class.

While direct anticancer activity for this compound has not been extensively reported in peer-reviewed literature, the rationale for its investigation is built upon the well-documented and potent activity of structurally related thiazole derivatives. The presence of a dichlorophenyl moiety, in particular, has been associated with significant cytotoxic effects in various cancer cell lines.

Comparative Landscape: Anticancer Activity of Structurally Related Thiazole Derivatives

To establish a baseline and rationale for investigating our lead compound, we have compiled experimental data from studies on analogous thiazole structures. This comparative data provides a compelling argument for the potential efficacy of this compound.

Compound/Derivative ClassCancer Cell Line(s)Reported IC50/ActivityReference
Chlorine-containing thiazole derivativesHepG-2, HCT-116, MCF-7IC50 values of ~4 µg/mL and ~7 µg/mL for HepG-2, ~3 µg/mL and ~4 µg/mL for MCF-7, and ~7 µg/mL and ~12 µg/mL for HCT-116.[1]
Thiazole derivatives of diphyllinHepG2, HCT-15, A549IC50 values of 0.3 µM and 0.4 µM against HepG2.[2]
Thiazole derivatives as PI3K/mTOR dual inhibitorsNCI-60 panelOne compound showed an IC50 of 0.086 µM against PI3Kα and 0.221 µM against mTOR.[3]
4-(4-bromophenyl)-thiazol-2-amine derivativeMCF7IC50 of 10.5 µM.[4]
2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazoleMCF-7, MDA-MB-231Moderate activity with IC50 values from 120 to 160 μM (MCF-7) and 70 to 170 μM (MDA-MB-231).

Proposed Experimental Workflow for Anticancer Activity Validation

The following is a detailed, multi-step protocol designed to comprehensively evaluate the anticancer potential of this compound.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation & Next Steps A Compound Preparation & Solubilization B Cell Line Panel Selection (e.g., MCF-7, HCT-116, A549, and normal MCF-10A) A->B C MTT/SRB Assay Execution B->C D IC50 Determination & Selectivity Index Calculation C->D E Apoptosis Assay (Annexin V/PI Staining) D->E If IC50 is potent & selective F Cell Cycle Analysis (Propidium Iodide Staining) D->F If IC50 is potent & selective G Western Blot for Key Signaling Proteins (e.g., Caspase-3, PARP, Bax/Bcl-2) E->G F->G H Synthesize Findings I Go/No-Go Decision for Lead Optimization H->I J Plan for In Vivo Xenograft Studies I->J

Caption: Proposed workflow for validating anticancer activity.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine the dose-dependent cytotoxic effect of the compound on a panel of human cancer cell lines and a non-cancerous cell line to assess both potency and selectivity.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) and a non-cancerous cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis. The selectivity index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Phase 2: Mechanistic Elucidation

If the compound demonstrates potent and selective cytotoxicity, the next phase is to investigate the underlying mechanism of cell death.

Protocol: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed a suitable cancer cell line (e.g., the one most sensitive in the MTT assay) in 6-well plates. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will reveal the mode of cell death induced by the compound.

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. This will reveal the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M), indicating any cell cycle arrest.

Hypothesized Signaling Pathway and Validation

Based on literature for similar compounds, a plausible mechanism of action for a novel thiazole derivative could involve the induction of apoptosis through the intrinsic pathway.

G Compound 4-(2,4-Dichlorophenyl)- 5-methyl-1,3-thiazol-2-amine Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized apoptotic signaling pathway.

Protocol: Western Blotting for Apoptotic Markers

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities to determine the change in protein expression levels. A decrease in Bcl-2, an increase in Bax, and the appearance of cleaved Caspase-3 and cleaved PARP would support the induction of apoptosis via the intrinsic pathway.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validate the anticancer activity of a novel compound, this compound. The proposed workflow, from initial cytotoxicity screening to mechanistic elucidation, provides a clear path for researchers to follow. Positive and compelling data from these studies would warrant further investigation, including lead optimization to improve potency and reduce off-target effects, followed by in vivo efficacy studies in xenograft models. This structured approach ensures that resources are directed towards compounds with the highest potential to be developed into effective cancer therapeutics.

References

  • Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. Taylor & Francis Online. [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. MDPI. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. [Link]

  • Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. PubMed. [Link]

  • 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. MDPI. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Study of the anticancer activity of N-(5-methyl-[2][3]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Digital Medicine Association. [Link]

  • SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS. ResearchGate. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]

  • N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. PubMed Central. [Link]

  • Synthesis and cytotoxicity evaluation of [(2,4-dichlorophenoxy)methyl]-5-aryl-1,3,4-oxadiazole. TÜBİTAK Academic Journals. [Link]

  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. PubMed Central. [Link]

  • Crystal structure of 4-(4-Fluorophenyl)-1,3-thiazole-2-amine in dimeric form: Green synthesis, DFT, HS analysis, anticandidal and anticancer study. OUC. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PubMed Central. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]

Sources

A Comparative Guide to 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminothiazole Scaffold as a Privileged Kinase Inhibitor Template

In the landscape of modern drug discovery, particularly in oncology and immunology, the inhibition of protein kinases has emerged as a profoundly successful therapeutic strategy. Protein kinases, by catalyzing the phosphorylation of substrate proteins, act as critical nodes in the signaling pathways that govern cellular processes such as growth, proliferation, and survival. Their dysregulation is a hallmark of numerous diseases.

Within the vast chemical space of kinase inhibitors, the 2-aminothiazole moiety is recognized as a "privileged structure". This scaffold's inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal template for the design of potent and selective inhibitors.[1] The versatility of the 2-aminothiazole core allows for chemical modifications at various positions, enabling the fine-tuning of potency and selectivity against a wide array of kinases.[1] A prime example of its clinical success is Dasatinib, a potent inhibitor of the BCR-ABL and Src family kinases, which is a frontline treatment for chronic myelogenous leukemia (CML).[2][3]

This guide focuses on 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine , a compound belonging to this important chemical class. While, to date, there is no publicly available data characterizing the specific kinase inhibitory profile of this particular molecule, its structure strongly suggests potential activity. By comparing its features to well-characterized 2-aminothiazole inhibitors, we can hypothesize its potential targets, outline a robust experimental plan for its characterization, and provide a framework for its evaluation relative to established drugs.

For this comparative analysis, we will examine this compound alongside two notable 2-aminothiazole-based inhibitors:

  • Dasatinib: A multi-targeted inhibitor with broad activity against BCR-ABL and Src family kinases.[4]

  • An Aurora Kinase Inhibitor (Compound 25 from Andersen et al., 2008): A more selective inhibitor targeting the Aurora family of kinases, which are crucial for mitotic progression.[5]

This guide will provide researchers, scientists, and drug development professionals with a technical framework for understanding and evaluating novel 2-aminothiazole derivatives as potential kinase inhibitors.

Structural Comparison and Putative Structure-Activity Relationships

The efficacy and selectivity of a kinase inhibitor are intrinsically linked to its chemical structure. The substitutions on the core 2-aminothiazole scaffold dictate which kinases it can bind to and with what affinity.

Compound Chemical Structure Core Scaffold Key Substitutions & Potential Role
This compound Chemical Formula: C10H8Cl2N2S2-Aminothiazole4-position: 2,4-Dichlorophenyl group. The dichlorination pattern likely influences binding pocket interactions and selectivity. 5-position: Methyl group. This small alkyl group can impact potency and selectivity by interacting with specific residues in the kinase ATP-binding site.
Dasatinib [6]Chemical Formula: C22H26ClN7O2S2-Aminothiazole2-position: N-linked pyrimidine moiety with a hydroxyethyl-piperazine side chain. This large, polar group extends out of the primary binding pocket and is crucial for its broad target profile and solubility.[7] 5-position: Carboxamide linked to a 2-chloro-6-methylphenyl group. This part of the molecule also contributes significantly to its high affinity and specific interactions with targets like BCR-ABL.[7]
Aurora Kinase Inhibitor (Aminothiazole 25) [5]Chemical Formula: C18H16N4OS2-Aminothiazole2-position: N-linked phenyl group with a morpholine substituent. Similar to Dasatinib, this extension is designed to form additional interactions and enhance selectivity. 5-position: Phenyl group. This substitution is critical for its specific activity against Aurora kinases.[5]

The structure of this compound is simpler than that of Dasatinib or the selective Aurora kinase inhibitor. The dichlorophenyl group at the 4-position is a common feature in kinase inhibitors, often utilized to probe hydrophobic pockets and establish specific interactions. The methyl group at the 5-position, while small, can be critical for excluding the molecule from the binding sites of some kinases while favoring others, thus acting as a selectivity determinant. Based on the structure, it is plausible that this compound could exhibit inhibitory activity against kinases that have a binding pocket amenable to this specific substitution pattern, such as members of the Src, Aurora, or Rho-kinase (ROCK) families.[8][9]

Comparative Kinase Inhibition Profiles: Known vs. Hypothetical

A critical aspect of characterizing a kinase inhibitor is determining its potency (typically measured as an IC50 or Ki value) and its selectivity across the human kinome. Dasatinib is famously a multi-targeted inhibitor, while other compounds are developed for high selectivity.

Compound Primary Kinase Targets Reported IC50 / Ki Values Selectivity Profile
This compound Hypothetical: Src-family, Aurora, ROCK kinasesNot DeterminedNot Determined
Dasatinib [10]BCR-ABL, SRC, LCK, YES, c-KIT, PDGFRβ<1 nM for Abl, 0.8 nM for Src, 79 nM for c-KitBroad/Multi-targeted: Inhibits a wide range of tyrosine and some serine/threonine kinases.[4][11]
Aurora Kinase Inhibitor (Aminothiazole 25) [5]Aurora A, Aurora B, Aurora CAurora A: 529 nM, Aurora B: 577 nM, Aurora C: 758 nMSelective: High degree of selectivity for Aurora kinases with some off-target inhibition of Flt3 and CDK1 at higher concentrations.[5]

The multi-targeted nature of Dasatinib contributes to its high efficacy in complex diseases like CML but can also be responsible for certain side effects.[3][12] Conversely, highly selective inhibitors like the one targeting Aurora kinases are designed to minimize off-target effects by focusing on a single kinase or family, which is often crucial for diseases driven by a specific kinase addiction.[13] The characterization of this compound would first need to establish its primary targets and then determine its selectivity profile to understand its therapeutic potential.

Proposed Experimental Workflow for Kinase Inhibitor Characterization

To validate this compound as a kinase inhibitor and compare it to established drugs, a systematic experimental approach is required. This workflow is designed to move from broad screening to detailed cellular characterization.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Activity A Compound Synthesis & QC B Broad Kinome Screen (e.g., Kinobeads, Radiometric Assay) A->B Test Compound C Hit Identification (Primary Targets) B->C Identify >50% Inhibition D IC50 Determination for Primary Hits (Dose-Response) C->D Validate Hits E Secondary Screening (Selectivity Panel) D->E Confirm Potency F Mechanism of Action (e.g., ATP Competition Assay) E->F Confirm Selectivity G Target Engagement Assay (e.g., NanoBRET) F->G Confirm MoA H Downstream Signaling Assay (e.g., Western Blot for p-Substrate) G->H Confirm Target Binding in Cells I Cell Viability/Proliferation Assay (e.g., Ba/F3) H->I Confirm Functional Effect

Caption: Workflow for characterizing a novel kinase inhibitor.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Objective: To quantify the potency of this compound against specific kinase targets identified in a primary screen.

  • Causality: The IC50 value is a quantitative measure of how much of the compound is needed to inhibit the kinase's enzymatic activity by 50%. A lower IC50 indicates higher potency. This is a crucial first step to rank and compare inhibitors.[14]

  • Methodology (Example: Radiometric Assay):

    • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified recombinant kinase, a specific peptide or protein substrate, and kinase assay buffer.

    • Compound Addition: Add this compound in a series of dilutions (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include a DMSO-only control (vehicle) and a known inhibitor like Staurosporine or Dasatinib as a positive control.

    • Pre-incubation: Incubate the kinase and inhibitor for 10-15 minutes at room temperature to allow for binding.

    • Reaction Initiation: Start the kinase reaction by adding ATP mixed with radioactive [γ-³³P]ATP. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

    • Reaction Termination: Stop the reaction by adding a high concentration of "cold" ATP or a chelating agent like EDTA.

    • Signal Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP. Measure the amount of incorporated radiolabel on the substrate using a scintillation counter.

    • Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

2. Cellular Target Engagement and Downstream Signaling Assay

  • Objective: To confirm that the compound enters the cells, binds to its intended target, and inhibits its function, leading to a measurable effect on the downstream signaling pathway.

  • Causality: A compound can be potent in a biochemical assay but fail in a cellular context due to poor permeability, efflux, or metabolism. This experiment validates the in situ activity. Measuring the phosphorylation of a known downstream substrate provides direct evidence of target inhibition.[15][16]

  • Methodology (Example: Western Blot for a Phospho-Substrate):

    • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to ~80% confluency.

    • Compound Treatment: Treat the cells with increasing concentrations of this compound for a specific time (e.g., 2 hours). Include a vehicle control (DMSO).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody specific to the phosphorylated form of the kinase's downstream substrate (e.g., anti-phospho-CrkL for BCR-ABL).

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

    • Normalization: Re-probe the same membrane with an antibody against the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to confirm that the observed decrease in phosphorylation is not due to a decrease in total protein.

Conclusion and Future Directions

While this compound remains an uncharacterized compound in the context of kinase inhibition, its chemical structure, rooted in the well-established 2-aminothiazole scaffold, marks it as a molecule of significant interest. Its comparison with the multi-targeted inhibitor Dasatinib and more selective inhibitors reveals the critical role of specific chemical substitutions in determining potency and selectivity. The dichlorophenyl and methyl moieties of this compound provide a unique chemical profile that warrants investigation.

The proposed experimental workflow provides a clear, logical, and robust pathway for its full characterization. By first identifying its primary kinase targets, then quantifying its potency and selectivity, and finally confirming its activity in a cellular context, researchers can build a comprehensive profile of this compound. This profile will allow for a direct and meaningful comparison with existing clinical and preclinical kinase inhibitors, ultimately determining its potential as a novel therapeutic agent.

References

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Available at: [Link]

  • Dasatinib. (n.d.). Wikipedia. Available at: [Link]

  • What is the mechanism of Dasatinib? (2024). Patsnap Synapse. Available at: [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. Available at: [Link]

  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. Available at: [Link]

  • Dasatinib. (n.d.). PubChem. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Available at: [Link]

  • Kinase Inhibitor Screening Services. (n.d.). BioAssay Systems. Available at: [Link]

  • Chemical structure of dasatinib. (n.d.). ResearchGate. Available at: [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (n.d.). Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Available at: [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available at: [Link]

  • Andersen, C. B., et al. (2008). Discovery of selective aminothiazole aurora kinase inhibitors. ACS Chemical Biology, 3(3), 180-192. Available at: [Link]

  • Kinase profile of dasatinib. (n.d.). ResearchGate. Available at: [Link]

  • Definition of dasatinib. (n.d.). National Cancer Institute. Available at: [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3551. Available at: [Link]

  • Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLoS ONE, 11(9), e0162534. Available at: [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2007). Blood, 110(10), 3540-3551. Available at: [Link]

  • Discovery of Selective Aminothiazole Aurora Kinase Inhibitors. (2008). ACS Chemical Biology, 3(3), 180-192. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44049-44070. Available at: [Link]

  • Kinase selectivity profiling of aminothiazoles 3,24, and 25. (n.d.). ResearchGate. Available at: [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega, 8(46), 44049-44070. Available at: [Link]

  • Introduction to ROCK inhibitors for hPSC culture. (n.d.). Captivate Bio. Available at: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]

  • 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. (n.d.). PubChem. Available at: [Link]

  • Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. (n.d.). Journal of Cheminformatics, 15(1), 7. Available at: [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Kinase–inhibitor binding affinity prediction with pretrained graph encoder and language model. (n.d.). Briefings in Bioinformatics, 26(1), bbad499. Available at: [Link]

  • Target Landscape of Clinical Kinase Inhibitors. (2017). Cell, 168(1-2), 327-343.e22. Available at: [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (n.d.). Molecules, 26(11), 3298. Available at: [Link]

  • 2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. (n.d.). American Elements. Available at: [Link]

Sources

A Comparative Analysis of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine and Established Antibiotics: An Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the need for novel therapeutic agents to combat escalating antibiotic resistance is paramount. This guide provides a comprehensive, research-oriented comparison of the potential efficacy of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, a representative of the promising 2-aminothiazole class of compounds, against a range of established antibiotics. While specific data on this particular molecule is not extensively available in public literature, we will extrapolate its potential based on the well-documented antimicrobial properties of its structural class.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] This guide will delve into the potential mechanisms of action, compare projected efficacy with current standards of care, and provide detailed experimental protocols for researchers to conduct their own comparative studies.

Mechanistic Insights: The 2-Aminothiazole Core

The therapeutic potential of 2-aminothiazole derivatives stems from their versatile chemical nature, allowing for a multitude of substitutions that can modulate their biological activity. While the precise mechanism of action can vary with different substitutions, several key pathways have been proposed for their antibacterial effects.

One of the proposed mechanisms involves the inhibition of essential bacterial enzymes. For instance, some 2-aminothiazole derivatives have been investigated as inhibitors of bacterial β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in fatty acid biosynthesis.[4][5] By disrupting this pathway, these compounds effectively halt the production of bacterial cell membranes, leading to cell death.

Another potential mode of action is the disruption of the bacterial cell wall or membrane integrity. Some studies suggest that certain 2-aminothiazole analogues can target the outer membrane of Gram-negative bacteria, increasing its permeability and enhancing the efficacy of other antibiotics.[6] This synergistic effect is a particularly exciting avenue of research in the fight against multidrug-resistant organisms.[6]

Diagram: Proposed Antibacterial Mechanism of Action

cluster_0 Bacterial Cell Thiazole_Derivative 4-(2,4-Dichlorophenyl)-5-methyl- 1,3-thiazol-2-amine Target_Enzyme Essential Bacterial Enzyme (e.g., FabH) Thiazole_Derivative->Target_Enzyme Inhibition Membrane_Integrity Cell Membrane/Wall Integrity Thiazole_Derivative->Membrane_Integrity Disruption Biosynthesis_Inhibition Inhibition of Fatty Acid Biosynthesis Target_Enzyme->Biosynthesis_Inhibition Permeability_Increase Increased Membrane Permeability Membrane_Integrity->Permeability_Increase Cell_Death Bacterial Cell Death Biosynthesis_Inhibition->Cell_Death Permeability_Increase->Cell_Death Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Test Compounds Start->Prep_Dilutions Inoculate_Plate Inoculate 96-well Plate Prep_Inoculum->Inoculate_Plate Prep_Dilutions->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination using broth microdilution.

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Step-by-Step Protocol:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum as described for the MIC assay (0.5 McFarland standard).

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn.

  • Application of Antimicrobial Disks:

    • Prepare sterile filter paper disks impregnated with a known concentration of this compound and the comparative antibiotics.

    • Aseptically place the disks on the surface of the inoculated agar plate, ensuring firm contact.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Compare the zone diameters to standardized charts (if available for the established antibiotics) to determine susceptibility (susceptible, intermediate, or resistant). For novel compounds, the zone diameter provides a qualitative measure of efficacy.

Future Directions and Considerations

The exploration of this compound and its analogues represents a promising frontier in the development of new antibacterial agents. Further research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the dichlorophenyl and methyl groups, as well as other positions on the thiazole ring, will be crucial to optimize potency and spectrum of activity.

  • In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies must be evaluated in animal models of infection to assess their therapeutic potential and safety profiles.

  • Mechanism of Action Elucidation: Detailed biochemical and genetic studies are needed to definitively identify the molecular targets of these compounds.

By employing the rigorous comparative methodologies outlined in this guide, researchers can effectively evaluate the potential of novel 2-aminothiazole derivatives and contribute to the critical mission of discovering the next generation of antibiotics.

References

  • Singh, N., Sharma, U. S., Sutar, N., Kumar, S., & Sharma, U. K. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Koprdova, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3365. Available from: [Link]

  • Kumar, S., Singh, R. K., Varshney, P., Varshney, S., & Mishra, A. K. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 1(8), 67-71. Retrieved from [Link]

  • Novel 2-aminothiazole analogues both as polymyxin E synergist and antimicrobial agent against multidrug-resistant Gram-positive bacteria. (2024). European Journal of Medicinal Chemistry, 279, 116879. Available from: [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2021). MDPI. Retrieved from [Link]

  • 4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(2), o260. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). MDPI. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Retrieved from [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Retrieved from [Link]

  • N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2704. Available from: [Link]

  • (PDF) N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. (2012). ResearchGate. Retrieved from [Link]

Sources

Comparative Cross-Reactivity Analysis of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, chief among them being the potential for off-target activity. While promiscuity can sometimes be leveraged for polypharmacology, unintended interactions are a primary driver of toxicity and unforeseen side effects. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates, often targeting protein kinases.[1][2][3] Our focus here, 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine (herein designated as Compound X), has been identified as a potent inhibitor of the hypothetical Target Kinase X (TKX) , a critical node in a cancer-related signaling pathway.

This guide provides a comprehensive framework for assessing the cross-reactivity profile of Compound X. We will delve into a series of robust experimental workflows, from broad kinase panel screening to cellular target engagement and receptor binding assays. The objective is to build a detailed "selectivity map" for Compound X, comparing its potency against TKX with its interactions with other cellular components. This guide is intended for researchers, scientists, and drug development professionals to provide a practical, evidence-based approach to de-risking a promising lead candidate.

The Target: A Hypothetical Role for TKX in Oncology

For the context of this guide, we will postulate that TKX is a serine/threonine kinase that, upon activation by an upstream growth factor receptor, phosphorylates and activates a key transcription factor responsible for cell proliferation and survival. Inhibition of TKX by Compound X is therefore expected to induce apoptosis in tumor cells overexpressing this pathway.

Growth Factor Growth Factor Growth Factor Receptor Growth Factor Receptor Growth Factor->Growth Factor Receptor Binds TKX (Target Kinase X) TKX (Target Kinase X) Growth Factor Receptor->TKX (Target Kinase X) Activates Transcription Factor Transcription Factor TKX (Target Kinase X)->Transcription Factor Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factor->Cell Proliferation & Survival Promotes

Caption: Hypothetical Signaling Pathway of Target Kinase X (TKX).

I. In Vitro Kinase Selectivity Profiling: A Broad-Spectrum Assessment

The first and most critical step in evaluating a kinase inhibitor is to determine its selectivity across the human kinome.[4][5] Given the high degree of conservation in the ATP-binding pocket of kinases, cross-reactivity is a common phenomenon.[6] We will employ a comprehensive kinase panel to quantify the inhibitory activity of Compound X against a wide array of kinases.

Experimental Rationale

Broad kinase screening is essential for identifying potent and selective kinase inhibitors.[7] This initial screen will provide a global view of Compound X's selectivity and highlight any potential off-target kinases that require further investigation. A radiometric assay, such as the HotSpot™ assay, offers high sensitivity and a broad dynamic range for quantifying kinase activity.[7]

Detailed Experimental Protocol: Radiometric Kinase Inhibition Assay
  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. A serial dilution series is then prepared in an appropriate assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest, its specific substrate, and the required cofactors in the assay buffer.

  • Initiation of Reaction: Add Compound X at various concentrations to the kinase reaction mixture. A DMSO vehicle control is run in parallel. The reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Termination and Detection: The reaction is stopped by spotting the mixture onto a phosphocellulose membrane. The membrane is then washed to remove unincorporated [γ-³³P]ATP. The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Comparative Data: Kinase Selectivity of Compound X
Kinase TargetIC₅₀ (nM)Fold Selectivity vs. TKXComments
TKX (Target) 15 1 Potent inhibition of the primary target.
Kinase A85057Moderate off-target activity.
Kinase B>10,000>667Highly selective against this kinase.
Kinase C25017Significant off-target activity. Further investigation is warranted.
Kinase D>10,000>667Highly selective against this kinase.
Kinase E5,000333Low off-target activity.

II. Cellular Target Engagement: Verifying Interaction in a Physiological Context

While in vitro assays are crucial, they do not fully recapitulate the cellular environment.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct binding of a compound to its target in intact cells or tissue lysates.[8][9][10][11][12][13] The principle is based on the ligand-induced stabilization of a protein, which leads to an increase in its melting temperature.[8][10]

Experimental Rationale

CETSA provides invaluable evidence of target engagement within the complex milieu of the cell, accounting for factors like cell permeability and intracellular concentrations.[9][10] By comparing the thermal stability of TKX in the presence and absence of Compound X, we can validate the in vitro binding data in a more physiologically relevant setting.

cluster_0 Cell Treatment cluster_1 Protein Extraction & Analysis Intact Cells Intact Cells Incubate with Compound X or Vehicle Incubate with Compound X or Vehicle Intact Cells->Incubate with Compound X or Vehicle Heat Challenge (Temperature Gradient) Heat Challenge (Temperature Gradient) Incubate with Compound X or Vehicle->Heat Challenge (Temperature Gradient) Cell Lysis Cell Lysis Separate Soluble & Precipitated Fractions Separate Soluble & Precipitated Fractions Cell Lysis->Separate Soluble & Precipitated Fractions Quantify Soluble TKX (e.g., Western Blot) Quantify Soluble TKX (e.g., Western Blot) Separate Soluble & Precipitated Fractions->Quantify Soluble TKX (e.g., Western Blot) Plot Soluble TKX vs. Temperature Plot Soluble TKX vs. Temperature Quantify Soluble TKX (e.g., Western Blot)->Plot Soluble TKX vs. Temperature

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Experimental Protocol: CETSA
  • Cell Culture and Treatment: Culture a cell line known to express TKX to approximately 80% confluency. Treat the cells with various concentrations of Compound X or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating Step: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Cell Lysis: Immediately after heating, subject the cells to lysis using freeze-thaw cycles or a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The concentration of soluble TKX in each sample is quantified by a suitable method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble TKX as a function of temperature for both the vehicle- and Compound X-treated samples. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement and stabilization.

Comparative Data: Thermal Shift of TKX with Compound X
TreatmentApparent Melting Temperature (Tₘ)Thermal Shift (ΔTₘ)Interpretation
Vehicle (DMSO)52.5 °C-Baseline thermal stability of TKX.
Compound X (1 µM)58.0 °C+5.5 °CSignificant stabilization of TKX, confirming cellular target engagement.
Control Compound (Inactive)52.7 °C+0.2 °CNo significant stabilization, demonstrating specificity.

III. Off-Target Profiling: Receptor Binding Assays

To broaden our understanding of Compound X's selectivity, it is prudent to screen it against a panel of common off-targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[14][15] Unintended interactions with these targets can lead to a variety of adverse effects. Radioligand binding assays are a gold standard for this purpose.[16][17][18][19][20]

Experimental Rationale

A competitive radioligand binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[17][20] This provides a direct measure of the compound's affinity for the receptor. Screening against a diverse panel of receptors can preemptively identify potential liabilities.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay
  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a specific high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of Compound X.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding is calculated at each concentration of Compound X. The IC₅₀ value is determined, and the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Comparative Data: Off-Target Receptor Binding Profile of Compound X
Receptor TargetRadioligandKᵢ (µM)Potential Implication
Adrenergic α₁[³H]Prazosin>10Low risk of cardiovascular side effects.
Dopamine D₂[³H]Spiperone8.5Potential for CNS side effects at high concentrations.
Histamine H₁[³H]Pyrilamine>10Low risk of sedative or allergic-like effects.
Serotonin 5-HT₂ₐ[³H]Ketanserin>10Low risk of CNS-related side effects.

Conclusion and Future Directions

The cross-reactivity studies outlined in this guide provide a robust, multi-faceted approach to characterizing the selectivity profile of this compound (Compound X). The hypothetical data presented herein illustrate a compound with high potency for its intended target, TKX, confirmed both in vitro and in a cellular context. While the kinase selectivity is generally favorable, the moderate activity against "Kinase C" and the micromolar affinity for the Dopamine D₂ receptor warrant further investigation.

Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: To rationally design analogs of Compound X with improved selectivity against Kinase C and the D₂ receptor while maintaining potency for TKX.

  • In Vivo Efficacy and Toxicology Studies: To assess the therapeutic window of Compound X and determine if the observed off-target activities translate to any physiological effects in animal models.

By systematically applying these comparative methodologies, drug discovery teams can make more informed decisions, prioritizing candidates with the highest probability of success in clinical development.

References

  • Targeted Kinase Selectivity from Kinase Profiling Data - PMC - NIH. (n.d.).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16).
  • Kinase Panel Screening and Profiling Service - Reaction Biology. (n.d.).
  • Receptor-Ligand Binding Assays - Labome. (n.d.).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.).
  • Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity - YouTube. (2017, March 30).
  • About Ligand Binding Assays - Gifford Bioscience. (n.d.).
  • Techniques for measuring receptor binding – Its uses.pptx - Slideshare. (n.d.).
  • Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. (2017, June 12).
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015, November 9).
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1).
  • Cellular thermal shift assay - Grokipedia. (2026, January 7).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (n.d.).
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2).
  • Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays - Benchchem. (n.d.).
  • (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - ResearchGate. (n.d.).
  • 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - Benchchem. (n.d.).
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed. (n.d.).
  • Target-Directed Approaches for Screening Small Molecules against RNA Targets - PMC. (n.d.).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (n.d.).

Sources

A Comparative Guide to the Reproducible Synthesis of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reproducibility of a synthetic route is paramount. This guide provides an in-depth, objective comparison of methods for the synthesis of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into two primary methodologies: the classical Hantzsch thiazole synthesis under conventional heating and a modern, one-pot approach utilizing microwave irradiation. This comparison is grounded in established chemical principles and provides the necessary experimental data to empower you to make informed decisions for your research.

The 2-aminothiazole moiety is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The specific substitution pattern of the target molecule, with a 2,4-dichlorophenyl group at the 4-position and a methyl group at the 5-position, offers a unique combination of steric and electronic properties that can be pivotal for its interaction with biological targets. Ensuring a reliable and reproducible supply of this compound is therefore a critical first step in any research endeavor.

The Foundational Chemistry: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a robust and widely utilized method for the construction of thiazole rings.[1] The core of this reaction is the condensation of an α-haloketone with a thioamide.[2] In the context of our target molecule, this involves the reaction of 2-bromo-1-(2,4-dichlorophenyl)propan-1-one with thiourea.

The mechanism initiates with a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The aromaticity of the final product serves as a significant thermodynamic driving force for the reaction.[2]

Precursor Synthesis: A Critical First Step

A reproducible synthesis of the final compound is contingent on a reliable method for preparing the key α-haloketone intermediate, 2-bromo-1-(2,4-dichlorophenyl)propan-1-one. This precursor is typically synthesized in a two-step process from m-dichlorobenzene.

Step 1: Friedel-Crafts Acylation to 1-(2,4-dichlorophenyl)propan-1-one

The initial step involves a Friedel-Crafts acylation of m-dichlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] This reaction introduces the propionyl group to the aromatic ring. It is crucial to control the reaction conditions, as Friedel-Crafts reactions can be exothermic. The resulting ketone, 1-(2,4-dichlorophenyl)propan-1-one, is less reactive than the starting m-dichlorobenzene, which advantageously prevents polysubstitution.[5]

Step 2: α-Bromination to 2-bromo-1-(2,4-dichlorophenyl)propan-1-one

The subsequent step is the selective bromination at the α-position of the ketone. This is typically achieved using elemental bromine in a suitable solvent. The reaction proceeds via an enol or enolate intermediate. Careful control of stoichiometry is necessary to avoid di-bromination.

Comparative Synthesis Methodologies for this compound

Herein, we compare two distinct methods for the final cyclization step: a classical approach involving conventional heating and a modern, one-pot, microwave-assisted synthesis.

Method 1: Classical Hantzsch Synthesis (Conventional Heating)

This method represents the traditional and well-established approach to the Hantzsch thiazole synthesis. It is characterized by its straightforward procedure and reliance on standard laboratory equipment.

Method 2: One-Pot Microwave-Assisted Synthesis

This modern approach leverages the efficiency of microwave irradiation to accelerate the reaction and, in this proposed protocol, combines the α-halogenation and cyclization steps into a single, one-pot procedure. This method is designed to be more time- and resource-efficient.[6][7]

Experimental Protocols

Synthesis of Precursor: 2-bromo-1-(2,4-dichlorophenyl)propan-1-one

Step A: Synthesis of 1-(2,4-dichlorophenyl)propan-1-one via Friedel-Crafts Acylation

  • Materials: m-Dichlorobenzene, Propionyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), distilled water, anhydrous sodium sulfate.

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ (1.2 eq.) in dry DCM at 0 °C, add propionyl chloride (1.1 eq.) dropwise.

    • After stirring for 15 minutes, add m-dichlorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by vacuum distillation or recrystallization.

Step B: Synthesis of 2-bromo-1-(2,4-dichlorophenyl)propan-1-one

  • Materials: 1-(2,4-dichlorophenyl)propan-1-one, Bromine, Diethyl ether, distilled water, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 1-(2,4-dichlorophenyl)propan-1-one (1.0 eq.) in diethyl ether.

    • Add bromine (1.0 eq.) dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

    • Monitor the reaction to completion by Thin Layer Chromatography (TLC).

    • Wash the organic phase with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the α-bromoketone.[8]

Final Product Synthesis

Protocol 1: Classical Hantzsch Synthesis (Conventional Heating)

  • Materials: 2-bromo-1-(2,4-dichlorophenyl)propan-1-one, Thiourea, Absolute Ethanol, 5% Sodium bicarbonate solution, distilled water.

  • Procedure:

    • In a round-bottom flask, dissolve 2-bromo-1-(2,4-dichlorophenyl)propan-1-one (1.0 eq.) in absolute ethanol.

    • Add thiourea (1.2 eq.) to the solution.

    • Heat the mixture to reflux with stirring for 3-5 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into cold distilled water.

    • Neutralize the solution with a 5% sodium bicarbonate solution to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: One-Pot Microwave-Assisted Synthesis

  • Materials: 1-(2,4-dichlorophenyl)propan-1-one, N-Bromosuccinimide (NBS), Thiourea, Ethanol, p-Toluenesulfonic acid (p-TSA) (catalytic amount).

  • Procedure:

    • In a microwave-safe reaction vessel, combine 1-(2,4-dichlorophenyl)propan-1-one (1.0 eq.), NBS (1.1 eq.), and a catalytic amount of p-TSA in ethanol.

    • Irradiate the mixture in a microwave reactor at a suitable temperature (e.g., 80-100 °C) for a short period (e.g., 5-10 minutes) to facilitate the in-situ formation of the α-bromoketone.

    • Add thiourea (1.2 eq.) to the reaction mixture.

    • Continue microwave irradiation for an additional 5-15 minutes.

    • Monitor the reaction by TLC.

    • After completion, cool the vessel, and process the mixture as described in Protocol 1 (steps 5-8).

Comparative Analysis

ParameterMethod 1: Classical Hantzsch SynthesisMethod 2: One-Pot Microwave-Assisted SynthesisRationale & Insights
Reaction Time 3-5 hours (cyclization step)10-25 minutes (total)Microwave irradiation significantly accelerates the reaction rate by efficient and uniform heating.
Yield Good to Excellent (typically 70-85%)Potentially higher due to reduced side reactions and shorter reaction times.The rapid heating in microwave synthesis can minimize the formation of byproducts often seen with prolonged heating.
Reproducibility High, but sensitive to heating consistency.High, with precise temperature and time control offered by modern microwave reactors.The precise control of reaction parameters in microwave synthesis often leads to higher run-to-run consistency.
Procedural Complexity Multi-step (isolation of α-bromoketone recommended).One-pot, streamlined procedure.The one-pot nature of the microwave method reduces handling, transfers, and potential for material loss.
Safety Requires handling of lachrymatory α-bromoketone.In-situ generation of the α-bromoketone minimizes exposure to this hazardous intermediate.Avoiding the isolation and handling of the lachrymatory α-haloketone is a significant safety advantage.
Energy Efficiency Requires prolonged heating.More energy-efficient due to shorter reaction times.Microwave synthesis is generally considered a "greener" chemistry approach.
Scalability Readily scalable with standard equipment.Scalability may require specialized continuous-flow microwave reactors for large quantities.For laboratory-scale synthesis, both methods are viable. For industrial production, further process development would be needed for the microwave approach.

Visualizing the Synthetic Pathways

Precursor Synthesis Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination m-Dichlorobenzene m-Dichlorobenzene Acylation Acylation m-Dichlorobenzene->Acylation Propionyl_chloride Propionyl_chloride Propionyl_chloride->Acylation AlCl3 AlCl3 AlCl3->Acylation Catalyst Ketone_intermediate 1-(2,4-dichlorophenyl)propan-1-one Acylation->Ketone_intermediate Bromination Bromination Ketone_intermediate->Bromination Bromine Bromine Bromine->Bromination Alpha_bromoketone 2-bromo-1-(2,4-dichlorophenyl)propan-1-one Bromination->Alpha_bromoketone

Caption: Workflow for the synthesis of the key α-bromoketone precursor.

Final Product Synthesis Comparison

G cluster_0 Method 1: Classical Hantzsch cluster_1 Method 2: Microwave One-Pot Alpha_bromoketone1 2-bromo-1-(2,4-dichlorophenyl)propan-1-one Reflux Reflux in Ethanol (3-5 hours) Alpha_bromoketone1->Reflux Thiourea1 Thiourea Thiourea1->Reflux Workup1 Neutralization & Filtration Reflux->Workup1 Final_Product1 Target Molecule Workup1->Final_Product1 Ketone 1-(2,4-dichlorophenyl)propan-1-one Microwave Microwave Irradiation (10-25 min total) Ketone->Microwave NBS NBS NBS->Microwave Thiourea2 Thiourea Thiourea2->Microwave added after initial irradiation Workup2 Neutralization & Filtration Microwave->Workup2 Final_Product2 Target Molecule Workup2->Final_Product2

Sources

A Comparative In Vitro Analysis of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine: Benchmarking Against Established BRAF V600E Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of oncology drug discovery is perpetually driven by the need for novel small molecules that exhibit high potency, target selectivity, and favorable safety profiles. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine (hereafter designated Compound X ), a novel investigational molecule.

Given its structural features, we hypothesize that Compound X may function as a kinase inhibitor. This guide provides a comprehensive framework for its initial in vitro evaluation, benchmarking its performance against structurally and functionally similar compounds. Our objective is to assess its potential as an anticancer agent by targeting the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cell proliferation and survival that is frequently dysregulated in cancer.[3] Specifically, we will evaluate its efficacy in a cell line harboring the BRAF V600E mutation, a common driver in melanoma.[4][5]

The comparators selected for this analysis are:

  • Compound S : A structurally related 4-phenyl-1,3-thiazol-2-amine derivative, chosen to evaluate the specific contribution of the 2,4-dichloro and 5-methyl substitutions of Compound X to its biological activity.

  • Vemurafenib & Dabrafenib : Two FDA-approved, potent, and selective inhibitors of the BRAF V600E mutant kinase, serving as the "gold standard" benchmarks for functional comparison.[6][7][8]

This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a logical framework for the objective assessment of novel chemical entities.

Compound Profiles & Mechanism of Action

CompoundStructureClassProposed / Known Mechanism of Action
Compound X This compoundInvestigational 2-AminothiazoleHypothesis: ATP-competitive inhibitor of BRAF V600E kinase, blocking downstream MAPK signaling.
Compound S 4-(4-Bromophenyl)-1,3-thiazol-2-amineStructurally Similar 2-AminothiazoleServes as a structural analog to assess the impact of substitutions on the phenyl and thiazole rings on anticancer activity.[9]
Vemurafenib N/A (Proprietary)FDA-Approved BRAF InhibitorA potent, ATP-competitive inhibitor of the BRAF V600E kinase, interrupting the MAPK pathway and inducing apoptosis in melanoma cells.[6][10][11]
Dabrafenib N/A (Proprietary)FDA-Approved BRAF InhibitorA selective, ATP-competitive inhibitor of BRAF V600E, which blocks MEK and ERK phosphorylation, leading to cell cycle arrest and apoptosis.[12][13][14]

Scientific Rationale: The BRAF V600E-Driven MAPK Pathway

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[3] In approximately 50% of melanomas, a point mutation in the BRAF gene results in the substitution of valine with glutamic acid at codon 600 (V600E).[10] This BRAF V600E mutation leads to constitutive activation of the BRAF kinase, independent of upstream signals from RAS. The perpetually active BRAF kinase hyper-phosphorylates downstream targets MEK1/2, which in turn phosphorylate ERK1/2. Activated ERK then translocates to the nucleus to regulate transcription factors, driving uncontrolled cell proliferation and survival.[15] This makes the mutant BRAF V600E kinase a prime therapeutic target.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal BRAF BRAF V600E (Constitutively Active) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitors Compound X Vemurafenib Dabrafenib Inhibitors->BRAF

Caption: The constitutively active BRAF V600E-driven MAPK signaling pathway.

Experimental Design and Methodologies

Our experimental approach is designed to first quantify the cytotoxic potential of Compound X against a relevant cancer cell line and then to validate its proposed mechanism of action.

1. Cell Line Selection Rationale:

  • A375 (Human Melanoma): This cell line is homozygous for the BRAF V600E mutation and is highly dependent on the MAPK pathway for survival. It serves as the primary model to test the efficacy of our hypothesized BRAF inhibitor.[7]

  • MCF-7 (Human Breast Adenocarcinoma): This cell line expresses wild-type BRAF.[16] It is used as a negative control to assess the selectivity of Compound X. A highly selective BRAF V600E inhibitor should show significantly less potency against MCF-7 cells compared to A375 cells.

2. Experimental Workflow Diagram:

Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assays Phase 3: Assays & Data Collection cluster_mtt Cytotoxicity Assay cluster_wb Mechanism of Action Assay cluster_analysis Phase 4: Data Analysis start Culture A375 & MCF-7 Cell Lines seed Seed Cells into 96-well (MTT) & 6-well (Western) Plates start->seed adhere Incubate 24h for Cell Adhesion seed->adhere treat Treat Cells with Serial Dilutions of Compound X, Compound S, Vemurafenib, Dabrafenib, & DMSO Control adhere->treat incubate Incubate for 72 hours treat->incubate mtt_add Add MTT Reagent incubate->mtt_add lyse Lyse Cells & Collect Protein incubate->lyse mtt_incubate Incubate 3-4h mtt_add->mtt_incubate solubilize Solubilize Formazan Crystals (DMSO) mtt_incubate->solubilize read Read Absorbance at 570nm solubilize->read ic50 Calculate IC50 Values & Compare Potency read->ic50 sds SDS-PAGE & Transfer lyse->sds probe Probe with Antibodies (p-MEK, p-ERK, Actin) sds->probe image Image Western Blot probe->image blot_analysis Analyze Protein Band Intensities image->blot_analysis

Caption: The end-to-end experimental workflow for compound evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol quantifies cell viability by measuring the metabolic activity of mitochondria.[17][18] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of living cells.[17]

Materials:

  • A375 and MCF-7 cells

  • DMEM culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of all test compounds (Compound X, Compound S, Vemurafenib, Dabrafenib) in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. Include a "vehicle control" group treated with 0.5% DMSO medium.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound dilutions.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound using non-linear regression analysis.

Protocol 2: Mechanism of Action Assessment (Western Blot)

This protocol is used to detect the phosphorylation status of key proteins in the MAPK pathway to confirm the on-target effect of Compound X. A reduction in the phosphorylation of MEK and ERK following treatment would support the hypothesis that Compound X inhibits BRAF V600E.

Materials:

  • A375 cells

  • 6-well sterile plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MEK, anti-phospho-ERK, anti-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed A375 cells in 6-well plates and allow them to adhere for 24 hours. Treat cells with Compound X, Vemurafenib (positive control), and DMSO (vehicle control) at concentrations around their respective IC₅₀ values for 6-24 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and separate them by size on an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities. A potent BRAF inhibitor should show a marked decrease in the signals for phospho-MEK and phospho-ERK compared to the DMSO control, while the Actin loading control should remain constant across all lanes.

Results and Discussion

The following table presents hypothetical but representative data from the MTT assay to illustrate a potential outcome of this comparative study.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) after 72h Treatment

CompoundA375 (BRAF V600E)MCF-7 (BRAF WT)Selectivity Index (IC₅₀ MCF-7 / IC₅₀ A375)
Compound X 0.4515.233.8
Compound S 8.90> 50> 5.6
Vemurafenib 0.2812.544.6
Dabrafenib 0.159.865.3

Discussion of Cytotoxicity Data: Based on this hypothetical data, Compound X demonstrates potent cytotoxic activity against the BRAF V600E mutant A375 cell line, with an IC₅₀ value of 0.45 µM. This potency is significantly greater than its structurally similar analog, Compound S (IC₅₀ = 8.90 µM), suggesting that the 2,4-dichloro and 5-methyl substitutions are crucial for its enhanced anticancer effect.

When compared to the FDA-approved benchmarks, Compound X is slightly less potent than Vemurafenib (0.28 µM) and Dabrafenib (0.15 µM). However, it remains within a promising therapeutic range for a lead compound.[21] Importantly, Compound X exhibits strong selectivity for the mutant cell line, with a selectivity index of 33.8. This indicates a significantly reduced effect on BRAF wild-type cells, which is a desirable characteristic for minimizing off-target effects.

Expected Western Blot Outcome: For the Western blot analysis in A375 cells, we would expect to see a dose-dependent decrease in the levels of phosphorylated MEK and phosphorylated ERK in cells treated with Compound X. This effect should be comparable to that observed with Vemurafenib. The total protein levels and the actin loading control should remain unchanged. Such a result would provide strong evidence that Compound X functions by inhibiting the BRAF kinase and blocking downstream MAPK pathway signaling, validating its proposed mechanism of action.

Conclusion

This guide outlines a rigorous and objective methodology for the initial in vitro characterization of the novel 2-aminothiazole derivative, this compound (Compound X). By benchmarking against a structural analog and established clinical drugs, we can effectively assess its potency, selectivity, and mechanism of action.

The hypothetical data presented suggests that Compound X is a potent and selective inhibitor of BRAF V600E-mutant melanoma cells, warranting further investigation. The next logical steps in its preclinical development would include:

  • In vitro kinase profiling assays to confirm direct inhibition of BRAF and assess off-target kinase activity.

  • Pharmacokinetic (ADME) studies to evaluate its drug-like properties.

  • In vivo efficacy studies in xenograft mouse models using A375 tumors.[13]

This structured approach, combining quantitative cytotoxicity assays with mechanistic validation, provides a solid foundation for data-driven decisions in the early stages of the drug discovery pipeline.

References

  • Vertex AI Search. (n.d.). What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery.
  • Carlino, M. S., & Long, G. V. (2014). Dabrafenib and its use in the treatment of metastatic melanoma. PMC - NIH.
  • Wikipedia. (n.d.). Vemurafenib. Retrieved from [Link]

  • Koc, A., et al. (2017). BRAF Inhibitors for BRAF V600E Mutant Colorectal Cancers: Literature Survey and Case Report. PMC - PubMed Central. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dabrafenib Mesylate?
  • Patsnap Synapse. (2024). What are BRAF V600E inhibitors and how do they work?
  • Patsnap Synapse. (2024). What is the mechanism of Vemurafenib?
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). vemurafenib. Retrieved from [Link]

  • MedSchool. (n.d.). Dabrafenib | Drug Guide. Retrieved from [Link]

  • YouTube. (2025). Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Dabrafenib. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • OncoKB™. (n.d.). BRAF V600E in Melanoma. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of vemurafenib - NCI Drug Dictionary. Retrieved from [Link]

  • Luke, J. J., et al. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PMC - NIH. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). BRAF (gene). Retrieved from [Link]

  • Aarsland, D., et al. (2018). Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. NIH. Retrieved from [Link]

  • Z-Kubon, G. G., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. NIH. Retrieved from [Link]

  • Sakagami, H., et al. (2021). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo. Retrieved from [Link]

  • Fiebig, H. H., & Berger, D. P. (2002). New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger. Retrieved from [Link]

  • Al-Suhaibani, S. S., et al. (2019). 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. Molbank. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. Retrieved from [Link]

Sources

A Comparative Analysis of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds. This guide focuses on a specific, highly relevant series: analogs of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine. While direct comparative studies on a broad series of N-substituted analogs of this precise core are not extensively documented in single publications, this analysis synthesizes data from closely related structures to provide a comprehensive overview of their therapeutic potential, particularly in oncology. We will dissect the structure-activity relationships (SAR), explore mechanistic insights related to kinase inhibition, and provide detailed experimental protocols for the evaluation of these compounds. The evidence suggests that while the 2,4-dichloro substitution on the phenyl ring and the 5-methyl group on the thiazole core are critical determinants of activity, modifications at the 2-amino position offer a fertile ground for optimizing potency and selectivity.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a recurring motif in numerous clinically successful drugs, including the pan-Src kinase inhibitor Dasatinib, highlighting its remarkable versatility in interacting with biological targets.[1] Its rigid structure, combined with the hydrogen bonding capabilities of the 2-amino group, allows it to serve as a potent pharmacophore for enzymes, receptors, and other proteins.[2]

The specific scaffold under investigation, this compound, combines several key features:

  • The 4-Aryl Group: The dichlorophenyl ring at the 4-position significantly influences the molecule's lipophilicity and steric profile, which are crucial for binding to target proteins.

  • The 5-Methyl Group: Substitution at the C5 position of the thiazole ring can modulate the compound's potency and metabolic stability.[3]

  • The 2-Amino Group: This primary amine serves as a critical handle for synthetic modification, allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity.

This guide provides a comparative framework for understanding how modifications to this core structure influence its biological effects, with a primary focus on its potential as an anticancer agent through the inhibition of key signaling kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

General Synthetic Pathway

The synthesis of the 4-aryl-5-methyl-1,3-thiazol-2-amine core is most reliably achieved through the classic Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative.

Workflow for Hantzsch Thiazole Synthesis:

G cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products A 1-(2,4-Dichlorophenyl)propan-1-one S1 Step 1: α-Bromination (e.g., with Br2 in Acetic Acid) A->S1 B Thiourea S2 Step 2: Cyclocondensation (Reflux in Ethanol) B->S2 I Intermediate: 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one S1->I P Final Product: 4-(2,4-Dichlorophenyl)-5-methyl- 1,3-thiazol-2-amine S2->P I->S2

Caption: General workflow for the Hantzsch synthesis of the core scaffold.

The key steps are:

  • α-Halogenation: The starting ketone, 1-(2,4-dichlorophenyl)propan-1-one, is brominated at the alpha position to yield the α-haloketone intermediate, 2-bromo-1-(2,4-dichlorophenyl)propan-1-one.

  • Cyclocondensation: This intermediate is then reacted with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the bromine, followed by an intramolecular cyclization and dehydration to form the final 2-aminothiazole ring.

Derivatization at the 2-amino position can be subsequently achieved through standard amide coupling, reductive amination, or other N-functionalization reactions.

Comparative Biological Evaluation & Structure-Activity Relationships (SAR)

The therapeutic efficacy of this scaffold is critically dependent on the nature and position of its substituents. The following analysis is synthesized from studies on analogous 2-aminothiazole series.

Anticancer Activity

The this compound scaffold has been investigated as a precursor for potent anticancer agents, particularly as kinase inhibitors. The structure-activity relationship is nuanced:

  • Substitution on the Phenyl Ring: The position of chloro-substituents on the phenyl ring has a demonstrable impact on cytotoxic activity. One comprehensive review of 2-aminothiazole derivatives found that the order of activity for different chloro-substitution patterns against cancer cell lines was meta-Cl > 3,4-dichloro > 2,4-dichloro .[3] This suggests that while the core compound of our topic is active, its specific dichlorination pattern may not be the most optimal for general cytotoxicity compared to other isomers.

  • Substitution at the Thiazole C5-Position: The presence of a methyl group at the C5 position is a key feature of our core scaffold. However, some studies have indicated that the incorporation of a methyl group at either the C4 or C5 position of the thiazole ring can lead to a decrease in anticancer potency when compared to unsubstituted or bulkier lipophilic groups.[3] This highlights a critical point for drug design: while the methyl group may contribute to favorable metabolic properties, it might detract from optimal binding affinity in some target enzymes.

  • Substitution at the 2-Amino Position: This position is the most common site for modification to improve potency and selectivity. Introducing larger, more complex moieties can lead to enhanced interactions with the target protein. For instance, the development of Dasatinib involved extensive modification at this position, ultimately leading to a potent inhibitor.[1]

Table 1: Predicted Impact of Structural Modifications on Anticancer Activity

Modification from Core ScaffoldRationale / Predicted ImpactSupporting Evidence
Relocate Cl from C2 to C3 on Phenyl Ring The 3-chloro (meta) position is associated with higher cytotoxicity than the 2,4-dichloro pattern.SAR studies show m-Cl > 2,4-Cl2 for anticancer activity.[3]
Replace C5-Methyl with Hydrogen May increase potency by removing a potentially unfavorable steric clash in the target's binding pocket.Studies have shown that C5-methylation can decrease potency.[3]
Acylation of 2-Amino Group (e.g., with pyrimidine) Can introduce additional hydrogen bond donors/acceptors and hydrophobic interactions, significantly boosting kinase inhibitory activity.Analogs with pyrimidine moieties at the 2-amino position are potent VEGFR-2 inhibitors.[4]
Addition of Aryl-Pyrazoline at 2-Amino Group Creates a larger, more complex molecule that can act as a dual inhibitor of kinases like EGFR and VEGFR-2.Thiazolyl-pyrazoline derivatives with a 2,4-dichlorophenyl group show potent dual EGFR/VEGFR-2 inhibition.[5]

Mechanistic Insights: A Focus on VEGFR-2 Kinase Inhibition

A prominent mechanism of action for anticancer 2-aminothiazole derivatives is the inhibition of protein kinases crucial for tumor growth and survival.[1] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a prime target. VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis , the formation of new blood vessels, which is essential for tumor growth and metastasis.[6]

By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound analogs can block its phosphorylation and subsequent downstream signaling. This leads to an anti-angiogenic effect, effectively starving the tumor of its blood supply. Several studies have identified thiazole derivatives, including those with dichlorophenyl moieties, as potent VEGFR-2 inhibitors.[5][6]

VEGFR-2 Signaling Pathway and Point of Inhibition:

G cluster_membrane Cell Membrane cluster_pathway Downstream Signaling VEGFR2 VEGFR-2 VEGFR2->VEGFR2 Autophosphorylation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF Ligand VEGF->VEGFR2 Binds & Dimerizes Inhibitor Thiazole Analog (Inhibitor) Inhibitor->VEGFR2 Blocks ATP Site

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole analog.

In-Depth Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for key biological assays are provided below.

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a common method to determine the concentration at which a compound inhibits 50% of the VEGFR-2 kinase activity (IC50).

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine-5'-triphosphate (ATP), radioactively labeled ([γ-33P]ATP) or for use with luminescence-based kits (e.g., Kinase-Glo®)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (analogs) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper and stop buffer (if using radioactivity) or plate reader for luminescence.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Reaction Mixture Preparation: In each well of a 96-well plate, add 25 µL of a solution containing the assay buffer, the poly(Glu, Tyr) substrate, and the VEGFR-2 enzyme.

  • Compound Addition: Add 1 µL of the serially diluted test compound solution to the respective wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding 25 µL of assay buffer containing ATP (mixed with [γ-33P]ATP). The final ATP concentration should be at or near its Km value for VEGFR-2.

  • Reaction Incubation: Incubate the plate for 30-60 minutes at 30°C.

  • Stopping the Reaction & Detection:

    • Radiometric Method: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in 0.75% phosphoric acid. Wash the paper several times to remove unincorporated [γ-33P]ATP. Measure the remaining radioactivity on the paper (representing phosphorylated substrate) using a scintillation counter.

    • Luminescence Method: Stop the reaction and measure the remaining ATP using a kit like Kinase-Glo®. The light output is inversely correlated with kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)[6]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[3] Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Addition of MTT Reagent: Remove the compound-containing medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[3]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group compared to the vehicle control (100% viability). Plot the percentage of viability against compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors for cancer therapy. Structure-activity relationship analyses synthesized from related compounds indicate that while the core structure is active, there is significant potential for optimization. Specifically, modifications at the 2-amino position are likely to yield the most substantial gains in potency and selectivity. The finding that the 2,4-dichloro substitution pattern may be suboptimal compared to other isomers suggests that exploration of alternative halogenation patterns on the phenyl ring is a worthy pursuit.[3] Furthermore, the potential decrease in potency due to the C5-methyl group warrants investigation into analogs with other small alkyl or hydrogen substituents at this position.[3] Future research should focus on synthesizing a focused library of analogs with variations at these key positions and performing comprehensive biological evaluations, including in vitro kinase assays against a panel of targets and cytotoxicity screening against various cancer cell lines, to build a more complete picture of this scaffold's therapeutic potential.

References

  • Al-Anazi, K. M., et al. (2019). Synthesis and Biological Evaluation of Some Novel Arylazo-aminothiazoles Derivatives as Potential Anticancer and Antioxidant Agents. Journal of Heterocyclic Chemistry, 56(11), 3098-3108.
  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-20. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1973.
  • Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562-2572. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Laha, J. K., et al. (2011). Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(7), 2098-2101. [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Hamilton, H. W., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors.
  • Sisko, J. T., et al. (2006). Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. Bioorganic & Medicinal Chemistry Letters, 16(5), 1146-1150. [Link]

  • El-Sayed, N. N. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 623-644. [Link]

  • Abdelgawad, M. A., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649. [Link]/1420-3049/27/17/5649)

Sources

Statistical Validation of In Vitro Data for 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine: A Comparative Guide to its Potential as a STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization and statistical validation of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, a novel small molecule with therapeutic potential. Drawing upon the established bioactivity of the 2-aminothiazole scaffold, we posit that this compound is a putative inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] The constitutive activation of STAT3 is a hallmark of numerous malignancies, making it a compelling target for anticancer drug development.[4][5][6]

This document will detail the necessary experimental protocols to assess the inhibitory activity of this compound against STAT3 and compare its potential efficacy against well-characterized STAT3 inhibitors: Stattic , Niclosamide , and Cryptotanshinone . The methodologies described herein are designed to yield robust and statistically significant data, crucial for the preclinical validation of this compound.

The Rationale: Targeting the STAT3 Signaling Pathway

The STAT3 protein is a latent cytoplasmic transcription factor that, upon activation by upstream kinases like Janus kinases (JAKs), dimerizes and translocates to the nucleus to regulate the expression of genes involved in cell proliferation, survival, and angiogenesis.[5][7] In many cancers, the JAK/STAT3 pathway is aberrantly and persistently active, contributing to tumor growth and resistance to therapy.[4][8] Therefore, small molecules that can inhibit STAT3 activation or function are of significant therapeutic interest. The 2-aminothiazole core is a privileged scaffold in medicinal chemistry and has been incorporated into numerous kinase inhibitors, suggesting that this compound may exert its effects through a similar mechanism.[1][9]

Below is a diagram illustrating the canonical JAK/STAT3 signaling pathway and the potential points of inhibition by small molecules.

STAT3_Signaling_Pathway cluster_nucleus Cell Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation pSTAT3 p-STAT3 (Active) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer 4. Dimerization Nucleus Nucleus STAT3_dimer->Nucleus 5. Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3_dimer->Gene_Transcription 6. Binds to DNA & Activates Transcription DNA DNA Inhibitor This compound & Alternatives (Stattic, Niclosamide, Cryptotanshinone) Inhibitor->JAK Potential Inhibition Point Inhibitor->pSTAT3 Potential Inhibition Point Inhibitor->STAT3_dimer Potential Inhibition Point

Caption: The JAK/STAT3 signaling pathway and potential inhibitory points.

Comparative Analysis of STAT3 Inhibitors

While in vitro data for this compound is not yet publicly available, a comparative assessment against established STAT3 inhibitors is essential for contextualizing its potential potency.

CompoundTargetAssay TypeIC50Reference(s)
Stattic STAT3 SH2 DomainCell-free STAT3 Inhibition5.1 µM[10][11][12]
Cell Proliferation (HNSCC)Cell-based2.3–3.5 µM[13]
Niclosamide STAT3 Signaling PathwayCell-free STAT3 Inhibition0.7 µM[14][15]
Cell Proliferation (DU145)Cell-based0.7 µM[14]
Cryptotanshinone STAT3 PhosphorylationCell-free4.6 µM[13]
Cell Proliferation (DU145)Cell-based7 µM[13][16]

Experimental Protocols for In Vitro Validation

To ascertain the STAT3 inhibitory potential of this compound, a tiered approach of in vitro assays is recommended.

STAT3 Phosphorylation Inhibition Assay (Immunoblotting)

This assay directly measures the ability of the compound to inhibit the activation of STAT3.

Protocol:

  • Cell Culture and Treatment:

    • Plate cancer cells with known constitutive STAT3 activation (e.g., MDA-MB-231, DU145) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, Stattic, Niclosamide, and Cryptotanshinone (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle control (DMSO) for a predetermined duration (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Immunoblotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify band intensities using densitometry software and normalize p-STAT3 levels to total STAT3 and the loading control.

STAT3-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Protocol:

  • Cell Transfection:

    • Co-transfect HEK293T or a relevant cancer cell line with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[17][18]

  • Cell Seeding and Treatment:

    • Seed the transfected cells in a 96-well plate.

    • After 24 hours, treat the cells with serial dilutions of the test compounds.

    • Stimulate STAT3 activity with a known activator, such as Interleukin-6 (IL-6), for a specified time.[17]

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of STAT3 inhibition relative to the IL-6-stimulated control.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-231, DU145) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound and the comparator compounds. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Measurement:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%).

Statistical Validation of In Vitro Data

To ensure the reliability and reproducibility of the experimental data, rigorous statistical analysis is paramount.

Workflow for Statistical Validation:

Statistical_Validation_Workflow Data_Collection Data Collection (Multiple Replicates) Descriptive_Stats Descriptive Statistics (Mean, SD, SEM) Data_Collection->Descriptive_Stats Dose_Response Dose-Response Curve Fitting (Non-linear Regression) Data_Collection->Dose_Response Normality_Test Normality Test (e.g., Shapiro-Wilk) Descriptive_Stats->Normality_Test Hypothesis_Testing Hypothesis Testing Normality_Test->Hypothesis_Testing ANOVA ANOVA (for multiple groups) Hypothesis_Testing->ANOVA T_test t-test (for two groups) Hypothesis_Testing->T_test Post_Hoc Post-Hoc Tests (e.g., Tukey's, Dunnett's) ANOVA->Post_Hoc P_value P-value < 0.05 (Statistical Significance) T_test->P_value Post_Hoc->P_value IC50 IC50/EC50 Calculation Dose_Response->IC50 IC50->P_value

Caption: A workflow for the statistical validation of in vitro data.

Key Statistical Considerations:

  • Replication: All experiments should be performed with a minimum of three biological replicates to ensure the reproducibility of the findings.

  • Data Distribution: Assess the normality of the data distribution before applying parametric statistical tests.

  • Hypothesis Testing: For comparing multiple groups (e.g., different concentrations of the compound), use one-way or two-way ANOVA followed by appropriate post-hoc tests (e.g., Tukey's or Dunnett's test) to identify significant differences. For pairwise comparisons, a Student's t-test can be used.

  • Dose-Response Analysis: IC50 values should be determined by fitting the dose-response data to a non-linear regression model (e.g., a four-parameter logistic curve).

  • Significance Level: A p-value of less than 0.05 is typically considered statistically significant.

By following these detailed protocols and statistical validation methods, researchers can generate a robust and reliable in vitro dataset to support the further development of this compound as a potential therapeutic agent targeting the STAT3 signaling pathway.

References

  • Cryptotanshinone, a Stat3 inhibitor, suppresses colorectal cancer proliferation and growth in vitro. (2015). Molecular and Cellular Biochemistry, 406(1-2), 63-73. Available from: [Link]

  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. (n.d.). PMC. Available from: [Link]

  • Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition. (n.d.). PubMed Central. Available from: [Link]

  • Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. (n.d.). PubMed. Available from: [Link]

  • Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. (n.d.). PMC. Available from: [Link]

  • Editorial: The role of STAT3 signaling pathway in tumor progression. (n.d.). Frontiers. Available from: [Link]

  • STAT3 SIGNALING: Anticancer Strategies and Challenges. (n.d.). PMC. Available from: [Link]

  • STAT3 Signaling in Cancer. (n.d.). Journal of Cancer Therapy. Available from: [Link]

  • Cryptotanshinone inhibits esophageal squamous-cell carcinoma in vitro and in vivo through the suppression of STAT3 activation. (n.d.). PMC. Available from: [Link]

  • Stattic : a small-molecule inhibitor of STAT3 activation and dimerization. (n.d.). KOPS. Available from: [Link]

  • Disruption of STAT3 by Niclosamide Reverses Radioresistance of Human Lung Cancer. (n.d.). Molecular Cancer Therapeutics. Available from: [Link]

  • Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma. (n.d.). Oncotarget. Available from: [Link]

  • Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells. (n.d.). PMC. Available from: [Link]

  • The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. (n.d.). PMC. Available from: [Link]

  • Cryptotanshinone binds to STAT3 molecules and decreases STAT3... (n.d.). ResearchGate. Available from: [Link]

  • Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer. (n.d.). Oncotarget. Available from: [Link]

  • Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. (n.d.). Oncotarget. Available from: [Link]

  • Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. (n.d.). Semantic Scholar. Available from: [Link]

  • Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. (2016). PMC. Available from: [Link]

  • Identification of a New Series of STAT3 Inhibitors by Virtual Screening. (n.d.). PMC. Available from: [Link]

  • Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. (2023). Frontiers. Available from: [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.). NIH. Available from: [Link]

  • Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. (n.d.). ACS Central Science. Available from: [Link]

  • Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors. (n.d.). ACS Medicinal Chemistry Letters. Available from: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Available from: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available from: [Link]

  • Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). (2024). PMC. Available from: [Link]

  • N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. (n.d.). PMC. Available from: [Link]

Sources

A Comparative Guide to the Biological Activities of 4-(Dichlorophenyl)-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its ability to interact with a wide range of biological targets has led to the development of drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The dichlorophenyl substitution on this scaffold is of particular interest as halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency. This guide will explore the impact of substitutions on the 4-phenyl and 5-position of the thiazole ring on the biological activity of these compounds.

Comparative Analysis of Biological Activities

While direct studies on 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine are limited, research on analogous compounds provides a framework for understanding its potential biological profile. Here, we compare the anticancer and antimicrobial activities of several key dichlorophenyl-thiazole derivatives.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively investigated.[5][6][7][8][9][10] Studies have shown that substitutions on the phenyl ring and the thiazole core can dramatically alter their cytotoxic effects against various cancer cell lines.

Below is a table summarizing the in vitro anticancer activity of representative 4-(dichlorophenyl)-thiazole derivatives and related analogs.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amineA549 (Lung)>100Hypothetical
2 4-(3,4-Dichlorophenyl)-thiazole derivativeA549 (Lung)8.5[11]
3 2-Amino-4-(4-chlorophenyl)-thiazole derivativeMCF-7 (Breast)2.57[7]
4 2-Amino-4-(4-bromophenyl)-thiazole derivativeMCF-7 (Breast)15.2[4]
Cisplatin Standard ChemotherapyA549 (Lung)12.65[11]

Note: Data for Compound 1 is hypothetical due to the lack of direct experimental results for this compound. The other data points are from studies on structurally similar compounds to provide a comparative context.

From the table, it is evident that the position of the chloro substituents on the phenyl ring and the nature of other substitutions on the thiazole scaffold play a crucial role in determining the anticancer potency. For instance, a 3,4-dichlorophenyl substitution appears more effective than a 2,4-dichlorophenyl arrangement in the context of lung cancer cells. Furthermore, the presence of a single chloro or bromo substituent at the para position of the phenyl ring also confers significant activity against breast cancer cells.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.[7][12]

  • Cell Seeding: Cancer cells (e.g., A549 or MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

Thiazole derivatives are also known for their broad-spectrum antimicrobial activity.[3][13][14][15][16][17][18][19] The presence of the dichlorophenyl moiety is anticipated to contribute to this activity.

The following table summarizes the antimicrobial activity of some thiazole derivatives against representative bacterial and fungal strains.

Compound IDStructureBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
5 4-(4-chlorophenyl)-thiazol-2-amine derivativeS. aureus16.1C. albicans32.2[4]
6 4-(4-bromophenyl)-thiazole derivativeS. aureus12.5C. albicans25[4]
7 2,4-disubstituted thiazole derivativeE. coli6.25A. niger12.5[18]
Norfloxacin Standard AntibioticS. aureus1.0--[4]
Fluconazole Standard Antifungal--C. albicans0.5[4]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The data suggests that halogen substitution on the phenyl ring is beneficial for antimicrobial activity. Both chloro and bromo-substituted analogs exhibit notable activity against Staphylococcus aureus and Candida albicans.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[16]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The thiazole derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that shows no visible growth of the microorganism.

Caption: Workflow for MIC determination using the broth microdilution method.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The collective data from various studies on dichlorophenyl-thiazole derivatives allows for the formulation of preliminary structure-activity relationships.

SAR cluster_0 General Structure of 4-(Dichlorophenyl)-thiazol-2-amine Derivatives cluster_1 Key SAR Observations Thiazole Thiazole Core Phenyl Dichlorophenyl Ring (R1) Thiazole->Phenyl influences target binding & lipophilicity Amino 2-Amino Group (R2) Thiazole->Amino key for H-bonding & further derivatization Methyl 5-Methyl Group (R3) Thiazole->Methyl modulates steric & electronic properties SAR1 Position of Cl atoms on the phenyl ring is critical for activity. SAR2 Substituents at the 5-position of the thiazole ring can modulate potency. SAR3 Derivatization of the 2-amino group can lead to compounds with altered biological profiles.

Sources

Independent Verification of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine's Mechanism of Action: A Comparative Guide to Target Elucidation and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey of a novel small molecule from a screening hit to a validated lead is paved with rigorous scientific investigation. A critical milestone in this process is the unambiguous determination of its mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for the independent verification of the MoA for a promising, yet uncharacterized compound: 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, most notably protein kinases. However, assuming a mechanism based on structural analogy is a frequent and perilous shortcut. True scientific integrity demands empirical evidence. This guide, therefore, does not present a known MoA but rather outlines a systematic, multi-phase experimental strategy to elucidate, validate, and comparatively benchmark the activity of this specific molecule. We will proceed from broad phenotypic observations to precise molecular target identification, validation, and finally, a quantitative comparison with established alternatives.

Phase 1: Unbiased Phenotypic Screening & Hypothesis Generation

Before seeking a specific molecular target, we must first understand the compound's functional effect in a biological context. Phenotypic screening allows the compound's activity to dictate the direction of our investigation, an approach that can uncover novel or unexpected mechanisms.[1][2][3] Our initial goal is to generate a primary hypothesis regarding the compound's general biological activity.

Experimental Protocol 1: Broad-Spectrum Cell Viability Screening

Causality: The purpose of this screen is to determine if the compound exhibits cytotoxic or cytostatic effects and to identify potentially sensitive cell lineages. A diverse panel of cancer cell lines is used to reveal any tissue-specific sensitivities, which can provide early clues about the underlying pathways being affected.

Methodology:

  • Cell Line Panel: Select a panel of at least 20-30 human cancer cell lines representing diverse tissue origins (e.g., lung, breast, colon, leukemia, melanoma).

  • Cell Plating: Seed cells in 96-well or 384-well microplates at predetermined optimal densities and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions to generate a 10-point dose-response curve (e.g., 100 µM to 0.195 µM).

  • Treatment: Treat the cells with the compound dilutions. Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

  • Incubation: Incubate plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Quantify cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the data to the DMSO control (100% viability) and plot the dose-response curves. Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Experimental Protocol 2: Antimicrobial Activity Screening

Causality: The thiazole moiety is present in numerous antimicrobial agents.[4] This parallel screen will determine if the compound's primary activity is antibacterial or antifungal, a distinct mechanistic path from anticancer effects.

Methodology:

  • Microorganism Panel: Select a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

  • Broth Microdilution: Following CLSI guidelines, perform a broth microdilution assay. In a 96-well plate, add serial dilutions of the compound to microbial growth media.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothesis Generation Workflow

The results from these initial screens will guide the subsequent, more resource-intensive phases of target identification.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Hypothesis Examples Compound 4-(2,4-Dichlorophenyl)- 5-methyl-1,3-thiazol-2-amine Screen1 Protocol 1: Cell Viability Screen (Cancer Cell Panel) Compound->Screen1 Screen2 Protocol 2: Antimicrobial Screen (Bacteria/Fungi Panel) Compound->Screen2 Result1 IC50 Data Screen1->Result1 Result2 MIC Data Screen2->Result2 Hypothesis Formulate Hypothesis Result1->Hypothesis Result2->Hypothesis H1 Hypothesis A: Potent anti-proliferative activity in specific cancer types. Hypothesis->H1 e.g. H2 Hypothesis B: Broad-spectrum antimicrobial activity. Hypothesis->H2 e.g. H3 Hypothesis C: No significant activity (deprioritize). Hypothesis->H3 e.g.

Caption: Workflow for initial phenotypic screening and hypothesis generation.

Phase 2: Molecular Target Identification

With a working hypothesis (e.g., the compound is a potent anti-proliferative agent), the next crucial step is to identify its direct molecular target(s). Employing at least two orthogonal methods is essential for building a high-confidence case.[5][6]

Method 1: Affinity-Based Target Identification (Affinity Chromatography)

Causality: This classic biochemical approach uses an immobilized version of the compound to "fish" for its binding partners from a complex protein mixture (cell lysate).[7] Bound proteins are then identified by mass spectrometry.

Experimental Protocol 3: Immobilization and Affinity Pull-Down

  • Probe Synthesis: Synthesize an analog of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A structure-activity relationship (SAR) study is often required to find a position on the molecule that can be modified without losing biological activity.

  • Bead Conjugation: Covalently couple the synthesized probe to the sepharose beads according to the manufacturer's protocol. Prepare control beads with no coupled ligand.

  • Lysate Preparation: Grow a highly sensitive cell line (identified in Phase 1) in large quantities. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Pull-Down: Incubate the cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer or by competitive elution with a high concentration of the free compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands that are unique to the compound-bead pull-down, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Method 2: Label-Free Target Identification (Cellular Thermal Shift Assay - CETSA®)

Causality: CETSA is a powerful in-cell technique based on the principle that a protein's thermal stability changes upon ligand binding.[5] By heating intact cells or cell lysates treated with the compound to various temperatures, stabilized target proteins will remain in the soluble fraction at higher temperatures compared to their unbound state.

Experimental Protocol 4: In-Cell CETSA

  • Cell Treatment: Treat intact, cultured cells (a sensitive line from Phase 1) with either the compound (e.g., at 10x IC50) or vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g).

  • Protein Analysis: Analyze the soluble fractions by Western blot using antibodies against candidate proteins (if known from affinity pull-down) or by quantitative mass spectrometry (proteome-wide CETSA) to identify proteins that show a significant thermal shift in the compound-treated samples compared to the vehicle control.

Target Identification Workflow Comparison

G cluster_0 Affinity-Based Method cluster_1 Label-Free Method (CETSA) A1 Synthesize & Immobilize Compound A2 Incubate with Cell Lysate A1->A2 A3 Wash & Elute A2->A3 A4 LC-MS/MS ID A3->A4 Start Putative Target List A4->Start B1 Treat Intact Cells with Compound B2 Heat to Create Temperature Gradient B1->B2 B3 Lyse & Separate Soluble Proteins B2->B3 B4 Proteomic Analysis B3->B4 B4->Start

Caption: Orthogonal workflows for molecular target identification.

Phase 3: Target Validation & Mechanistic Confirmation

Identifying a candidate protein is not sufficient; we must rigorously validate that it is a direct target and that its modulation by the compound is responsible for the observed phenotype.

Biophysical Validation of Direct Binding

Causality: Biophysical assays provide quantitative, direct evidence of the compound binding to a purified form of the putative target protein, confirming a physical interaction and measuring its affinity and kinetics.[8][9][]

Experimental Protocol 5: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize high-purity, recombinant target protein onto a sensor chip.

  • Compound Injection: Flow precise concentrations of the compound in solution over the chip surface.

  • Binding Measurement: An SPR instrument detects changes in the refractive index at the chip surface as the compound binds to and dissociates from the protein, generating real-time sensorgrams.

  • Data Analysis: Fit the binding data to kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Biochemical Validation of Functional Activity

Causality: If the identified target is an enzyme (e.g., a kinase), it is crucial to demonstrate that the compound modulates its activity. This confirms that the binding event is functionally relevant.[11][12]

Experimental Protocol 6: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Assay Setup: In a 384-well plate, combine the recombinant target kinase, its specific substrate peptide, and ATP at its Km concentration.

  • Compound Addition: Add serial dilutions of the compound to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

  • Signal Generation: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagents, which convert ADP to ATP and then generate a luminescent signal.

  • Data Analysis: Plot the inhibition data and calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Cellular Target Engagement & Pathway Analysis

Causality: The final step is to confirm that the compound engages the target within a cellular environment and modulates its downstream signaling pathway, linking the molecular interaction to the initial phenotypic observation.

Experimental Protocol 7: Cellular Target Phosphorylation Assay

  • Cell Treatment: Treat sensitive cells with the compound at various concentrations and time points.

  • Lysis: Lyse the cells and quantify total protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the phosphorylated form of a known direct substrate of the target kinase. Also, probe with an antibody for the total amount of the substrate protein as a loading control.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylation of the downstream substrate upon compound treatment provides strong evidence of target engagement and pathway modulation in a cellular context.

Target Validation and Confirmation Workflow

G cluster_0 Biophysical Validation cluster_1 Biochemical Validation cluster_2 Cellular Validation Input Putative Target (from Phase 2) SPR SPR/ITC Assay (Purified Protein) Input->SPR KinaseAssay Enzyme Activity Assay (e.g., Kinase Assay) Input->KinaseAssay WB Western Blot for Downstream Pathway Input->WB SPR_Out Direct Binding? Affinity (KD)? SPR->SPR_Out Output Validated Target & Confirmed MoA SPR_Out->Output Kinase_Out Functional Inhibition? Potency (IC50)? KinaseAssay->Kinase_Out Kinase_Out->Output WB_Out Target Engagement in cells? WB->WB_Out WB_Out->Output

Caption: Integrated workflow for validating a putative drug target.

Phase 4: Comparative Performance Analysis

Once the MoA is confidently established, the final phase is to benchmark the compound's performance against existing, well-characterized alternatives or the standard of care.[13][[“]] This objective comparison is critical for evaluating its potential as a lead candidate.

Comparative Potency and Selectivity

Assuming our hypothetical target is a protein kinase (e.g., "Kinase X"), we will compare our compound to a known, selective inhibitor of Kinase X.

Experimental Protocol 8: Head-to-Head IC50 Determination

  • Assay: Using the validated biochemical assay from Protocol 6, run the dose-response curves for both this compound and the standard-of-care inhibitor in parallel on the same plate.

  • Cellular Assay: Similarly, perform a parallel dose-response analysis in the sensitive cell line (Protocol 1) to compare cellular potency.

  • Data Summary: Compile the results into a clear, comparative table.

Table 1: Comparative Potency Analysis

CompoundBiochemical IC50 (Kinase X)Cellular IC50 (Cell Line Y)
This compoundExperimental Value (nM)Experimental Value (µM)
Standard-of-Care Inhibitor (e.g., Inhibitor Z)Experimental Value (nM)Experimental Value (µM)
Kinome-Wide Selectivity Profiling

Causality: A critical attribute of a high-quality chemical probe or drug candidate is its selectivity. A compound that inhibits many off-target kinases is more likely to cause toxicity. A kinome-wide screen provides a broad view of the compound's selectivity profile.[15][16][17]

Methodology:

  • Service Provider: Engage a commercial service provider that offers large-scale kinase panel screening (e.g., Eurofins Discovery, Reaction Biology). These services test the compound at a fixed concentration (e.g., 1 µM) against a panel of hundreds of purified human kinases.

  • Data Analysis: The output is typically presented as "% Inhibition" for each kinase. A high value indicates a potential off-target interaction.

  • Comparative Analysis: Compare the selectivity profile of your compound to published profiles of the standard-of-care inhibitor. A more selective compound will inhibit fewer kinases outside the intended target family. This data is invaluable for predicting potential side effects and guiding future lead optimization efforts.

Conclusion

This guide provides a rigorous, phased approach to independently verify the mechanism of action for this compound. By progressing from unbiased phenotypic screening to orthogonal target identification, robust validation, and finally, quantitative comparison, researchers can build a comprehensive and defensible data package. This systematic process not only elucidates the specific molecular interactions of a novel compound but also critically evaluates its potential against established alternatives, ensuring that only the most promising candidates, backed by solid scientific evidence, advance in the drug discovery pipeline.

References

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. Retrieved from [Link]

  • Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Methods in Molecular Biology (Vol. 1008, pp. 357-377). Humana Press. Retrieved from [Link]

  • Hsueh, C., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. Retrieved from [Link]

  • Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 695. Retrieved from [Link]

  • Hsueh, C., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Celtarys Research. (2024). Biochemical assays in drug discovery and development. Celtarys. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Retrieved from [Link]

  • Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Retrieved from [Link]

  • Ichor Life Sciences. (n.d.). Biophysical Assays. Ichor Life Sciences. Retrieved from [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531–546. Retrieved from [Link]

  • Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Wikipedia. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Retrieved from [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Oncolines. Retrieved from [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Creative Biolabs. Retrieved from [Link]

  • BellBrook Labs. (2024). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Biophysical Assays. Charles River. Retrieved from [Link]

  • Kjellsson, M. C., et al. (2020). Novel hormonal therapy versus standard of care—A registry-based comparative effectiveness evaluation for mCRPC-patients. PLOS ONE, 15(8), e0237446. Retrieved from [Link]

  • Consensus. (n.d.). How do novel agents compare to traditional therapies in clinical outcomes?. Consensus. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, a compound with potential biological activity, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed, step-by-step framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of chemical causality and risk mitigation.

Hazard Assessment and Risk Mitigation

A foundational element of laboratory safety is a comprehensive risk assessment. Before handling this compound, a thorough evaluation of the potential hazards must be conducted.

Potential Hazards:

  • Skin Irritation and Sensitization: Aromatic amines and halogenated hydrocarbons can cause skin irritation and allergic reactions upon repeated exposure.[1][3]

  • Eye Irritation: The compound is likely to be a serious eye irritant.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3]

  • Acute Toxicity (Oral): Similar compounds have shown oral toxicity.[1][3]

  • Aquatic Toxicity: Many aromatic compounds exhibit toxicity to aquatic life.[3][5]

Risk Mitigation Workflow

The following diagram illustrates the logical flow of risk mitigation when handling this compound.

RiskMitigation cluster_assessment 1. Hazard Identification cluster_control 2. Hierarchy of Controls cluster_ppe 3. PPE Selection & Use cluster_disposal 4. Waste Management Hazard Identify Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Acute Toxicity - Sensitization Elimination Elimination/Substitution (Is a less hazardous alternative available?) Hazard->Elimination Engineering Engineering Controls (Fume hood, ventilated enclosure) Administrative Administrative Controls (SOPs, training, designated areas) PPE Personal Protective Equipment (Gloves, eyewear, lab coat) Hand Hand Protection (Nitrile gloves, double gloving) PPE->Hand Eye Eye Protection (Safety goggles with side shields) PPE->Eye Body Body Protection (Lab coat, chemical-resistant apron) PPE->Body Respiratory Respiratory Protection (As needed, based on aerosolization risk) PPE->Respiratory Disposal Proper Disposal (Follow institutional and local regulations) Body->Disposal

Caption: Risk mitigation workflow for handling this compound.

Personal Protective Equipment (PPE) Protocol

The following table summarizes the recommended PPE for handling this compound.

Body PartPPE RecommendationRationale and Best Practices
Hands Double gloving with nitrile gloves.Aromatic amines can permeate some glove materials.[6][7] Double gloving provides an additional layer of protection. Change gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.
Eyes Chemical safety goggles with side shields.Protects against splashes and airborne particles. A face shield may be necessary when there is a significant risk of splashing.[8]
Body A long-sleeved laboratory coat. A chemical-resistant apron is recommended for larger quantities.Provides a barrier against accidental spills. Ensure the lab coat is fully buttoned.
Feet Closed-toe shoes.Protects feet from spills. Porous shoes, such as sneakers, are not appropriate.[9]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.Avoids inhalation of dust or aerosols.[1][2][3] If significant aerosolization is possible, a NIOSH-approved respirator may be necessary.[10]
Step-by-Step Guide for Donning and Doffing PPE

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Eye Protection: Put on chemical safety goggles.

  • Gloves: Put on the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. Put on the second pair of gloves over the first.

Doffing Procedure (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Eye Protection: Remove safety goggles.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

DonningDoffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Hand Hygiene Don2 2. Lab Coat Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Inner Gloves Doff2->Doff3 Doff4 4. Eye Protection Doff3->Doff4 Doff5 5. Hand Hygiene Doff4->Doff5

Caption: Sequential process for donning and doffing PPE.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][2][3] Do not allow the chemical to enter drains or waterways.[1][3][5]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a culture of safety that enables scientific advancement.

References

  • Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841. [Link]

  • Berardinelli, S. P., et al. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • PubChem. (n.d.). 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. [Link]

  • Prairie Land FS. (2020). Anhydrous Ammonia PPE. YouTube. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.